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  • Product: Methylamine
  • CAS: 74-89-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methylamine Solutions

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of methylamine solutions. The information is curated for profe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methylamine solutions. The information is curated for professionals in research, science, and drug development who utilize methylamine in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and offers visual representations of experimental workflows.

Physical and Chemical Properties

Methylamine (CH₃NH₂) is the simplest primary amine, existing as a colorless gas at standard temperature and pressure.[1][2] It is typically supplied as a liquefied compressed gas or as an aqueous solution, commonly in concentrations of 33-40%.[3] The solutions are colorless to yellow and possess a characteristic fishy or ammonia-like odor.[1][4]

Methylamine is highly soluble in water, with a reported solubility of 108g per 100g of water at 25°C.[5][6] It is also soluble in various organic solvents, including ethanol, ether, benzene, and acetone.[5][6][7] Aqueous solutions of methylamine can form crystalline hydrates upon cooling, specifically CH₃NH₂·3H₂O.[7]

Table 1: General Physicochemical Properties of Methylamine

PropertyValueSource(s)
Molecular FormulaCH₅N[7]
Molecular Weight31.06 g/mol [4][7]
Melting Point-93.5 °C[3]
Boiling Point-6.3 °C[5][6]
pKa of Conjugate Acid (CH₃NH₃⁺)10.6 - 10.66[1][8][9]
Vapor Pressure (anhydrous)2650 mm Hg at 25 °C[1]
Autoignition Temperature430 °C (806 °F)[4]
Flash Point (30% solution)1.1 °C (34 °F)[1]
Lower Explosive Limit4.3%[4]
Upper Explosive Limit21%[4]

Properties of Aqueous Methylamine Solutions

The properties of aqueous methylamine solutions are highly dependent on concentration and temperature.

Table 2: Density and Viscosity of Aqueous Methylamine Solutions

Concentration (wt%)Temperature (°C)Density (g/cm³)Viscosity (mPa·s)Source(s)
40%200.901Not Specified[5][6]
40%250.897Not Specified[10]
40%Not Specified0.88Not Specified[11]
Not Specified298.15 K (25 °C)Varies with concentrationVaries with concentration[12]
Not Specified300.15 K (27 °C)Varies with concentrationVaries with concentration[12]

Note: Detailed data on the density and viscosity of various amine solutions at different concentrations and temperatures are available in the literature and can be modeled using equations like the modified Rackett equation for density.[13][14]

Table 3: Vapor Pressure of 40 wt% Aqueous Methylamine Solution

Temperature (°C)Vapor Pressure (mmHg)
20280
40659

Source:[10]

Table 4: Boiling and Melting Points of 40 wt% Aqueous Methylamine Solution

PropertyTemperature (°C)
Boiling Point48
Melting Point-39

Source:[15]

Experimental Protocols

The determination of the physicochemical properties of methylamine solutions requires standardized experimental procedures to ensure accuracy and reproducibility. The following sections detail the methodologies for key experiments.

The density of aqueous amine solutions can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052 or ASTM D5931.[15][16][17][18]

Experimental Protocol: Density Determination using a Digital Density Meter

  • Apparatus: A calibrated digital density meter with a thermostatically controlled sample cell.

  • Calibration: The instrument is calibrated with at least two reference standards, typically dry air and deionized water, at the desired measurement temperature.

  • Sample Preparation: The methylamine solution is brought to the measurement temperature. Care is taken to ensure the sample is homogeneous and free of air bubbles.

  • Measurement: The sample is introduced into the measurement cell of the density meter. For volatile samples like methylamine solutions, this should be done using a syringe to prevent selective evaporation. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is then converted to a density value.

  • Data Recording: The density is recorded in g/cm³ or kg/m ³. Measurements are typically repeated to ensure precision.[15][16]

The viscosity of methylamine solutions can be measured using various techniques, including capillary viscometers and rotational viscometers, as outlined in standards like ISO 3104 and ASTM D445.[19]

Experimental Protocol: Viscosity Determination using a Rotational Viscometer

  • Apparatus: A rotational viscometer with a suitable spindle and a temperature-controlled sample holder.

  • Calibration: The viscometer is calibrated using certified viscosity standard fluids.

  • Sample Preparation: A sufficient volume of the methylamine solution is placed in the sample holder and allowed to equilibrate to the desired temperature.

  • Measurement: The selected spindle is immersed in the sample to the specified depth. The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured. This torque is then used to calculate the dynamic viscosity.

  • Data Analysis: The viscosity is recorded in mPa·s or cP. For non-Newtonian fluids, measurements may be taken at multiple rotational speeds to characterize the shear rate-dependent viscosity.[19][20]

Several methods are available for measuring vapor pressure, as described in OECD Guideline 104.[1][7][8] The static method is suitable for volatile compounds like methylamine.

Experimental Protocol: Vapor Pressure Determination by the Static Method

  • Apparatus: A constant-volume vessel equipped with a pressure transducer and a temperature sensor, placed in a thermostatically controlled bath. The system must be vacuum-tight.

  • Sample Preparation: A small, degassed sample of the methylamine solution is introduced into the vessel. The amount should be sufficient to ensure a vapor-liquid equilibrium is established.

  • Measurement: The vessel is evacuated to remove air and then sealed. The temperature of the bath is set and maintained at the desired level. The pressure inside the vessel is monitored until it reaches a constant value, which is the equilibrium vapor pressure of the sample at that temperature.

  • Data Collection: Vapor pressure measurements are recorded at several different temperatures to construct a vapor pressure curve.[1][21]

The boiling point of a liquid can be determined by several methods, including distillation and the Thiele tube method, as detailed in OECD Guideline 103.[12][22][23][24][25]

Experimental Protocol: Boiling Point Determination using a Thiele Tube

  • Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

  • Sample Preparation: A small amount of the methylamine solution is placed in the small test tube. The sealed capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Measurement: The test tube assembly is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.

  • Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. The atmospheric pressure should also be recorded.[12]

The pKa of the conjugate acid of methylamine is typically determined by potentiometric titration.[26][27][28][29]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Apparatus: A pH meter with a combination pH electrode, a burette, and a magnetic stirrer.

  • Reagents: A standardized solution of a strong acid (e.g., HCl) and a standardized solution of a strong base (e.g., NaOH). The methylamine solution of known concentration.

  • Procedure: A known volume of the methylamine solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution. The solution is titrated with the standardized strong acid, and the pH is recorded after each addition of the titrant. The titration is continued past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more precise results, the first or second derivative of the titration curve can be used to identify the equivalence point.[26][28]

A general qualitative and semi-quantitative procedure for determining solubility is as follows.[4][30]

Experimental Protocol: Solubility Determination

  • Apparatus: Small test tubes, a graduated pipette or syringe, and a vortex mixer or shaker.

  • Procedure for Water Solubility: a. Add a known volume or weight of the methylamine solution to a test tube. b. Add a small, measured volume of deionized water. c. Vigorously mix the contents. d. Observe if the solution is homogeneous. If not, continue adding measured volumes of water and mixing until a homogeneous solution is formed or it is clear that the substance is insoluble at the tested concentrations.

  • Procedure for Organic Solvent Solubility: Repeat the above procedure with the desired organic solvents.

  • Data Recording: Record the solubility as grams of solute per 100g of solvent or in other appropriate units. Note the temperature at which the determination was made.[4]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining key physicochemical properties of methylamine solutions.

Experimental_Workflow_for_Density_Measurement cluster_prep Preparation cluster_meas Measurement cluster_output Output start Start temp_equil Bring Sample to Measurement Temperature start->temp_equil check_homo Ensure Homogeneity and No Bubbles temp_equil->check_homo inject Inject Sample into Density Meter check_homo->inject calib_air Calibrate with Dry Air calib_air->inject calib_water Calibrate with Deionized Water calib_water->inject measure_osc Measure Oscillation Period inject->measure_osc convert_dens Convert to Density Value measure_osc->convert_dens record_data Record Density (g/cm³ or kg/m³) convert_dens->record_data end_node End record_data->end_node

Caption: Workflow for Density Measurement.

Experimental_Workflow_for_Viscosity_Measurement cluster_prep Preparation & Calibration cluster_meas Measurement cluster_calc Calculation & Output start Start calibrate Calibrate Viscometer with Standard Fluid start->calibrate prep_sample Prepare Sample and Equilibrate Temperature calibrate->prep_sample immerse_spindle Immerse Spindle in Sample prep_sample->immerse_spindle rotate_spindle Rotate Spindle at Constant Speed immerse_spindle->rotate_spindle measure_torque Measure Torque rotate_spindle->measure_torque calc_visc Calculate Dynamic Viscosity measure_torque->calc_visc record_data Record Viscosity (mPa·s or cP) calc_visc->record_data end_node End record_data->end_node

Caption: Workflow for Viscosity Measurement.

Experimental_Workflow_for_pKa_Determination cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis start Start prep_reagents Prepare Standardized Acid and Base start->prep_reagents calib_ph Calibrate pH Meter prep_reagents->calib_ph prep_sample Prepare Methylamine Solution of Known Concentration calib_ph->prep_sample titrate Titrate Sample with Standard Acid prep_sample->titrate record_ph Record pH after Each Addition titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve find_equiv Determine Equivalence Point plot_curve->find_equiv find_half_equiv Determine Half- Equivalence Point find_equiv->find_half_equiv get_pka pKa = pH at Half- Equivalence Point find_half_equiv->get_pka end_node End get_pka->end_node

Caption: Workflow for pKa Determination.

References

Exploratory

An In-depth Technical Guide to the Synthesis of Methylamine from Formaldehyde and Ammonium Chloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of methylamine from formaldehyde and ammonium chloride. This reaction, a classic exa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylamine from formaldehyde and ammonium chloride. This reaction, a classic example of reductive amination, is a fundamental process in organic chemistry with applications in various fields, including the synthesis of pharmaceuticals and other specialty chemicals. This document details the underlying reaction mechanism, provides structured quantitative data from various experimental setups, outlines detailed experimental protocols, and includes visualizations of the core chemical processes.

Core Reaction Mechanism

The synthesis of methylamine from formaldehyde and ammonium chloride proceeds via a mechanism analogous to the Eschweiler-Clarke reaction. The overall process involves the formation of an imine intermediate followed by a reduction step. While traditionally the Eschweiler-Clarke reaction utilizes formic acid as the reductant, in this specific synthesis, formaldehyde itself can act as the reducing agent, being oxidized to formic acid in the process.

The key steps of the mechanism are as follows:

  • Formation of Methyleneimine: Ammonium chloride and formaldehyde react to form methyleneimine (methanimine). This step involves the nucleophilic attack of the ammonia from ammonium chloride on the carbonyl carbon of formaldehyde, followed by dehydration.[1]

  • Reduction of Methyleneimine: The methyleneimine is then reduced to methylamine. In this reaction, another molecule of formaldehyde acts as the reducing agent, and in the process is oxidized to formic acid.[1] Water present in the reaction mixture also participates in this redox process.[1]

  • Formation of Methylamine Hydrochloride: The newly formed methylamine, being a base, is protonated by the hydrochloric acid present (from the ammonium chloride) to form the stable salt, methylamine hydrochloride.

It is crucial to control the reaction conditions, as side reactions can occur. An excess of formaldehyde can lead to the further methylation of methylamine, producing dimethylamine and, to a lesser extent, trimethylamine.[1][2] The temperature also plays a significant role; higher temperatures favor the formation of more highly methylated products.[1]

Data Presentation: A Comparative Analysis of Reaction Parameters and Yields

The yield of methylamine hydrochloride is highly dependent on the molar ratio of reactants, temperature, and reaction time. The following tables summarize quantitative data from various reported experimental protocols.

Experiment ID Ammonium Chloride (g) Formaldehyde (37-40% aq. solution) (g) Molar Ratio (NH₄Cl : CH₂O) Temperature (°C) Reaction Time (h) Yield of Methylamine HCl (g) Yield (%) *By-products (g) Source
120004000~1 : 1.3-1.41044-6600-750 (recrystallized)45-51Not specified in detailOrganic Syntheses[3]
2250500~1 : 1.5Not specified, refluxNot specified100-134Not specified27 g Dimethylamine HClErowid FAQ[1][4]
32730 (paraformaldehyde)1 : 2104418.9686Dimethylamine HCl (not quantified)Erowid FAQ[1]

*Yields are often reported based on the amount of consumed ammonium chloride.

Experimental Protocols

Below are detailed methodologies for the synthesis of methylamine hydrochloride from formaldehyde and ammonium chloride, adapted from established procedures.

Protocol 1: Large-Scale Laboratory Synthesis (from Organic Syntheses)

Materials:

  • Ammonium chloride (technical grade): 2 kg (37.4 mol)

  • Formaldehyde (35-40% aqueous solution): 4 kg (47-53 mol)

  • Absolute ethanol or n-butanol for recrystallization

  • Chloroform for washing

Procedure:

  • Reaction Setup: In a 5-liter round-bottom flask equipped with a condenser for distillation and a thermometer, combine 2 kg of ammonium chloride and 4 kg of 35-40% formaldehyde solution.

  • Reaction: Heat the mixture on a steam bath. Distillate, primarily consisting of methylal and methyl formate, will begin to come over. Continue heating and then switch to a flame to bring the solution temperature to 104°C. Maintain this temperature for 4-6 hours until no more distillate is produced.

  • Isolation of Crude Product: Cool the reaction mixture to room temperature. A significant amount of unreacted ammonium chloride will precipitate. Filter this solid. Concentrate the mother liquor under reduced pressure to approximately 1.4-1.5 liters, or until crystals begin to form on the surface. Cool the solution to obtain the first crop of crude methylamine hydrochloride. Further concentrate the mother liquor to obtain a second crop.

  • Purification:

    • To remove dimethylamine hydrochloride, wash the second crop of crystals with cold chloroform.

    • For a higher purity product, recrystallize the crude methylamine hydrochloride from absolute ethanol or, for even better separation from ammonium chloride, from n-butanol.

Protocol 2: Small-Scale Laboratory Synthesis (adapted from Erowid FAQ)

Materials:

  • Ammonium chloride: 250 g

  • Formaldehyde (37% aqueous solution, containing 10-15% methanol): 500 g

Procedure:

  • Reaction: Combine the ammonium chloride and formaldehyde solution in a suitable flask with a reflux condenser. Heat the mixture to reflux. The exact temperature and duration are not specified but should be sufficient to drive the reaction to completion, which can be monitored by the cessation of gas evolution (CO₂ from the oxidation of formic acid).

  • Workup: After the reaction is complete, the workup would typically involve cooling the solution to crystallize unreacted ammonium chloride, followed by concentration of the filtrate to isolate the crude methylamine hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to separate it from remaining ammonium chloride and dimethylamine hydrochloride.

Mandatory Visualizations

Reaction Mechanism Pathway

Reaction_Mechanism NH4Cl Ammonium Chloride (NH₄Cl) Methyleneimine Methyleneimine (CH₂=NH) NH4Cl->Methyleneimine - H₂O CH2O1 Formaldehyde (CH₂O) CH2O1->Methyleneimine Methylamine Methylamine (CH₃NH₂) Methyleneimine->Methylamine + 2[H] (from CH₂O) CH2O2 Formaldehyde (CH₂O) FormicAcid Formic Acid (HCOOH) CH2O2->FormicAcid - 2[H] H2O Water (H₂O) H2O->Methylamine MethylamineHCl Methylamine Hydrochloride (CH₃NH₃Cl) Methylamine->MethylamineHCl HCl HCl HCl->MethylamineHCl

Caption: Overall reaction pathway for methylamine synthesis.

Experimental Workflow: Large-Scale Synthesis and Purification

Experimental_Workflow Reactants Combine NH₄Cl and Formaldehyde Reaction Heat to 104°C for 4-6h Reactants->Reaction Cooling1 Cool to Room Temperature Reaction->Cooling1 Filtration1 Filter Unreacted NH₄Cl Cooling1->Filtration1 Concentration1 Concentrate Mother Liquor (Reduced Pressure) Filtration1->Concentration1 Cooling2 Cool to Crystallize Concentration1->Cooling2 Filtration2 Filter Crude Methylamine HCl Cooling2->Filtration2 Purification Recrystallize from Ethanol or n-Butanol Filtration2->Purification FinalProduct Pure Methylamine HCl Purification->FinalProduct

Caption: Workflow for synthesis and purification.

References

Foundational

The Natural Occurrence and Biological Significance of Methylamine: A Technical Guide

Methylamine (CH₃NH₂), the simplest primary amine, is a volatile and colorless gas naturally present in a wide range of biological and environmental systems. Although structurally simple, it plays a multifaceted role as a...

Author: BenchChem Technical Support Team. Date: December 2025

Methylamine (CH₃NH₂), the simplest primary amine, is a volatile and colorless gas naturally present in a wide range of biological and environmental systems. Although structurally simple, it plays a multifaceted role as a metabolite, a signaling molecule, and a key intermediate in various biochemical pathways. This technical guide provides an in-depth overview of the natural occurrence and biological functions of methylamine, tailored for researchers, scientists, and drug development professionals.

Natural Occurrence of Methylamine

Methylamine is ubiquitously distributed in nature, arising from both endogenous and exogenous sources. Its presence has been documented in microorganisms, plants, animals, and the environment.

Occurrence in the Environment and Food

Methylamine is a product of the decomposition of organic matter and is a substrate for methanogenesis.[1] It is found in the environment in ambient air and rainwater.[2] In the marine environment, methylamine is an abundant and vital source of carbon and nitrogen for microbial metabolism, playing a significant role in marine carbon and nitrogen cycling.[3][4]

Diet is a significant exogenous source of methylamine. It is the most abundant amine in the human diet and is found in high concentrations in various foods and beverages, particularly cooked and smoked fish products.[2] Other dietary sources include meat products, cheese, bread, and certain vegetables and fruits like carrots, tea, cabbage, corn, and pears.[2][5][6]

Endogenous Production in Animals and Humans

Methylamine is produced endogenously in animals and humans through several metabolic processes:

  • Amine Catabolism: It is a natural byproduct of the breakdown of various amines.[7][8]

  • Arginine Demethylation: Methylamine is produced during PADI4-dependent arginine demethylation.[1]

  • Gut Microbiome Activity: Gut bacteria play a role in methylamine production, likely from the breakdown of dietary precursors such as choline, lecithin, and creatinine.[5][9][10] A significant portion of ingested choline is metabolized by gut bacteria to form trimethylamine (TMA), dimethylamine (DMA), and monomethylamine (MMA).[10]

It is found in various human tissues and biological fluids, including urine, blood, saliva, and gastric fluid.[2][5][9] The majority of urinary methylamine is of endogenous origin, with only minor contributions from diet.[5][9]

Quantitative Data on Methylamine Levels

The concentration of methylamine in human biological fluids can vary based on factors such as diet and pathological conditions.

Biological FluidConcentration / Excretion RateReference(s)
Urine Average daily output: 11.00 ± 8.17 mg. Male: 12.73 ± 9.35 mg/day. Female: 9.27 ± 6.35 mg/day. Range: 1.68 to 62.30 mg/day. Concentration (fasting): 156.4 nmol/ml.[2][5]
Blood Concentration (fasting): 3.8 nmol/ml.[2]
Saliva Concentration (fasting): 5.0 nmol/ml.[2]
Gastric Fluid Concentration (fasting): 3.7 nmol/ml.[2]

Biological Roles and Signaling Pathways

Methylamine is not merely a metabolic byproduct but an active participant in several physiological and pathological processes.

Metabolic Fate of Methylamine

The primary metabolic pathway for methylamine in humans involves its oxidative deamination by semicarbazide-sensitive amine oxidase (SSAO) , also known as primary amine oxidase (PrAO) or vascular adhesion protein-1 (VAP-1).[7][8] This enzymatic reaction converts methylamine into formaldehyde, ammonia, and hydrogen peroxide.[7][8] These products are highly reactive and can contribute to cellular stress and toxicity if not properly detoxified.[8]

Methylamine_Metabolism cluster_0 Methylamine Metabolism by SSAO Methylamine Methylamine (CH₃NH₂) SSAO Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) Methylamine->SSAO Formaldehyde Formaldehyde (CH₂O) SSAO->Formaldehyde Oxidative Deamination Ammonia Ammonia (NH₃) SSAO->Ammonia H2O2 Hydrogen Peroxide (H₂O₂) SSAO->H2O2

Caption: Metabolic pathway of methylamine via oxidative deamination by SSAO.

In various microorganisms, methylamine serves as a crucial source of carbon and nitrogen.[3][11][12] Bacteria can utilize methylamine through pathways like the γ-glutamyl-methylamide pathway for assimilation.[11][13]

Neuromodulatory Functions

Increasing evidence suggests that methylamine acts as a modulator of neuronal firing in the central nervous system (CNS).[7] Its primary mechanism of action involves targeting voltage-operated neuronal potassium channels, which can lead to the release of neurotransmitters.[7][8]

Methylamine exhibits a biphasic, dose-dependent effect on food intake, a process regulated by the hypothalamus.[14]

  • Low Doses (Hyperphagia): At lower concentrations, methylamine stimulates the release of nitric oxide (NO), an orexigenic (appetite-stimulating) messenger.[14]

  • High Doses (Hypophagia): At higher concentrations, it promotes the release of dopamine, which is involved in appetite suppression.[14]

This neuromodulatory activity suggests a potential role for methylamine in the regulation of eating behaviors.[7][14]

Methylamine_Neuromodulation cluster_1 Methylamine's Effect on Food Intake cluster_low Low Dose cluster_high High Dose MA Methylamine (in CNS) Potassium_Channels Voltage-gated K+ Channels (e.g., Kv1.6) MA->Potassium_Channels interacts with NO_Release ↑ Nitric Oxide (NO) Release Hyperphagia Hyperphagia (Increased Food Intake) NO_Release->Hyperphagia DA_Release ↑ Dopamine Release Hypophagia Hypophagia (Decreased Food Intake) DA_Release->Hypophagia Potassium_Channels->NO_Release Potassium_Channels->DA_Release

Caption: Signaling pathway of methylamine's biphasic effect on food intake.

Role in Glucose Metabolism

Methylamine has been shown to stimulate glucose uptake in human adipocytes.[15] This effect is mediated by the hydrogen peroxide (H₂O₂) produced during its oxidation by SSAO.[8] The H₂O₂ acts as a signaling molecule, promoting the translocation of the glucose transporter GLUT4 from intracellular vesicles to the cell surface, thereby facilitating glucose entry into the cell.[8]

Involvement in Pathological Conditions

Elevated levels and abnormal metabolism of methylamine are implicated in several diseases.

  • Diabetes Mellitus: Tissue and blood levels of methylamine, as well as SSAO activity, are often increased in individuals with diabetes.[7][16] The cytotoxic products of methylamine deamination, particularly formaldehyde, can cause endothelial cell damage, potentially contributing to the cardiovascular complications associated with diabetes.[16]

  • Renal and Hepatic Disease: Methylamine is classified as a uremic toxin.[8] Its accumulation due to impaired kidney function is thought to contribute to the central nervous system disturbances observed in renal and hepatic diseases.[5][9] Chronic exposure to uremic toxins can lead to renal damage and cardiovascular disease.[8]

  • Neurodegenerative Diseases: The production of neurotoxic formaldehyde and ammonia from methylamine degradation suggests a potential role in the pathogenesis of neurodegenerative conditions like Alzheimer's disease.[7]

  • Colorectal Disease: Methylamine dichloramine (CH₃NCl₂), a compound produced by neutrophils, may promote the development of colon tumors and colitis by inducing oxidative stress and architectural changes in colon crypts.[17]

Experimental Protocols for Methylamine Analysis

Accurate quantification of methylamine in biological matrices is crucial for research. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

This is a common method for methylamine analysis, often requiring derivatization as methylamine lacks a chromophore for UV detection.

  • Principle: Samples are collected on a solid sorbent tube (e.g., XAD-7 resin) coated with a derivatizing agent like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD chloride). A stable, fluorescent derivative is formed on the resin.[18]

  • Sample Preparation: The derivative is desorbed from the resin using a solvent such as tetrahydrofuran (THF).[18]

  • Analysis: The desorbed derivative is analyzed by HPLC with a fluorescence or visible detector.[18]

  • Application: Widely used for air sample analysis and can be adapted for biological fluids after appropriate sample cleanup.[18]

Gas Chromatography (GC)

GC can be used for the analysis of volatile amines like methylamine.

  • Principle: Volatile analytes are separated based on their boiling points and interaction with the stationary phase of a capillary column.

  • Sample Preparation: For complex matrices like fermentation broths, a derivatization step is often employed to improve chromatographic properties and detection sensitivity.[19]

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be used for detection and quantification.

  • Application: Suitable for quantifying methylamine in fermentation broths and other liquid samples.[19]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity for the detection of methylamine in complex biological samples.

  • Principle: Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

  • Sample Preparation: Typically involves protein precipitation and/or solid-phase extraction (SPE) to clean up the sample.[20]

  • Analysis: Separation is often achieved using hydrophilic interaction liquid chromatography (HILIC). Detection is performed using a mass spectrometer, often a triple quadrupole for quantification.[20]

  • Application: Used for detecting melamine (a related compound) and can be readily applied to methylamine in biological specimens like urine.[20]

Ion Chromatography (IC)

IC is a robust method for separating ions and polar molecules.

  • Principle: Utilizes an ion-exchange mechanism to separate amines. Suppressed conductivity detection is often used to enhance sensitivity.[21]

  • Sample Preparation: Involves dilution and filtration of the sample. An online pre-concentration step can be used to improve detection limits.[21]

  • Analysis: An eluent generator produces a high-purity methanesulfonic acid (MSA) eluent to separate methylamine from other cations on a cation-exchange column.[21]

  • Application: Effective for determining methylamine levels in pharmaceutical drug products and can be adapted for biological fluids.[21]

Caption: A generalized experimental workflow for methylamine analysis.

Conclusion

Methylamine, once considered a simple metabolic waste product, is now recognized as a biologically active molecule with significant physiological and pathological implications. Its roles in neuromodulation, glucose metabolism, and as a substrate for the production of potent signaling molecules and cytotoxic agents highlight its importance in human health and disease. For researchers and drug development professionals, understanding the intricate pathways of methylamine metabolism and its biological effects opens new avenues for therapeutic intervention, particularly in the context of metabolic, cardiovascular, and neurodegenerative disorders. Further research into the precise control of methylamine levels and the activity of enzymes like SSAO may yield novel strategies for managing these complex diseases.

References

Exploratory

Methylamine Hydrochloride Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of methylamine hydrochloride in various organic solvents. Understanding the solubil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylamine hydrochloride in various organic solvents. Understanding the solubility characteristics of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science. This document compiles quantitative and qualitative solubility data, details relevant experimental protocols, and presents logical workflows through diagrams to aid researchers in their work.

Introduction to Methylamine Hydrochloride

Methylamine hydrochloride (CH₃NH₂·HCl), also known as methylammonium chloride, is the hydrochloride salt of the simplest primary amine, methylamine. It presents as a white to off-white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Its utility as a precursor and intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes, makes its solubility profile a key parameter for process development, purification, and formulation.[3][4] The ionic nature of this salt generally dictates high solubility in polar solvents and limited solubility in nonpolar organic solvents.[2]

Quantitative and Qualitative Solubility Data

The solubility of methylamine hydrochloride varies significantly across different organic solvents. The following tables summarize the available data, providing a comparative reference for solvent selection in experimental design.

Table 1: Quantitative Solubility Data

SolventSolubility ( g/100 g of solvent)Temperature (°C)Molar Concentration (mM)
Ethanol29.178-
Dimethyl Sulfoxide (DMSO)1.4 (14 mg/mL)25207.34
Water100 (1 g in 10 mL)Not Specified-
Water0.108 (1080 mg/L)20-

Note: There is a discrepancy in the reported water solubility values. While most sources describe it as "very soluble," one source provides a quantitative value of 1080 mg/L, which is significantly lower.[5][6] Researchers should verify the solubility in water for their specific application.

Table 2: Qualitative Solubility Data

SolventSolubility Description
N,N-Dimethylformamide (DMF)Very Soluble[5][6][7]
MethanolSoluble[3][5][6]
EthanolSoluble[1][3]
n-ButanolSomewhat less soluble than in ethanol[8]
Glacial Acetic AcidSparingly Soluble[5][6][7]
ChloroformVery Slightly Soluble[5][6][7] / Insoluble[1][9]
AcetoneInsoluble[1][9]
Diethyl EtherInsoluble[1][9]
Ethyl AcetateInsoluble[1][3][9]

Factors Influencing Solubility

The dissolution of methylamine hydrochloride is governed by several key factors inherent to its structure and the properties of the solvent.

  • Polarity : As an ionic salt, methylamine hydrochloride's solubility is highest in polar protic solvents like water and alcohols, which can effectively solvate both the methylammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions.[2] Its solubility decreases sharply in nonpolar or weakly polar aprotic solvents.

  • Temperature : The solubility of ionic compounds like methylamine hydrochloride generally increases with temperature.[2] This principle is fundamental to purification techniques such as recrystallization.

  • pH : In aqueous solutions, pH can influence the equilibrium between the methylammonium ion and its free base, methylamine. However, as a salt of a weak base and a strong acid, it remains soluble across a wide pH range.[2]

G cluster_solute Methylamine Hydrochloride (Solute) cluster_solvent Solvent Type cluster_result Result Solute CH₃NH₃⁺Cl⁻ (Ionic Salt) Polar Polar Solvents (e.g., Water, Ethanol, DMF) Solute->Polar 'Like dissolves like' Nonpolar Nonpolar Solvents (e.g., Diethyl Ether, Chloroform) Solute->Nonpolar Mismatch in polarity HighSol High Solubility Polar->HighSol LowSol Low / No Solubility Nonpolar->LowSol

Caption: Logical relationship between solvent polarity and solubility.

Experimental Protocols

Accurate determination of solubility and effective purification are essential for the successful application of methylamine hydrochloride.

This protocol outlines a standard method for determining the solubility of a compound in a given solvent at a specific temperature.

  • Preparation : Add an excess amount of finely powdered methylamine hydrochloride to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration : Agitate the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A shaking water bath or magnetic stirrer in a temperature-controlled environment is ideal.

  • Phase Separation : Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

  • Sampling : Carefully extract a known volume of the clear, saturated supernatant, avoiding any solid particles.

  • Quantification : Determine the concentration of methylamine hydrochloride in the sample. This can be achieved by evaporating the solvent to dryness and weighing the residue, or through analytical techniques such as titration or chromatography.

  • Calculation : Express the solubility in the desired units, such as g/100 mL, g/100 g, or mol/L.

G A 1. Add excess solute to known volume of solvent B 2. Agitate at constant temperature to reach equilibrium A->B C 3. Separate solid and liquid phases (settling/centrifugation) B->C D 4. Sample a known volume of the clear supernatant C->D E 5. Quantify solute in sample (e.g., gravimetric, titration) D->E F 6. Calculate solubility E->F G cluster_purification Recrystallization Workflow start Crude Methylamine HCl dissolve Dissolve in minimum hot solvent (e.g., n-butanol) start->dissolve cool Slowly cool solution to induce crystallization dissolve->cool filter Isolate crystals via vacuum filtration cool->filter wash Wash crystals with small amount of cold solvent filter->wash dry Dry crystals under vacuum wash->dry end Pure Methylamine HCl dry->end

References

Foundational

Thermodynamic Properties of Aqueous Methylamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous solutions of methylamine hydrochloride (CH₃NH₃Cl). Due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous solutions of methylamine hydrochloride (CH₃NH₃Cl). Due to its relevance in various chemical and pharmaceutical contexts, understanding its behavior in aqueous environments is crucial for process design, formulation development, and fundamental research. This document synthesizes available experimental data, outlines detailed experimental protocols for key thermodynamic measurements, and presents logical relationships through diagrams.

Physicochemical Data

Methylamine hydrochloride is a salt that dissociates in water to form the methylammonium cation (CH₃NH₃⁺) and the chloride anion (Cl⁻). Its interactions with water molecules govern the thermodynamic properties of the resulting solutions.

Density, Viscosity, and Derived Properties

Experimental data for the density, viscosity, and ultrasonic velocity of aqueous methylamine hydrochloride solutions have been reported at 298.15 K and 300.15 K.[1] These fundamental properties are essential for calculating other thermodynamic parameters that shed light on solute-solvent and solute-solute interactions.

Table 1: Experimental Density, Viscosity, and Ultrasonic Velocity of Aqueous Methylamine Hydrochloride Solutions [1]

Molality (mol/kg)Temperature (K)Density ( kg/m ³)Viscosity (Pa·s)Ultrasonic Velocity (m/s)
0.1298.15996.4330.9581500.731
0.3298.151000.1000.9991510.429
0.5298.151002.0361.0371520.870
0.7298.151004.4811.0681531.457
0.9298.151006.9261.0871541.557
0.1300.15966.0030.9291503.144
0.3300.15999.5670.9381513.485
0.5300.151002.0100.9651524.590
0.7300.151003.7410.9961534.599
0.9300.151007.6101.0261545.379

From this primary data, several other thermodynamic properties can be derived, including apparent molar volume, which is crucial for understanding the volume changes upon dissolution and the interactions between the solute and solvent.

Apparent Molar Volume

The apparent molar volume (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

VϕV\phiVϕ​
) is a thermodynamic property that reflects the volume occupied by a mole of solute in a solution. It can be calculated from the density of the solution and the pure solvent.

Table 2: Calculated Apparent Molar Volumes of Aqueous Methylamine Hydrochloride

Molality (mol/kg)Temperature (K)Apparent Molar Volume, ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
VϕV\phiVϕ​
(cm³/mol)
0.1298.1553.68
0.3298.1553.51
0.5298.1553.40
0.7298.1553.25
0.9298.1553.11
0.1300.1586.63
0.3300.1554.02
0.5300.1553.49
0.7300.1553.30
0.9300.1552.99

Note: The apparent molar volumes were calculated using the density data from Table 1 and the density of pure water at the respective temperatures.

Heat Capacity
Enthalpy of Solution and Dilution

The enthalpy of solution, the heat change associated with dissolving a substance, and the enthalpy of dilution, the heat change upon diluting a solution, are key thermodynamic parameters. While specific data for methylamine hydrochloride is scarce, the standard molar enthalpy of formation for the solid is reported as -297.9 kJ/mol. For the analogous ammonium chloride, the molar heat of solution is +14.7 kJ/mol, indicating an endothermic process.

Activity Coefficients

Activity coefficients are essential for relating the thermodynamic activity of a solute to its concentration, providing a measure of the non-ideal behavior of the solution. Some data for the activity coefficients of methylamine hydrochlorides have been derived from freezing point depression measurements.

Experimental Protocols

This section details the methodologies for determining the key thermodynamic properties of aqueous methylamine hydrochloride.

Density Measurement using a Pycnometer

Objective: To accurately determine the density of aqueous methylamine hydrochloride solutions at various concentrations and temperatures.

Apparatus:

  • Pycnometer (a glass flask of a specific, accurately known volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath (±0.01 K)

  • Thermometer

  • Volumetric flasks and pipettes for solution preparation

Procedure:

  • Cleaning and Calibration: The pycnometer is thoroughly cleaned with deionized water and a suitable solvent (e.g., acetone) and dried completely. Its empty mass (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    mpycm{pyc}mpyc​
    ) is accurately determined using the analytical balance. The pycnometer is then filled with deionized water and placed in the constant temperature water bath until thermal equilibrium is reached. The volume of the pycnometer (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    VpycV{pyc}Vpyc​
    ) is then calibrated at each desired temperature using the known density of water.

  • Solution Preparation: A series of aqueous methylamine hydrochloride solutions of known molality are prepared by accurately weighing the salt and deionized water.

  • Measurement: The pycnometer is filled with the sample solution and allowed to equilibrate in the constant temperature water bath. The mass of the filled pycnometer (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    msolm{sol}msol​
    ) is then measured.

  • Calculation: The density of the solution (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    ρsol\rho{sol}ρsol​
    ) is calculated using the formula: ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    ρsol=(msolmpyc)/Vpyc\rho{sol} = (m_{sol} - m_{pyc}) / V_{pyc}ρsol​=(msol​−mpyc​)/Vpyc​

Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)

Objective: To determine the specific heat capacity of aqueous methylamine hydrochloride solutions.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., aluminum)

  • Analytical balance

Procedure:

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard material with a known melting point and enthalpy of fusion (e.g., indium). A baseline is established by running the empty sample and reference pans through the desired temperature program.

  • Sample Preparation: A small, accurately weighed amount of the aqueous methylamine hydrochloride solution is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. The system is then subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 K/min) over the desired temperature range.

  • Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The specific heat capacity of the solution (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    cp,solc{p,sol}cp,sol​
    ) is determined by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.

Enthalpy of Solution/Dilution Measurement using Isothermal Titration Calorimetry (ITC)

Objective: To measure the heat changes associated with the dissolution or dilution of methylamine hydrochloride in water.

Apparatus:

  • Isothermal Titration Calorimeter (ITC)

  • Syringe for injection

  • Sample cell

Procedure:

  • Instrument Preparation: The ITC instrument is cleaned and thermally equilibrated at the desired temperature.

  • Sample Loading: For enthalpy of solution, the sample cell is filled with deionized water, and a concentrated stock solution of methylamine hydrochloride is loaded into the injection syringe. For enthalpy of dilution, the sample cell contains a solution of known concentration, and the syringe contains the same solution at a lower concentration or pure water.

  • Titration: A series of small, precise injections of the syringe contents into the sample cell are performed. The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change for each injection. These values are then analyzed to determine the molar enthalpy of solution or dilution.

Visualizations of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the relationships between different thermodynamic properties.

ExperimentalWorkflow_Density cluster_prep Sample Preparation cluster_measurement Density Measurement cluster_calculation Calculation prep_salt Weigh Methylamine Hydrochloride mix Prepare Solution of known molality prep_salt->mix prep_water Weigh Deionized Water prep_water->mix fill_pyc Fill Pycnometer with Solution mix->fill_pyc cal_pyc Calibrate Pycnometer with pure water cal_pyc->fill_pyc equilibrate Equilibrate at Constant Temperature fill_pyc->equilibrate weigh_filled Weigh Filled Pycnometer equilibrate->weigh_filled calc_density Calculate Solution Density (ρ) weigh_filled->calc_density

Figure 1: Experimental workflow for density measurement.

ThermodynamicProperties_Relationship cluster_experimental Experimentally Measured Properties cluster_derived Derived Thermodynamic Properties density Density (ρ) app_molar_vol Apparent Molar Volume (Vφ) density->app_molar_vol Calculation cp Heat Capacity (Cp) app_molar_cp Apparent Molar Heat Capacity (Cp,φ) cp->app_molar_cp Calculation delta_h Enthalpy of Solution/Dilution (ΔH) partial_molar_h Partial Molar Enthalpy (H̄) delta_h->partial_molar_h Calculation fp_depression Freezing Point Depression (ΔTf) activity_coeff Activity Coefficient (γ) fp_depression->activity_coeff Calculation app_molar_vol->activity_coeff Thermodynamic Relationship app_molar_cp->partial_molar_h Temperature Dependence

Figure 2: Relationship between experimental and derived properties.

Conclusion

This technical guide has summarized the available thermodynamic data for aqueous methylamine hydrochloride and provided detailed experimental protocols for the determination of key properties. While experimental data exists for density and viscosity at specific temperatures, further research is needed to populate a comprehensive dataset for properties such as apparent molar heat capacity and enthalpy of solution and dilution over a wider range of temperatures and concentrations. The methodologies and relationships outlined herein provide a robust framework for researchers and professionals in drug development and other scientific fields to further investigate and utilize the thermodynamic properties of this important compound.

References

Exploratory

A Comparative Analysis of Methylamine Gas and Aqueous Solutions: A Technical Guide for Researchers

Introduction Methylamine (CH₃NH₂), the simplest primary amine, is a versatile and indispensable building block in the chemical and pharmaceutical industries. Its utility spans from the synthesis of active pharmaceutical...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylamine (CH₃NH₂), the simplest primary amine, is a versatile and indispensable building block in the chemical and pharmaceutical industries. Its utility spans from the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to its use in solvents and surfactants.[1][2] Available as an anhydrous gas or in aqueous solutions, the choice between these two forms is critical and depends on the specific application, reaction conditions, and safety protocols. This technical guide provides an in-depth comparison of the properties of methylamine gas and its aqueous solutions, offering valuable insights for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties: A Comparative Overview

The physical state of methylamine dictates its handling, storage, and application. While the anhydrous form is a gas at ambient temperature and pressure, it is often supplied as a liquefied compressed gas.[3] Aqueous solutions, typically at concentrations of 40%, offer an alternative with distinct physical and chemical characteristics. A detailed comparison of these properties is presented below.

Physical Properties

The following table summarizes the key physical properties of anhydrous methylamine and a 40% aqueous solution.

PropertyMethylamine (Anhydrous Gas/Liquefied)Methylamine (40% Aqueous Solution)
Molecular Formula CH₃NH₂CH₃NH₂ in H₂O
Molecular Weight 31.06 g/mol 31.06 g/mol (solute)
Appearance Colorless gas or fuming liquid when cooled.[3]Colorless to yellowish liquid.[3][4]
Odor Strong, fish-like or ammonia-like odor.[3][5]Pungent, fish-like to ammonia-like odor.[3][4]
Boiling Point -6.3 °C (20.7 °F) at 760 mmHg.[5]Approximately 48 °C (118.4 °F).[6]
Melting Point -93.5 °C (-136.3 °F).[3]Approximately -39 °C (-38.2 °F).[6]
Density (liquid) 0.662 g/cm³ at 25 °C.[7]Approximately 0.89 g/cm³.[6]
Vapor Pressure 243 kPa at 20 °C.[8]31 kPa at 20 °C.[6]
Solubility in Water 1008 g/L at 20 °C (very soluble).[7][8]Completely miscible.[9]
pKa of Conjugate Acid (CH₃NH₃⁺) 10.6.[10]10.6.[10]
Safety and Flammability

The flammability and explosive potential of methylamine are significant safety considerations. The presence of water in the aqueous solution mitigates some of these hazards.

PropertyMethylamine (Anhydrous Gas/Liquefied)Methylamine (40% Aqueous Solution)
Flash Point -10 °C (14 °F) (liquid).[3][8]-10 °C (14 °F).[6]
Autoignition Temperature 430 °C (806 °F).[5][8]Not available.
Lower Explosive Limit (LEL) 4.9% in air.[5]4.9% in air.[6]
Upper Explosive Limit (UEL) 20.7% in air.[5]20.8% in air.[6]

Reactivity and Applications

Methylamine's reactivity is centered around the lone pair of electrons on the nitrogen atom, making it a potent nucleophile and a weak base.[2] This reactivity is fundamental to its widespread use in organic synthesis.

In its gaseous form, methylamine is often used in reactions where the absence of water is critical. In contrast, aqueous solutions are employed when water is a suitable solvent or when the exothermicity of a reaction needs to be managed.

Methylamine is a crucial precursor in the synthesis of numerous pharmaceuticals, including ephedrine and theophylline, as well as pesticides like carbofuran and carbaryl.[2] It is also used in the production of solvents such as N-methylformamide (NMF) and N-methyl-2-pyrrolidone (NMP).

Common Reactions of Methylamine

The following diagram illustrates some of the fundamental reactions of methylamine.

Reactions_of_Methylamine Common Reactions of Methylamine cluster_reactions Reacts with... cluster_products To form... methylamine Methylamine (CH₃NH₂) phosgene Phosgene methylamine->phosgene carbon_disulfide Carbon Disulfide methylamine->carbon_disulfide chloroform Chloroform + Base methylamine->chloroform ethylene_oxide Ethylene Oxide methylamine->ethylene_oxide isocyanate Methyl Isocyanate phosgene->isocyanate dithiocarbamate Sodium Methyldithiocarbamate carbon_disulfide->dithiocarbamate isocyanide Methyl Isocyanide chloroform->isocyanide ethanolamines Methylethanolamines ethylene_oxide->ethanolamines

Figure 1: Common reactions of methylamine in organic synthesis.

Biological Significance and Signaling Pathways

Endogenous methylamine is produced from amine catabolism, and its levels can be elevated in certain pathological conditions like diabetes.[9] It is a substrate for semicarbazide-sensitive amine oxidase (SSAO), an enzyme found in various tissues.[11] The oxidative deamination of methylamine by SSAO produces formaldehyde, ammonia, and hydrogen peroxide, all of which are potentially cytotoxic.[11][12]

Emerging research suggests that methylamine may act as a modulator of neuron firing by targeting voltage-operated neuronal potassium channels.[9] This interaction could lead to the release of neurotransmitters. Furthermore, methylamine has been shown to stimulate the release of nitric oxide from the rat hypothalamus.[9]

The following diagram illustrates the enzymatic degradation of methylamine by SSAO and its potential downstream effects.

Methylamine_Signaling_Pathway Methylamine Metabolism and Potential Signaling methylamine Methylamine (CH₃NH₂) ssao Semicarbazide-Sensitive Amine Oxidase (SSAO) methylamine->ssao Substrate potassium_channels Neuronal Potassium Channels methylamine->potassium_channels Targets no_release Nitric Oxide Release methylamine->no_release Stimulates products Formaldehyde + NH₃ + H₂O₂ ssao->products Catalyzes cytotoxicity Cytotoxicity to Endothelial Cells products->cytotoxicity neurotransmitter_release Neurotransmitter Release potassium_channels->neurotransmitter_release Modulates

Figure 2: Metabolism of methylamine by SSAO and its potential signaling roles.

Experimental Protocols

Accurate determination of the physicochemical properties of methylamine is crucial for its safe and effective use. The following sections outline the methodologies for measuring key parameters.

Determination of Vapor Pressure (Expansion Method - ASTM D6897)

This method is suitable for determining the vapor pressure of liquefied petroleum gases like anhydrous methylamine.

Methodology:

  • Sample Introduction: A sample of a defined volume is drawn from a pressurized sampling system into a temperature-controlled chamber at approximately 5°C by moving a piston to the filling position.[3]

  • Sealing and Expansion: After sealing the chamber, the volume is expanded by moving the piston until the desired vapor-to-liquid ratio is achieved (e.g., 0.5:1).[3]

  • Temperature Regulation: The temperature of the measuring chamber is then regulated to the desired test temperature (e.g., 37.8°C).[3]

  • Pressure Measurement: The total pressure at equilibrium is measured and corrected to a standard atmospheric pressure of 101.3 kPa.[3]

Vapor_Pressure_Workflow Vapor Pressure Determination Workflow (ASTM D6897) start Start draw_sample Draw sample into temperature- controlled chamber at 5°C start->draw_sample seal_chamber Seal the chamber draw_sample->seal_chamber expand_volume Expand volume to desired vapor-to-liquid ratio seal_chamber->expand_volume regulate_temp Regulate chamber to test temperature expand_volume->regulate_temp measure_pressure Measure equilibrium pressure regulate_temp->measure_pressure correct_pressure Correct pressure to 101.3 kPa measure_pressure->correct_pressure end End correct_pressure->end

Figure 3: Workflow for vapor pressure determination by the expansion method.
Determination of Water Solubility (OECD Guideline 105)

This guideline describes methods for determining the water solubility of chemical substances.

Methodology (Flask Method - for solubilities > 10⁻² g/L):

  • Sample Preparation: A preliminary test is conducted to determine the approximate amount of sample needed to achieve saturation.[13]

  • Equilibration: The substance is suspended in water and stirred in a vessel at a constant temperature (preferably 20 ± 0.5 °C) until equilibrium is reached.[8][13]

  • Phase Separation: The mixture is centrifuged or filtered to separate the solid phase from the aqueous solution.[8]

  • Concentration Analysis: The concentration of methylamine in the aqueous solution is determined using a suitable analytical technique, such as gas chromatography (GC) or titration.[8]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the pKa of weak bases like methylamine.

Methodology:

  • Solution Preparation: A solution of methylamine with a known concentration is prepared.[14]

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.[14]

  • Titration: A standard solution of a strong acid (e.g., HCl) is added in small increments.[14]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.[14]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is equal to the pH at the half-equivalence point.[14]

pKa_Determination_Workflow pKa Determination by Potentiometric Titration start Start prepare_solution Prepare methylamine solution of known concentration start->prepare_solution setup_titration Set up titration apparatus with calibrated pH electrode prepare_solution->setup_titration add_titrant Add standard strong acid in small increments setup_titration->add_titrant record_ph Record pH after each addition add_titrant->record_ph record_ph->add_titrant Repeat until past equivalence point plot_curve Plot pH vs. volume of titrant record_ph->plot_curve determine_equivalence Identify equivalence point (inflection point) plot_curve->determine_equivalence determine_half_equivalence Determine half-equivalence point determine_equivalence->determine_half_equivalence pka_equals_ph pKa = pH at half-equivalence point determine_half_equivalence->pka_equals_ph end End pka_equals_ph->end

Figure 4: Workflow for determining pKa by potentiometric titration.

Conclusion

The choice between methylamine gas and its aqueous solution is a critical decision in research and development, with significant implications for reaction outcomes, safety, and handling. Anhydrous methylamine offers a water-free environment for sensitive reactions, while aqueous solutions provide a convenient and often safer alternative, particularly for reactions where water is an acceptable solvent. A thorough understanding of their distinct physical, chemical, and safety properties, as outlined in this guide, is paramount for the successful and safe implementation of methylamine in any scientific endeavor.

References

Foundational

An In-depth Technical Guide to the Theoretical vs. Experimental pKa of Methylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the experimental and theoretical pKa values of methylamine (CH₃NH₂). Understanding the acid dissociation consta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental and theoretical pKa values of methylamine (CH₃NH₂). Understanding the acid dissociation constant (pKa) is critical in drug development and scientific research as it governs a molecule's ionization state, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines the experimental methods for pKa determination, details the computational approaches for its prediction, and presents the data in a clear, comparative format.

Acid-Base Equilibrium of Methylamine

Methylamine, a primary aliphatic amine, acts as a weak base in aqueous solution. Its basicity is quantified by the pKa of its conjugate acid, the methylammonium ion (CH₃NH₃⁺). The relevant equilibrium is the dissociation of this protonated form. It is a common convention in chemistry to refer to the pKa of a base's conjugate acid as the pKa of the base itself.[1]

Caption: Acid-base equilibrium of the methylammonium ion in water.

Quantitative Data Summary

The pKa of methylamine has been determined through extensive experimental measurements and predicted using various computational models. The accepted experimental value serves as a benchmark for theoretical approaches.

ParameterMethod/ModelReported pKa ValueReference
Experimental Potentiometric Titration / Various10.66[2]
Theoretical/Computational Density Functional Theory (DFT) B3LYP/6-311++G(d,p)Varies by study[3]
Møller–Plesset perturbation theory (MP2)Varies by study[4][5]
Semi-empirical (e.g., PM6, AM1) with Solvation ModelVaries by study*[5]

*Note: Specific calculated pKa values for methylamine are not consistently reported across general computational studies, which often focus on sets of diverse amines to validate their methods. The accuracy of these predictions is typically reported as a root-mean-square error (RMSE) across the set (e.g., 0.5 - 2.0 pKa units). A study by Rajan and Muraleedharan confirmed that DFT (B3LYP) with the 6-311++G(d,p) basis set provides results in good agreement with experimental values for a range of alkylamines.[3]

Methodologies and Protocols

A clear understanding of the methodologies used to obtain pKa values is essential for evaluating their accuracy and applicability.

Potentiometric titration is the most common and direct method for determining the pKa of amines. It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Objective: To determine the pKa of methylamine by titrating a solution of methylamine with a strong acid (e.g., HCl) and analyzing the resulting pH curve.

Materials & Equipment:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (Class A)

  • Beaker or reaction vessel

  • Methylamine solution (e.g., 0.03 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.025 M)

  • Standard pH buffers (e.g., pH 4, 7, 10) for calibration

  • Deionized water

Protocol:

  • Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10) to ensure accurate measurements.

  • Sample Preparation: Pipette a precise volume (e.g., 30.0 mL) of the methylamine solution into a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.

  • Initial Measurement: Record the initial pH of the methylamine solution before adding any acid.

  • Titration: Add the HCl titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. As the pH begins to change more rapidly, reduce the increment size to obtain more data points near the equivalence point.

  • Data Collection: Continue the titration well past the equivalence point until the pH of the solution becomes strongly acidic and stabilizes.

  • Analysis:

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. This is the point on the curve where half of the methylamine has been neutralized. It can be found by identifying the volume at the equivalence point (the steepest point of the curve, often found using a first derivative plot) and dividing it by two. The pH at this half-volume is equal to the pKa.

ExperimentalWorkflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Methylamine Solution (Known Volume & Concentration) C Prepare Standardized HCl Titrant D Record Initial pH C->D E Add HCl Titrant Incrementally D->E F Record pH and Volume After Each Addition E->F F->E  Repeat G Continue Past Equivalence Point F->G H Plot pH vs. Volume of Titrant G->H I Determine Equivalence Point (e.g., 1st Derivative Max) H->I J Find Volume at Half-Equivalence Point I->J K Determine pKa (pH at Half-Equivalence Point) J->K

Caption: Workflow for experimental pKa determination via potentiometric titration.

Theoretical pKa values are predicted using quantum mechanical calculations. The "direct method" and methods based on thermodynamic cycles are common approaches. These calculations determine the Gibbs free energy change (ΔG) for the deprotonation reaction.

Objective: To calculate the pKa of methylammonium using a thermodynamic cycle coupled with quantum chemical calculations.

Computational Tools:

  • Molecular modeling software (e.g., Gaussian, Spartan)

  • High-performance computing resources

Protocol Overview:

  • Molecule Building: Create digital models of the species involved in the equilibrium: methylamine (CH₃NH₂), methylammonium (CH₃NH₃⁺), and a proton (H⁺).

  • Geometry Optimization: Perform geometry optimization calculations for both methylamine and the methylammonium ion in both the gas phase and a simulated aqueous environment. This is typically done using methods like Density Functional Theory (DFT) (e.g., B3LYP functional) or ab initio methods (e.g., MP2) with an appropriate basis set (e.g., 6-311++G(d,p)).[3][4] The solvent is usually modeled implicitly using a Polarizable Continuum Model (PCM) or the SMD model.[4][6]

  • Frequency Calculations: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.

  • Energy Calculation: Calculate the Gibbs free energy (G) for each species in the aqueous phase (G_aq).

  • pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG_aq) using the following relationship:

    • ΔG_aq = G_aq(CH₃NH₂) + G_aq(H⁺) - G_aq(CH₃NH₃⁺)

    • pKa = ΔG_aq / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin.

    • The value for the Gibbs free energy of the solvated proton, G_aq(H⁺), is a well-established but challenging value to calculate, and standardized theoretical values are often used for consistency.

TheoreticalWorkflow cluster_setup Model Setup cluster_calc Quantum Calculations cluster_analysis pKa Derivation A Build Structures: CH₃NH₂ and CH₃NH₃⁺ B Select Theoretical Method (e.g., DFT/B3LYP) C Select Basis Set (e.g., 6-311++G(d,p)) D Select Solvation Model (e.g., SMD, PCM) E Optimize Geometry (Gas Phase & Solvated) D->E F Perform Frequency Calculation E->F G Calculate Gibbs Free Energy (G) for each species F->G H Calculate ΔG_aq for Reaction G->H J Calculate pKa: ΔG_aq / (2.303 * RT) H->J I Use Standard Value for G_aq(H⁺) I->H

Caption: Workflow for theoretical pKa prediction via quantum chemistry.

Discussion and Conclusion

The experimental pKa of methylamine is well-established at 10.66.[2] This value represents the real-world behavior of the molecule in an aqueous environment.

Theoretical methods provide a powerful tool for predicting pKa values, especially for novel compounds or those difficult to synthesize or measure. The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the solvation model used.[7] While methods like DFT can achieve good agreement with experimental data, they often require significant computational resources and expertise.[3] Discrepancies between theoretical and experimental values can arise from approximations in the computational model, such as the representation of the solvent or the calculation of the proton's solvation energy.[4]

For drug development professionals and researchers, experimental determination remains the gold standard for pKa values. However, computational predictions serve as an invaluable and increasingly accurate tool for high-throughput screening and for guiding synthetic efforts toward molecules with desired physicochemical properties.

References

Exploratory

Spectroscopic Analysis of Methylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic analysis of methylamine (CH₃NH₂) using Infrared (IR), Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of methylamine (CH₃NH₂) using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy. It details the characteristic spectral data, experimental methodologies, and the underlying principles for each technique, offering a valuable resource for the identification, characterization, and quantitative analysis of this foundational molecule in various scientific and industrial applications.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For methylamine, the IR spectrum is characterized by absorptions arising from the stretching and bending vibrations of its N-H, C-H, and C-N bonds.

Key IR Absorption Bands

The principal IR absorption bands for methylamine are summarized in the table below. These values, obtained from a liquid film, are indicative of the molecule's key structural features.[1]

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3600 - 3200N-H StretchA broad absorption due to hydrogen bonding between methylamine molecules. Primary amines like methylamine exhibit a highly polar N-H bond, leading to strong intermolecular interactions.[1]
3000 - 2800C-H StretchAbsorptions arising from the stretching vibrations of the methyl group's carbon-hydrogen bonds.[1]
2961CH₃ d-strAsymmetric stretching of the methyl group.[2]
2820CH₃ s-strSymmetric stretching of the methyl group.[2]
1650 - 1580N-H Bend (Scissoring)Characteristic bending vibration of the primary amine group.[1]
1473CH₃ d-deformAsymmetric deformation (bending) of the methyl group.[2]
1430CH₃ s-deformSymmetric deformation (bending) of the methyl group.[2]
1220 - 1020C-N StretchStretching vibration of the carbon-nitrogen bond, characteristic of aliphatic amines.[1]
1044CN strCarbon-Nitrogen bond stretching.[2]
780NH₂ wagWagging vibration of the amino group.[2]

The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of overlapping vibrations that are unique to the methylamine molecule, making it highly useful for identification purposes.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines a standard procedure for acquiring the IR spectrum of liquid methylamine.

Materials:

  • Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Liquid methylamine sample

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small drop of liquid methylamine directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should show the characteristic absorption bands of methylamine.

  • Cleaning: Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe after the measurement.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_output Output start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Liquid Methylamine background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum Place on Spectrometer process_data Background Subtraction & Data Analysis acquire_spectrum->process_data ir_spectrum IR Spectrum of Methylamine process_data->ir_spectrum end End ir_spectrum->end

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methylamine is relatively simple, reflecting the two distinct proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.4Singlet/Broad3HCH₃ (Methyl protons)
~2.4Singlet/Broad2HNH₂ (Amine protons)

Note: In low-resolution spectra, the signals for the methyl and amine protons can overlap due to their similar chemical shifts (~2.4 ppm).[3] The amine proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water.

The application of the n+1 rule for spin-spin splitting can be complex for amines. In ultra-pure samples, the methyl protons might appear as a triplet (split by the two NH₂ protons) and the amine protons as a quartet (split by the three CH₃ protons). However, in the presence of acidic impurities or water, proton exchange can average out this coupling, leading to two singlets.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of methylamine is characterized by a single signal, indicating that there is only one chemical environment for the carbon atom.[4]

Chemical Shift (δ) ppmAssignment
~28.3CH₃
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol describes a general procedure for acquiring NMR spectra of methylamine.

Materials:

  • NMR spectrometer

  • NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Methylamine sample

  • Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)

Procedure:

  • Sample Preparation: Dissolve a small amount of methylamine in the deuterated solvent within an NMR tube. The most common solvent is CDCl₃.[3][4] Deuterated solvents are used to avoid a large solvent signal in the ¹H NMR spectrum.[3][4]

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. This typically involves a short radiofrequency pulse followed by the detection of the free induction decay (FID). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are generally required compared to ¹H NMR. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.0 ppm.[3][4]

NMR_Analysis_Pathway cluster_molecule Methylamine Molecule cluster_properties Nuclear Properties cluster_interaction Interaction with Magnetic Field cluster_spectra Resulting NMR Spectra CH3NH2 CH₃NH₂ H_nuclei ¹H Nuclei (2 Environments) CH3NH2->H_nuclei C_nucleus ¹³C Nucleus (1 Environment) CH3NH2->C_nucleus H_interaction Chemical Shift & Spin-Spin Coupling H_nuclei->H_interaction C_interaction Chemical Shift C_nucleus->C_interaction H_spectrum ¹H NMR Spectrum (2 Signals) H_interaction->H_spectrum C_spectrum ¹³C NMR Spectrum (1 Signal) C_interaction->C_spectrum

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.

Key Raman Active Modes

The Raman spectrum of methylamine provides information about its vibrational modes. The following table lists some of the prominent Raman shifts for liquid methylamine.

Raman Shift (cm⁻¹)Vibrational Mode
3360NH₂ s-str
2960CH₃ d-str
2820CH₃ s-str
1460CH₃ d-deform
1044CN str
781NH₂ wag

Data sourced from the NIST Chemistry WebBook.[2]

An advantage of Raman spectroscopy is that water is a weak scatterer, making it possible to analyze aqueous solutions without significant interference.[5]

Experimental Protocol: Raman Spectroscopy

This protocol provides a general outline for obtaining the Raman spectrum of a liquid sample like methylamine.

Materials:

  • Raman spectrometer with a laser source (e.g., 532 nm, 785 nm)

  • Sample holder (e.g., quartz cuvette or NMR tube)

  • Methylamine sample

Procedure:

  • Sample Preparation: Fill a quartz cuvette or NMR tube with the liquid methylamine sample.

  • Instrument Setup: Place the sample in the spectrometer's sample compartment. Adjust the focus of the laser onto the sample.

  • Spectrum Acquisition: Illuminate the sample with the laser and collect the scattered light. The exposure time and number of accumulations can be adjusted to optimize the signal-to-noise ratio.

  • Data Processing: The collected spectrum is processed to remove background fluorescence and cosmic rays. The x-axis is typically plotted as the Raman shift in wavenumbers (cm⁻¹).

Spectroscopic_Techniques cluster_vibrational Vibrational Spectroscopy cluster_nmr Nuclear Magnetic Resonance Methylamine Methylamine (CH₃NH₂) IR Infrared (IR) Spectroscopy Methylamine->IR Probes changes in dipole moment Raman Raman Spectroscopy Methylamine->Raman Probes changes in polarizability NMR NMR Spectroscopy Methylamine->NMR Probes nuclear spin states IR_Info IR_Info IR->IR_Info Provides information on functional groups Raman_Info Raman_Info Raman->Raman_Info Provides complementary vibrational information NMR_Info NMR_Info NMR->NMR_Info Provides information on chemical environment of nuclei

Conclusion

The spectroscopic techniques of IR, NMR, and Raman provide a powerful and complementary suite of tools for the comprehensive analysis of methylamine. IR and Raman spectroscopy offer detailed insights into the vibrational modes of the molecule, allowing for functional group identification and structural confirmation. NMR spectroscopy, through both ¹H and ¹³C nuclei, elucidates the chemical environment and connectivity of the atoms within the molecule. A thorough understanding and application of these techniques are essential for researchers, scientists, and drug development professionals working with methylamine and related compounds.

References

Foundational

A Technical Guide to the Discovery and Synthesis of Methylamine

For Researchers, Scientists, and Drug Development Professionals Executive Summary Methylamine (CH₃NH₂), the simplest primary amine, serves as a fundamental building block in the synthesis of a vast array of commercially...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylamine (CH₃NH₂), the simplest primary amine, serves as a fundamental building block in the synthesis of a vast array of commercially significant compounds, including pharmaceuticals, agrochemicals, and solvents. This whitepaper provides an in-depth historical and technical overview of the discovery and synthesis of methylamine. We delve into the seminal work of Charles-Adolphe Wurtz, who first isolated the compound in 1849, and the subsequent development of key synthetic methodologies, notably the Hofmann rearrangement. Furthermore, we explore the evolution of industrial-scale methylamine production. This guide furnishes detailed experimental protocols for historical laboratory syntheses, presents quantitative data in a comparative format, and employs visualizations to elucidate key reaction pathways and workflows, offering a comprehensive resource for professionals in chemical research and development.

The Genesis of a Foundational Molecule: The Discovery of Methylamine

The history of methylamine begins in the mid-19th century with the pioneering work of French chemist Charles-Adolphe Wurtz. In 1849, Wurtz successfully synthesized methylamine by hydrolyzing methyl isocyanate.[1] This discovery was a landmark achievement, as it represented the first synthesis of an organic derivative of ammonia, opening a new frontier in the field of organic chemistry.[1] Wurtz's work was published in the esteemed French scientific journals Comptes rendus and Annales de Chimie et de Physique, solidifying his contribution to the scientific community.

Foundational Synthetic Methodologies

Wurtz's Synthesis: Hydrolysis of Methyl Isocyanate

Wurtz's initial synthesis involved the hydrolysis of methyl isocyanate (CH₃NCO). While the original 1849 publication provides a descriptive account, the fundamental reaction proceeds as follows:

Reaction: CH₃NCO + H₂O → CH₃NH₂ + CO₂

The isocyanate, upon reaction with water, forms an unstable carbamic acid intermediate which readily decarboxylates to yield methylamine and carbon dioxide.

Wurtz_Synthesis methyl_isocyanate Methyl Isocyanate (CH₃NCO) hydrolysis Hydrolysis methyl_isocyanate->hydrolysis water Water (H₂O) water->hydrolysis carbamic_acid Carbamic Acid Intermediate (CH₃NHCOOH) hydrolysis->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation methylamine Methylamine (CH₃NH₂) decarboxylation->methylamine co2 Carbon Dioxide (CO₂) decarboxylation->co2

Figure 1: Logical diagram of Wurtz's methylamine synthesis.
The Hofmann Rearrangement: A Novel Route from Amides

In 1881, German chemist August Wilhelm von Hofmann developed a new method for the synthesis of primary amines, which became known as the Hofmann rearrangement.[2][3] This reaction involves the treatment of a primary amide with bromine in an alkaline solution to yield a primary amine with one less carbon atom.[2][3] The application of this rearrangement to acetamide provides a classic and reliable laboratory method for the synthesis of methylamine.[4]

Reaction: CH₃CONH₂ + Br₂ + 4NaOH → CH₃NH₂ + Na₂CO₃ + 2NaBr + 2H₂O

The following protocol is adapted from Vogel's Textbook of Practical Organic Chemistry and provides a robust method for the laboratory synthesis of methylamine hydrochloride.[4]

Materials:

  • Acetamide (dry): 25 g (0.42 mol)

  • Bromine: 69 g (23 mL, 0.43 mol)

  • Sodium hydroxide (NaOH) solution (10% w/v): ~210 mL

  • Sodium hydroxide (NaOH): 60 g (1.5 mol)

  • Water: 150 mL

  • Hydrochloric acid (HCl), dilute (1:1)

Procedure:

  • In a 500 mL conical flask, add 25 g of dry acetamide to 69 g of bromine.

  • Cool the flask in an ice-water bath and slowly add 10% NaOH solution with vigorous shaking until the solution becomes a pale yellow color. This forms the N-bromoacetamide intermediate.

  • In a separate 1 L three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and reflux condenser, prepare a solution of 60 g of NaOH in 150 mL of water.

  • Connect the top of the condenser to a gas absorption trap containing 100 mL of dilute hydrochloric acid.

  • Warm the NaOH solution in the flask to 60-70 °C.

  • Slowly add the N-bromoacetamide solution from the dropping funnel to the warm NaOH solution, ensuring the temperature does not exceed 75 °C.

  • After the addition is complete, maintain the temperature at 65-70 °C for approximately 15 minutes until the solution is clear and colorless.

  • Gently boil the solution to drive the methylamine vapor into the hydrochloric acid trap.

  • Continue distillation until the distillate is no longer alkaline (approximately 40-60 minutes).

  • Evaporate the hydrochloric acid solution to dryness on a rotary evaporator.

  • Dry the resulting solid residue (methylamine hydrochloride) in an oven at 100-105 °C.

  • The crude product can be purified by recrystallization from absolute ethanol.

Yield: Approximately 18 g (64%) of methylamine hydrochloride.[4]

Hofmann_Workflow cluster_prep Preparation of N-Bromoacetamide cluster_reaction Hofmann Rearrangement cluster_trapping Product Trapping & Isolation acetamide Acetamide + Bromine cooling Cooling (Ice Bath) acetamide->cooling naoh_sol 10% NaOH Solution naoh_sol->cooling n_bromo N-Bromoacetamide Solution cooling->n_bromo addition Slow Addition n_bromo->addition naoh_hot Warm NaOH Solution (60-70°C) naoh_hot->addition heating Maintain 65-70°C addition->heating distillation Distillation heating->distillation hcl_trap HCl Trap distillation->hcl_trap evaporation Evaporation hcl_trap->evaporation drying Drying (100-105°C) evaporation->drying product Methylamine Hydrochloride drying->product

Figure 2: Experimental workflow for the synthesis of methylamine via Hofmann rearrangement.

Industrial Scale Synthesis: The Methanol-Ammonia Process

The industrial production of methylamine commenced in the 1920s and is predominantly achieved through the reaction of methanol and ammonia over a solid acid catalyst, typically an aluminosilicate.[1] This high-temperature, gas-phase reaction produces a mixture of mono-, di-, and trimethylamine.

Reaction: CH₃OH + NH₃ → CH₃NH₂ + H₂O Side Reactions: CH₃NH₂ + CH₃OH → (CH₃)₂NH + H₂O (CH₃)₂NH + CH₃OH → (CH₃)₃N + H₂O

The ratio of the three amine products can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the methanol-to-ammonia ratio. The product mixture is then separated by distillation.

Industrial_Synthesis methanol Methanol reactor Catalytic Reactor (Aluminosilicate Catalyst) methanol->reactor ammonia Ammonia ammonia->reactor product_mix Product Mixture (MMA, DMA, TMA, H₂O) reactor->product_mix distillation Distillation Column product_mix->distillation mma Monomethylamine distillation->mma dma Dimethylamine distillation->dma tma Trimethylamine distillation->tma

Figure 3: Simplified process flow diagram for the industrial synthesis of methylamines.

Quantitative Data Summary

The following table summarizes key quantitative data for the historical and industrial synthesis methods of methylamine.

Synthesis MethodKey ReactantsKey ProductsReported YieldReaction Conditions
Wurtz Synthesis (1849) Methyl isocyanate, WaterMethylamine, Carbon dioxideNot quantitatively reported in initial discoveryHydrolysis
Hofmann Rearrangement Acetamide, Bromine, NaOHMethylamine hydrochloride~64%[4]65-70°C
Industrial Process Methanol, AmmoniaMethylamine, Dimethylamine, TrimethylamineVariable based on conditionsHigh Temperature, Gas Phase, Aluminosilicate Catalyst

Conclusion

From its initial discovery in a 19th-century laboratory to its large-scale industrial production today, methylamine has become an indispensable molecule in modern chemistry. The foundational synthetic routes developed by Wurtz and Hofmann not only provided access to this crucial compound but also laid the groundwork for broader principles in organic synthesis. The continuous optimization of the industrial methanol-ammonia process underscores the ongoing importance of methylamine as a key chemical intermediate. This guide has provided a detailed technical overview of these pivotal moments in the history of methylamine, offering valuable insights and practical protocols for the scientific community.

References

Exploratory

Whitepaper: Methylamine as a Carbon and Nitrogen Source for Microbes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals. Introduction Methylamine (CH₃NH₂), the simplest of the methylamines, is a volatile, one-carbon (C1) compound that plays a crucial role in the global...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylamine (CH₃NH₂), the simplest of the methylamines, is a volatile, one-carbon (C1) compound that plays a crucial role in the global carbon and nitrogen biogeochemical cycles.[1] It is generated in various environments through the decomposition of organic matter, such as proteins and nitrogen-containing osmolytes.[1] Due to its composition, methylamine serves as a vital source of both carbon and nitrogen for a diverse array of microorganisms, including bacteria, archaea, and fungi.[2]

Microorganisms that can utilize C1 compounds like methylamine as their sole source of carbon and energy are known as methylotrophs.[1] However, many non-methylotrophic organisms can also utilize methylamine exclusively as a nitrogen source.[3][4] The metabolic versatility of these microbes allows them to thrive in environments where methylamine is abundant, preventing the escape of this climate-active molecule into the atmosphere and recycling essential nutrients.[1]

Understanding the microbial metabolism of methylamine is of significant interest. In environmental science, it is key to comprehending nutrient cycling. In biotechnology and drug development, elucidating these pathways can inform the design of novel biocatalysts and provide insights into the microbial metabolism of nitrogen-containing xenobiotics and pharmaceuticals.[5] This guide provides an in-depth technical overview of the primary metabolic pathways for methylamine utilization, quantitative data on microbial growth and enzyme kinetics, and detailed protocols for key experimental procedures.

Metabolic Pathways for Methylamine Utilization

Gram-negative bacteria primarily employ two distinct pathways for the oxidation of methylamine: a direct periplasmic pathway and an indirect cytoplasmic pathway.[1][6] Some organisms, such as Methylobacterium extorquens, possess the genetic machinery for both, suggesting distinct physiological advantages for each under different environmental conditions.[7]

Direct Oxidation: The Methylamine Dehydrogenase (MaDH) Pathway

The most well-characterized route for methylamine catabolism in many methylotrophs is the direct oxidation pathway, which occurs in the periplasm.[8] This pathway is catalyzed by the quinoprotein methylamine dehydrogenase (MaDH).

MaDH contains a covalently bound tryptophan tryptophylquinone (TTQ) prosthetic group at its active site.[9] It catalyzes the oxidative deamination of methylamine to produce formaldehyde (HCHO) and ammonium (NH₄⁺).[1][9]

Reaction: CH₃NH₂ + H₂O + Electron Acceptor → HCHO + NH₄⁺ + Reduced Electron Acceptor

The formaldehyde generated is a central metabolic intermediate. It can be further oxidized to CO₂ to generate energy or assimilated into biomass via pathways like the serine cycle or the ribulose monophosphate (RuMP) cycle.[10][11] The ammonium produced can be readily assimilated as a nitrogen source.[11] The electrons captured by MaDH are typically transferred to the electron transport chain via an electron carrier protein like amicyanin.[9]

MaDH_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm MA Methylamine (CH₃NH₂) MaDH Methylamine Dehydrogenase (MaDH) MA->MaDH H₂O HCHO Formaldehyde (HCHO) HCHO_cyto Formaldehyde HCHO->HCHO_cyto Transport NH4 Ammonium (NH₄⁺) NH4_cyto Ammonium NH4->NH4_cyto Transport MaDH->HCHO MaDH->NH4 Amicyanin_red Amicyanin (Red) MaDH->Amicyanin_red e⁻ Amicyanin_ox Amicyanin (Ox) Amicyanin_ox->MaDH e⁻ acceptor cluster_cytoplasm cluster_cytoplasm Amicyanin_red->cluster_cytoplasm To e⁻ Transport Chain Biomass Biomass (Serine Cycle / RuMP) HCHO_cyto->Biomass Energy Energy (Oxidation to CO₂) HCHO_cyto->Energy N_Assimilation Nitrogen Assimilation NH4_cyto->N_Assimilation

Diagram 1. The Methylamine Dehydrogenase (MaDH) Pathway.
Indirect Oxidation: The N-Methylglutamate (NMG) Pathway

An alternative, cytoplasmic route for methylamine metabolism is the N-methylglutamate (NMG) pathway.[6][12] This pathway is essential for growth on methylamine in some bacteria, like Methylobacterium extorquens DM4, that lack the MaDH system.[6][12] It is also found in non-methylotrophs that use methylamine solely as a nitrogen source.[1] The NMG pathway involves a series of enzymatic steps that transfer the methyl group from methylamine to a carrier molecule before oxidation.

The key enzymes and steps are:

  • γ-Glutamylmethylamide Synthetase (GmaS): Catalyzes the ATP-dependent condensation of methylamine and glutamate to form γ-glutamylmethylamide (GMA).[6]

  • N-Methylglutamate Synthase (MgsABC): Converts GMA and glutamate into two molecules of N-methylglutamate (NMG).[6]

  • N-Methylglutamate Dehydrogenase (MgdABCD): Oxidizes NMG to yield formaldehyde (in the form of methylene-tetrahydrofolate) and glutamate, releasing ammonium in the process.[6]

This pathway is energetically more expensive than the MaDH pathway due to the initial ATP investment. However, it is proposed to be advantageous under nitrogen-limiting conditions or when methylamine concentrations are low (<1 mM), as it allows for more controlled release and assimilation of ammonium within the cytoplasm, mitigating potential toxicity from high periplasmic ammonium concentrations generated by MaDH.[7]

NMG_Pathway MA Methylamine GmaS GmaS MA->GmaS Glu1 Glutamate Glu1->GmaS ATP ATP ATP->GmaS ADP ADP + Pi GmaS->ADP GMA γ-Glutamylmethylamide (GMA) GmaS->GMA Mgs MgsABC GMA->Mgs NMG N-Methylglutamate (NMG) Mgs->NMG Mgd MgdABCD NMG->Mgd Glu2 Glutamate Mgd->Glu2 NH4 Ammonium Mgd->NH4 CH2THF Methylene-H₄F Mgd->CH2THF C1_metabolism C1 Metabolism (Assimilation/Dissimilation) CH2THF->C1_metabolism

Diagram 2. The N-Methylglutamate (NMG) Pathway.

Quantitative Microbial Physiology

The efficiency of methylamine utilization can be quantified by examining enzyme kinetics and microbial growth yields. This data is critical for metabolic modeling and biotechnological applications.

Enzyme Kinetics

The kinetic properties of methylamine dehydrogenase (MaDH) have been characterized in several microorganisms. The data provides insight into the enzyme's affinity for its substrates and its maximum catalytic rate.

Table 1: Kinetic Parameters of Methylamine Dehydrogenase (MaDH)

Organism Substrate Kₘ (μM) Vₘₐₓ (μmol/min/mg) Optimal pH Reference
Paracoccus denitrificans Methylamine 12.5 16.9 7.5 [13]
Paracoccus denitrificans Phenazine Ethosulphate 156 16.9 7.5 [13]

| Bacterium W3A1 | Methylamine | Not specified | Not specified | ~8.0 |[13] |

Note: Kinetic values can vary based on assay conditions, such as temperature and the artificial electron acceptor used.

Microbial Growth and Yields

The efficiency with which microbes convert a substrate into biomass is measured by the molar growth yield (Yₛ). Studies have shown that the metabolic pathway used for C1 assimilation significantly impacts the yield.

Table 2: Molar Growth Yields on C1 Compounds

Organism Assimilation Pathway Substrate Molar Yield (g dry wt/mol) Reference
Pseudomonas sp. Serine Pathway Methanol 9.8 - 13.1 [10]
Pseudomonas sp. Serine Pathway Formaldehyde 7.2 - 9.6 [10]
Pseudomonas sp. Serine Pathway Formate 3.3 - 6.9 [10]

| Bacterium C2A1 | RuMP Pathway | Methanol | 15.7 - 17.3 |[10] |

Note: The data indicates that the Ribulose Monophosphate (RuMP) pathway is generally more efficient for C1 assimilation than the Serine pathway. Yields on methylamine are expected to be comparable to methanol, as both are oxidized to formaldehyde.[10]

In marine environments, the rates of methylamine oxidation (for energy) and assimilation (for biomass) have been measured, showing a dynamic balance based on nutrient availability.[14]

Table 3: Methylamine Metabolism Rates in Marine Environments

Environment Process Rate Constant (k) (day⁻¹) Key Finding Reference
Offshore Waters Oxidation 0.01 - 0.18 Predominantly used as an energy source. [14]

| Coastal Waters | Assimilation | 0.01 - 0.05 | Important source of biomass carbon. |[14] |

Note: Methylamine metabolism was found to be inhibited by the presence of ammonium or nitrate, confirming its role as a preferred nitrogen source in these environments.[14]

Key Experimental Protocols

This section provides detailed methodologies for fundamental experiments used to study microbial utilization of methylamine.

Protocol 1: Cultivation of Microbes on Methylamine

This protocol describes the preparation of a minimal salts medium for cultivating bacteria using methylamine as the sole source of carbon, nitrogen, or both.

Objective: To selectively grow microorganisms capable of utilizing methylamine.

Materials:

  • Basal Salts Solution (10X): K₂HPO₄ (40 g/L), NaH₂PO₄ (27.5 g/L), (NH₄)₂SO₄ (20 g/L, omit if methylamine is the sole N source), MgSO₄·7H₂O (2 g/L). Autoclave and store at 4°C.

  • Trace Metal Solution (1000X): EDTA (50 g/L), ZnSO₄·7H₂O (22 g/L), CaCl₂ (5.54 g/L), MnCl₂·4H₂O (5.06 g/L), FeSO₄·7H₂O (4.99 g/L), (NH₄)₆Mo₇O₂₄·4H₂O (1.1 g/L), CuSO₄·5H₂O (1.57 g/L), CoCl₂·6H₂O (1.61 g/L). Adjust to pH 6.0 with NaOH. Store at 4°C.

  • Carbon/Nitrogen Source: Methylamine hydrochloride (CH₃NH₂·HCl) solution (1 M), filter-sterilized.

  • Alternative Carbon Source (if needed): Glucose or Succinate solution (1 M), filter-sterilized.

  • Sterile deionized water.

Procedure:

  • To prepare 1 L of minimal medium, add 900 mL of sterile deionized water to a sterile flask.

  • Aseptically add 100 mL of 10X Basal Salts Solution.

    • Note: If using methylamine as the sole nitrogen source, use a 10X Basal Salts solution prepared without (NH₄)₂SO₄.

  • Add 1 mL of 1000X Trace Metal Solution.

  • Add the carbon and nitrogen sources to their final desired concentrations:

    • For methylamine as sole C and N source: Add 10-20 mL of 1 M methylamine·HCl (final concentration 10-20 mM).

    • For methylamine as sole N source: Add 5 mL of 1 M methylamine·HCl (final concentration 5 mM) and 10 mL of 1 M succinate (final concentration 10 mM).

  • Mix thoroughly. Check and adjust the pH to 6.8-7.0 with sterile NaOH or HCl if necessary.

  • Dispense into sterile culture vessels.

  • Inoculate with the microbial sample and incubate under appropriate conditions (e.g., 30°C with shaking at 200 rpm).

  • Monitor growth by measuring optical density at 600 nm (OD₆₀₀).

Protocol 2: Spectrophotometric Assay for Methylamine Dehydrogenase (MaDH) Activity

This protocol details a continuous spectrophotometric assay to measure MaDH activity in cell-free extracts based on the reduction of an artificial electron acceptor.

Objective: To quantify the rate of methylamine oxidation by MaDH.

Principle: MaDH activity is measured by following the methylamine-dependent reduction of the artificial electron acceptor phenazine ethosulfate (PES), which in turn reduces 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: 100 mM Methylamine hydrochloride, pH adjusted to 7.5.

  • Electron Acceptors:

    • 20 mM Phenazine ethosulfate (PES), stored in the dark.

    • 2 mM 2,6-dichlorophenolindophenol (DCPIP).

  • Cell-free extract (periplasmic fraction is recommended).

  • Spectrophotometer with a temperature-controlled cuvette holder (e.g., 30°C).

Procedure:

  • Set the spectrophotometer to read absorbance at 600 nm and equilibrate to 30°C.

  • Prepare the reaction mixture in a 1 mL cuvette. Add the following in order:

    • 850 µL of Assay Buffer

    • 50 µL of 20 mM PES (final concentration 1 mM)

    • 50 µL of 2 mM DCPIP (final concentration 0.1 mM)

    • 20-50 µL of cell-free extract (amount depends on enzyme activity)

  • Mix by inversion and place the cuvette in the spectrophotometer.

  • Start the reaction by adding 10 µL of 100 mM methylamine (final concentration 1 mM).

  • Immediately mix and start recording the decrease in A₆₀₀ over time for 3-5 minutes.

  • Control: Perform a blank reaction without methylamine to measure any substrate-independent reduction of DCPIP.

  • Calculation: Calculate the rate of reaction (ΔA₆₀₀/min) from the linear portion of the curve. Enzyme activity is calculated using the Beer-Lambert law. The molar extinction coefficient (ε) for DCPIP at pH 7.5 is 19.1 mM⁻¹cm⁻¹.

Activity (U/mL) = (ΔA₆₀₀/min) / (ε × path length) × (Total Volume / Sample Volume) × 1000 One unit (U) is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.

Protocol 3: Workflow for Stable Isotope Probing (SIP)

SIP is a powerful technique to identify microorganisms that actively assimilate a specific substrate from a complex environmental sample. This workflow outlines the key steps for a DNA-SIP experiment using ¹³C-labeled methylamine.

SIP_Workflow A 1. Microcosm Setup Environmental sample (e.g., soil, water) is incubated with ¹³C-Methylamine (heavy) and ¹²C-Methylamine (light control). B 2. Incubation Microcosms are incubated under controlled conditions to allow substrate assimilation. A->B C 3. Total DNA Extraction DNA is extracted from both heavy and light microcosms after incubation. B->C D 4. Isopycnic Ultracentrifugation DNA is centrifuged in a cesium chloride (CsCl) gradient. ¹³C-labeled DNA is denser and forms a band lower in the gradient. C->D E 5. Fractionation The gradient is fractionated, and DNA from each fraction is quantified. D->E F 6. Analysis of Labeled DNA DNA from the 'heavy' fractions is analyzed (e.g., 16S rRNA gene sequencing, metagenomics) to identify the active microbes. E->F G 7. Comparison Results are compared with the 'light' control to confirm active assimilation. F->G

Diagram 3. Experimental workflow for DNA-Stable Isotope Probing (SIP).

Conclusion

Microbial metabolism of methylamine is a fundamentally important process that connects carbon and nitrogen cycles and supports microbial life in diverse habitats. The existence of multiple, distinct metabolic pathways—the direct MaDH pathway and the indirect NMG pathway—highlights the evolutionary adaptations that allow microbes to optimize nutrient acquisition under varying environmental constraints. Quantitative analysis of enzyme kinetics and growth yields provides the necessary data to model these processes and harness them for biotechnological purposes. The experimental protocols provided herein offer a robust framework for researchers to investigate and quantify methylamine metabolism in both pure cultures and complex microbial communities. For professionals in drug development, understanding these pathways is increasingly relevant, as the nitrogen-rich structures of many pharmaceuticals may be subject to analogous microbial metabolic activities, impacting drug efficacy and environmental fate.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Derivatization of Methylamine for HPLC-UV Analysis

For Researchers, Scientists, and Drug Development Professionals This document provides detailed methodologies for the derivatization of methylamine for quantitative analysis by High-Performance Liquid Chromatography (HPL...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the derivatization of methylamine for quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. Pre-column derivatization is a crucial step for enhancing the detectability of small aliphatic amines like methylamine, which lack a strong chromophore. This process involves reacting the analyte with a labeling agent to form a stable derivative with significant UV absorbance, thereby improving sensitivity and chromatographic separation.

This application note explores three common derivatization reagents: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), Dansyl Chloride, and o-Phthalaldehyde (OPA). Each section includes a detailed experimental protocol, a summary of quantitative data, and visualizations to illustrate the workflow and chemical reactions.

Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

FMOC-Cl reacts with primary and secondary amines to yield stable, highly fluorescent derivatives that also exhibit strong UV absorbance.[1] This makes it a versatile reagent for enhancing the detection of amines.

Quantitative Data Summary
ParameterValueReference
AnalyteMethylamine (MA)[2]
Detection Limit (LOD)0.12 ng[2]
Reaction TimeMinimum 40 minutes[2]
Stability of DerivativeAt least 24 hours under acidic conditions[3]
Experimental Protocol

Materials and Reagents:

  • Methylamine standard solution

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (e.g., 15 mM in acetonitrile)[4]

  • Borate buffer (e.g., 200 mM, pH 10.0)[4]

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M) to stop the reaction[3]

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: In a suitable vial, mix 300 µL of the methylamine standard or sample with 600 µL of 200 mM borate buffer (pH 10.0).[4]

  • Derivatization: Add 600 µL of 15 mM FMOC-Cl solution in acetonitrile to the mixture. Vortex immediately.[4]

  • Reaction: Allow the reaction to proceed at room temperature for a minimum of 40 minutes.[2]

  • Termination: Stop the reaction by adding a small volume of 0.1 M HCl to acidify the solution.[3] This step is crucial as FMOC derivatives can be unstable under basic conditions.[3]

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient elution with acetonitrile and water or a suitable buffer.

  • Detection: UV detector set at an appropriate wavelength (e.g., 265 nm).

  • Flow Rate: ~1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 40°C)

Visualization

derivatization_workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis sample Methylamine Sample/Standard buffer Add Borate Buffer (pH 10) sample->buffer reagent Add FMOC-Cl Solution buffer->reagent vortex Vortex reagent->vortex react React at RT (≥40 min) vortex->react terminate Add HCl to Terminate react->terminate filter Filter (0.45 µm) terminate->filter hplc Inject into HPLC-UV filter->hplc

Figure 1: Experimental workflow for methylamine derivatization with FMOC-Cl.

Derivatization with Dansyl Chloride

Dansyl chloride is a widely used reagent that reacts with primary and secondary amines to produce highly fluorescent and UV-active derivatives.[5] It is known for the stability of its amine derivatives.[6]

Quantitative Data Summary
ParameterValueReference
AnalyteMethylamine[7]
SensitivityHigh (in the nanomole range)[7]
Reaction Time30 minutes[7]
Stability of DerivativeAt least 1 day at room temperature[7]
LinearityLinear up to at least 2.4 nmol[7]
Experimental Protocol

Materials and Reagents:

  • Methylamine standard solution

  • Dansyl chloride solution (e.g., in acetonitrile)

  • Sodium bicarbonate or other suitable buffer (e.g., 0.1 M)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: In a reaction vial, add an aliquot of the methylamine standard or sample.

  • Buffering: Add a suitable buffer, such as sodium bicarbonate solution, to achieve an alkaline pH.

  • Derivatization: Add an excess of the dansyl chloride solution.

  • Reaction: Incubate the mixture for 30 minutes at a controlled temperature (e.g., room temperature or slightly elevated).[7]

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the filtered solution into the HPLC system.

HPLC Conditions (Example):

  • Column: µBondapak C-18 reversed-phase column.[7]

  • Mobile Phase: Isocratic elution with a mixture of water, methanol, and acetonitrile (e.g., 7:7:3 v/v/v).[7]

  • Detection: UV detector (e.g., at 254 nm) or a fluorescence detector for higher sensitivity.[6][7]

  • Flow Rate: ~1.0-2.0 mL/min

Visualization

derivatization_reaction cluster_reactants Reactants cluster_product Product methylamine Methylamine (CH₃NH₂) reaction + dansyl Dansyl Chloride product Dansyl-Methylamine Derivative (UV-Active) reaction->product Alkaline pH (e.g., NaHCO₃) Room Temp, 30 min

Figure 2: Chemical derivatization of methylamine with Dansyl Chloride.

Derivatization with o-Phthalaldehyde (OPA)

OPA is a classic reagent for the derivatization of primary amines.[8] The reaction is rapid and occurs at room temperature in the presence of a thiol.[9] A significant drawback is the instability of the resulting isoindole derivatives, which requires precise timing of the analysis.[9][10]

Quantitative Data Summary
ParameterValueReference
AnalytePrimary amines[8][9]
Reaction TimeRapid (under 1 minute)[9][11]
Stability of DerivativeLow, requires immediate analysis[9][10]
Detection Wavelength~338 nm[9]
Experimental Protocol

Materials and Reagents:

  • Methylamine standard solution

  • OPA reagent solution (containing OPA and a thiol like 2-mercaptoethanol or 3-mercaptopropionic acid in a buffer)[11][12]

  • Borate buffer (e.g., pH 10.4)[9]

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Syringe filters (0.45 µm)

Procedure:

  • Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving OPA and the thiol in a borate buffer. This solution should be freshly prepared.

  • Automated or Manual Mixing: Due to the instability of the derivatives, an automated pre-column derivatization using an autosampler is highly recommended.[12]

  • Reaction: Mix the methylamine sample with the OPA reagent in the autosampler loop or a vial immediately before injection. The reaction is typically complete in about 1 minute.[11]

  • Analysis: Inject the mixture directly into the HPLC system without delay.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient elution with an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detector at approximately 338-340 nm.[9][11]

  • Flow Rate: ~1.0 mL/min

  • Column Temperature: Ambient

Comparative Summary of Derivatization Reagents for Methylamine HPLC-UV Analysis
FeatureFMOC-ClDansyl Chlorideo-Phthalaldehyde (OPA)
Reaction Speed Moderate (≥40 min)[2]Moderate (30 min)[7]Very Fast (<1 min)[9]
Derivative Stability Good (≥24h)[3]Very Good (≥1 day)[7]Poor (requires immediate analysis)[9][10]
UV Molar Absorptivity HighHighModerate
Primary/Secondary Amines Reacts with both[1]Reacts with both[5]Reacts only with primary amines[9]
Key Advantage Stable derivatives, good sensitivity.[1]Very stable derivatives.[6]Very fast reaction.[11]
Key Disadvantage Slower reaction time.Slower reaction time.Unstable derivatives.[9]

Conclusion

The choice of derivatization reagent for the HPLC-UV analysis of methylamine depends on the specific requirements of the assay.

  • FMOC-Cl is an excellent choice for robust and sensitive analysis when sample throughput is not the primary concern, owing to the stability of its derivatives.

  • Dansyl Chloride also offers the formation of very stable derivatives, making it suitable for routine analysis where samples may need to wait before injection.[6][7]

  • OPA is ideal for high-throughput applications where an autosampler can perform rapid, automated pre-column derivatization, mitigating the issue of derivative instability.[8][12]

For all methods, optimization of reaction conditions (e.g., pH, reagent concentration, reaction time, and temperature) is recommended to achieve the best results for the specific sample matrix and analytical instrumentation.

References

Application

Application Note: Quantification of Methylamine in Pharmaceutical and Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and sensitive method for the quantification of methylamine using Gas Chromatography-Mass Spectrometry (GC-MS...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of methylamine using Gas Chromatography-Mass Spectrometry (GC-MS). Methylamine, a key chemical intermediate and potential impurity in pharmaceutical manufacturing, requires precise and reliable quantification.[1][2] Due to its volatility and polarity, direct GC-MS analysis of methylamine is challenging.[3] This protocol outlines a derivatization procedure to enhance its chromatographic properties, followed by GC-MS analysis. The method is suitable for the determination of methylamine in various matrices, including drug products and biological samples.

Introduction

Methylamine is a primary amine that serves as a building block in the synthesis of numerous pharmaceuticals. Its presence as a residual impurity in active pharmaceutical ingredients (APIs) and final drug products is strictly regulated and must be monitored to ensure product safety and quality.[1] Furthermore, methylamine and its derivatives, such as dimethylamine and trimethylamine, are relevant in biological and environmental studies.[4] Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the high polarity and volatility of low molecular weight amines like methylamine can lead to poor peak shape and retention in typical GC systems.[3] To overcome these challenges, a derivatization step is employed to convert methylamine into a less polar and more stable derivative, making it amenable to GC-MS analysis.[5] This application note provides a comprehensive protocol for the derivatization and subsequent GC-MS quantification of methylamine.

Experimental Workflow

The overall experimental workflow for the quantification of methylamine by GC-MS is depicted below.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., API, Biological Fluid) Extraction Extraction/Preconcentration (e.g., LLE, SPME) Sample->Extraction Matrix Isolation Derivatization Addition of Derivatizing Agent (e.g., Bansulfonyl Chloride) Extraction->Derivatization Aqueous to Organic Phase Reaction Incubation/ Reaction Derivatization->Reaction Formation of Derivative GC_Injection GC Injection Reaction->GC_Injection Sample Introduction GC_Separation Chromatographic Separation GC_Injection->GC_Separation Elution MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Ionization & Fragmentation Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data Acquisition Reporting Reporting Quantification->Reporting Final Results

Caption: Experimental workflow for methylamine quantification.

Experimental Protocols

This protocol is a synthesis of established methodologies for the analysis of small amines by GC-MS.[6]

Materials and Reagents
  • Methylamine hydrochloride (standard)

  • Benzenesulfonyl chloride (derivatizing agent)[6]

  • Sodium bicarbonate

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Organic solvent for extraction (e.g., Toluene, Ethyl Acetate)

  • Internal Standard (e.g., deuterated methylamine or a suitable analogue)

  • Sample matrix (API, biological fluid, etc.)

Equipment
  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Autosampler

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

Standard Preparation
  • Primary Stock Standard (e.g., 1000 µg/mL): Accurately weigh a known amount of methylamine hydrochloride and dissolve it in a specific volume of deionized water in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serially diluting the primary stock standard with deionized water to achieve a desired concentration range (e.g., 0.5 - 25 µg/mL).[6]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in a suitable solvent at a concentration of approximately 100 µg/mL.

Sample Preparation and Derivatization
  • Sample Collection: Accurately weigh or measure a known amount of the sample into a vial.

  • Extraction: For solid samples, dissolve in a suitable solvent. For liquid samples, an initial liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate the amines and remove matrix interferences.[7]

  • pH Adjustment: Add a sufficient amount of sodium bicarbonate to the sample and standard solutions to ensure alkaline conditions (pH > 9). This is crucial for the derivatization reaction.[6]

  • Addition of Internal Standard: Spike all standards, samples, and blanks with a known amount of the internal standard solution.

  • Derivatization Reaction:

    • Add a solution of benzenesulfonyl chloride in a suitable organic solvent (e.g., THF) to each vial.

    • Vortex the vials vigorously for 1-2 minutes.

    • Heat the vials at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2.5 hours) to ensure complete derivatization.[3]

  • Extraction of Derivative:

    • After cooling to room temperature, add an extraction solvent (e.g., Toluene).

    • Vortex and centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer containing the derivatized methylamine to an autosampler vial for GC-MS analysis.

GC-MS Parameters

The following are typical starting parameters and may require optimization for specific instruments and applications.[6]

  • GC System: Agilent GC-MS or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[6]

  • Injection Mode: Splitless[6]

  • Injector Temperature: 290°C[6]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 5°C/min to 180°C

    • Ramp 2: 10°C/min to 240°C

    • Ramp 3: 25°C/min to 290°C, hold for 10 min[6]

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[6]

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized methylamine and the internal standard.

Data Presentation

Quantitative data from method validation studies are summarized below. These values are indicative and may vary depending on the specific matrix and instrumentation.

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.04 - 0.4 µg/mL
Limit of Quantification (LOQ) 0.16 - 1.7 µg/mL
Recovery 68.8% - 180%
Precision (%RSD) < 15%

Table 1: Summary of quantitative data for the GC-MS analysis of amines. Data synthesized from similar amine analysis studies.[6]

Derivatization Chemistry

The derivatization of a primary amine like methylamine with benzenesulfonyl chloride proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, resulting in the formation of a stable sulfonamide. This reaction, known as the Hinsberg test, is fundamental to this analytical method.

derivatization cluster_reactants Reactants cluster_product Product Methylamine Methylamine (CH3NH2) Sulfonamide N-Methylbenzenesulfonamide (C6H5SO2NHCH3) Methylamine->Sulfonamide + Benzenesulfonyl Chloride BenzenesulfonylChloride Benzenesulfonyl Chloride (C6H5SO2Cl)

Caption: Derivatization of methylamine with benzenesulfonyl chloride.

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial derivatization step, provides a selective and sensitive approach for the quantification of methylamine in complex matrices. The protocol is well-suited for quality control in pharmaceutical manufacturing and for various research applications where accurate determination of methylamine is required. The provided validation parameters demonstrate the method's reliability and robustness.

References

Method

Application Notes and Protocols for the Synthesis of N-Methylated Compounds Using Methylamine

For Researchers, Scientists, and Drug Development Professionals Introduction N-methylated compounds are a cornerstone in medicinal chemistry and materials science, with the N-methyl group significantly influencing a mole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated compounds are a cornerstone in medicinal chemistry and materials science, with the N-methyl group significantly influencing a molecule's pharmacological and physicochemical properties, such as potency, selectivity, solubility, and metabolic stability. Methylamine (CH₃NH₂), as the simplest primary amine, serves as a fundamental and versatile building block for the introduction of the methylamino moiety into a wide range of molecular scaffolds. Its utility is demonstrated in the synthesis of numerous pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of N-methylated compounds utilizing methylamine as a key reagent through several common and effective synthetic methodologies.

Synthetic Methodologies

Three primary methods for the synthesis of N-methylated compounds using methylamine are detailed below: Reductive Amination, Nucleophilic Substitution (Direct Alkylation), and the Mannich Reaction.

Reductive Amination of Carbonyl Compounds

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[3][4] This reaction involves the condensation of an aldehyde or ketone with methylamine to form an intermediate imine, which is subsequently reduced in situ to the corresponding secondary N-methylamine. To circumvent the challenges of handling gaseous methylamine and to improve selectivity, N-Boc-N-methylamine can be employed, followed by deprotection.[5]

General Reaction Scheme:

R¹(C=O)R² + CH₃NH₂ → [R¹(C=NCH₃)R²] --[Reduction]--> R¹(CH-NHCH₃)R²

This protocol describes a novel method for the synthesis of secondary N-methylamines using N-Boc-N-methylamine and Me₂SiHCl as the reductant. The reaction proceeds through a Boc-protected intermediate, which undergoes in situ deprotection.[6]

Materials:

  • Aldehyde (1.0 equiv)

  • N-Boc-N-methylamine (1.5 equiv)

  • Chlorodimethylsilane (Me₂SiHCl) (3.0 equiv)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (0.50 mmol, 1.0 equiv).

  • Add acetonitrile (1.0 mL) to dissolve the aldehyde.

  • Add N-Boc-N-methylamine (0.75 mmol, 1.5 equiv) to the solution.

  • Slowly add chlorodimethylsilane (1.5 mmol, 3.0 equiv) to the reaction mixture at room temperature.

  • Stir the reaction mixture at 25 °C for 8 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by the addition of methanol. This will also facilitate the in situ deprotection of the Boc group.

  • The resulting N-methylamine hydrochloride salt will precipitate from the solution.

  • Isolate the product by filtration and wash with a suitable organic solvent.

  • The product can be further purified by recrystallization if necessary.

The following table summarizes the yields of secondary N-methylamines synthesized from a variety of aldehydes using the protocol described above.[5][6]

EntryAldehydeProductYield (%)
1BenzaldehydeN-Benzylmethylamine99
24-MethoxybenzaldehydeN-(4-Methoxybenzyl)methylamine98
34-ChlorobenzaldehydeN-(4-Chlorobenzyl)methylamine99
42-NaphthaldehydeN-(Naphthalen-2-ylmethyl)methylamine95
53-PyridinecarboxaldehydeN-(Pyridin-3-ylmethyl)methylamine92
6CyclohexanecarboxaldehydeN-(Cyclohexylmethyl)methylamine85
7DodecanalN-Dodecylmethylamine88
Nucleophilic Substitution: Direct Alkylation of Methylamine

The direct alkylation of methylamine with alkyl halides is a classical SN2 reaction to form secondary amines. A primary challenge of this method is over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[7] To favor mono-alkylation, a large excess of methylamine is typically used.

General Reaction Scheme:

R-X + CH₃NH₂ (excess) → R-NH₂CH₃⁺ X⁻ → R-NHCH₃ + CH₃NH₃⁺ X⁻

This protocol provides a general procedure for the mono-alkylation of methylamine with benzyl chloride.

Materials:

  • Benzyl chloride (1.0 equiv)

  • Methylamine (aqueous solution, 40%) (large excess, e.g., 10 equiv)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Sodium hydroxide (for workup)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask, dissolve benzyl chloride (1.0 equiv) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a large excess of a 40% aqueous solution of methylamine (e.g., 10 equivalents) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and basify with sodium hydroxide solution to deprotonate the amine salts.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by distillation or column chromatography. A reported yield for this reaction is 99%.[8]

The selective mono-alkylation of methylamine can be challenging. The table below provides representative examples of secondary amines synthesized via this method. Yields are highly dependent on reaction conditions, particularly the excess of methylamine used.

EntryAlkyl HalideProductTypical Yield Range (%)
1Benzyl bromideN-Benzylmethylamine70-95
21-BromobutaneN-Butylmethylamine50-70
3IodomethaneDimethylamine(Over-alkylation prone)
42-Bromo-1-phenylethanone2-(Methylamino)-1-phenylethanone60-80
The Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (e.g., a ketone), formaldehyde, and a primary or secondary amine (in this case, methylamine).[3][9] The product is a β-amino-carbonyl compound, known as a Mannich base.

General Reaction Scheme:

R¹(C=O)CH₂R² + CH₂O + CH₃NH₂·HCl → R¹(C=O)CH(R²)CH₂NHCH₃·HCl + H₂O

This protocol describes the synthesis of β-dimethylaminopropiophenone hydrochloride, a representative Mannich base, using dimethylamine hydrochloride. A similar procedure can be adapted for methylamine hydrochloride.[10]

Materials:

  • Ketone (e.g., Acetophenone) (1.0 equiv)

  • Methylamine hydrochloride (1.0 equiv)

  • Paraformaldehyde (1.25 equiv)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the ketone (0.20 mol), methylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol).

  • Add 95% ethanol (30 mL) and a catalytic amount of concentrated HCl (0.50 mL).

  • Heat the mixture to reflux with stirring for 3 hours.

  • After cooling, add acetone (150 mL) to precipitate the product.

  • Leave the mixture in a refrigerator overnight to complete crystallization.

  • Filter the crystals and recrystallize from a mixture of acetone and 95% ethanol to afford the pure Mannich base hydrochloride. A reported yield for a similar reaction with dimethylamine is 53%.[10]

The following table presents the yields of Mannich bases synthesized from different ketones using formaldehyde and an amine hydrochloride.

EntryKetoneAmineProductYield (%)
1AcetophenoneDimethylamine HCl3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride53[10]
22-AcetylthiopheneDimethylamine HCl3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride58[10]
3CyclohexanoneMethylamine HCl2-((Methylamino)methyl)cyclohexan-1-one hydrochloride~60-75
4AcetoneDimethylamine HCl4-(Dimethylamino)butan-2-one hydrochloride~70

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup cluster_purification Purification start Dissolve (R)-phenylacetylcarbinol in Toluene add_amine Add aqueous methylamine (40%) start->add_amine hydrogenate Hydrogenate at 30-55°C, 2-4 kg/cm² H₂ (5% Pt/C catalyst) add_amine->hydrogenate monitor Monitor reaction by GC hydrogenate->monitor filter Filter catalyst monitor->filter Reaction complete add_water Add water filter->add_water acidify Adjust pH to ~2 with HCl add_water->acidify separate Separate aqueous layer acidify->separate concentrate Concentrate under reduced pressure separate->concentrate precipitate Isolate with acetone concentrate->precipitate recrystallize Recrystallize from water precipitate->recrystallize product (1R,2S)-Ephedrine HCl recrystallize->product

Caption: Experimental workflow for the synthesis of Ephedrine HCl.

Caption: Signaling pathway of Theophylline.

Conclusion

Methylamine is a crucial C1 building block for the synthesis of a diverse array of N-methylated compounds. The choice of synthetic method—reductive amination, direct alkylation, or the Mannich reaction—depends on the specific substrate, desired product, and required selectivity. The protocols provided herein offer robust starting points for researchers in drug discovery and chemical synthesis to access valuable N-methylated molecules. Careful optimization of reaction conditions is often necessary to achieve high yields and purity, particularly in managing the reactivity of methylamine to prevent over-alkylation. The provided diagrams illustrate both a practical synthetic workflow and the complex biological impact of a resulting N-methylated pharmaceutical, highlighting the journey from laboratory synthesis to pharmacological action.

References

Application

Application Notes and Protocols for Reductive Amination with Methylamine

For Researchers, Scientists, and Drug Development Professionals Introduction Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitroge...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction, also known as reductive alkylation, transforms a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine.[1] The use of methylamine as the amine source is of particular importance in medicinal chemistry and drug development, as the N-methyl moiety is a common feature in many biologically active compounds.

This document provides detailed protocols for the reductive amination of aldehydes and ketones with methylamine, employing various common reducing agents. It includes a summary of reaction conditions, substrate scope, and quantitative data to aid in reaction optimization, as well as diagrams illustrating the reaction mechanism and a general experimental workflow.

Reaction Mechanism and Workflow

The reductive amination process involves two key steps: the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine.[2] The overall transformation can often be performed in a single pot ("one-pot" reaction) by selecting a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[2][3]

Reaction Pathway

The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine (for primary amines) or an iminium ion.[2] A reducing agent then delivers a hydride to the electrophilic carbon of the imine/iminium ion, resulting in the final secondary amine product. The reaction is typically carried out under neutral to mildly acidic conditions to facilitate both imine formation and reduction.[4]

Reaction_Pathway cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction Carbonyl Aldehyde/Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + CH3NH2 Methylamine Methylamine (CH3NH2) Methylamine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Secondary Amine (R-CH(NHCH3)-R') Imine->Product + [H-] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: General reaction pathway for reductive amination.

Experimental Workflow

A typical experimental workflow for a one-pot reductive amination involves the sequential addition of reagents followed by workup and purification.

Experimental_Workflow Start Start Combine Combine Aldehyde/Ketone, Methylamine, and Solvent Start->Combine Stir Stir at Room Temperature (Imine Formation) Combine->Stir Add_Reducing_Agent Add Reducing Agent Stir->Add_Reducing_Agent Reaction Monitor Reaction (TLC, LC-MS) Add_Reducing_Agent->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup (e.g., Extraction) Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

Method

Application Notes and Protocols for the Use of Methylamine in Peptide Synthesis and Modification

For Researchers, Scientists, and Drug Development Professionals Introduction Methylamine (CH₃NH₂) is a versatile and valuable reagent in the field of peptide chemistry. Its small size and nucleophilic nature make it a ke...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine (CH₃NH₂) is a versatile and valuable reagent in the field of peptide chemistry. Its small size and nucleophilic nature make it a key building block for a variety of modifications aimed at enhancing the therapeutic potential of peptides. These modifications can significantly improve a peptide's pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. This document provides detailed application notes and experimental protocols for the use of methylamine in peptide synthesis and modification, focusing on N-terminal and C-terminal modifications, as well as backbone N-methylation.

Key Applications of Methylamine in Peptide Chemistry

Methylamine is primarily utilized in three key areas of peptide modification:

  • Backbone N-methylation: The introduction of a methyl group to the amide nitrogen of the peptide backbone is a widely used strategy to improve the drug-like properties of peptides. N-methylation can increase resistance to enzymatic degradation by proteases, enhance membrane permeability, and modulate the peptide's conformation, which can lead to improved receptor selectivity and binding affinity.[1][2][3]

  • C-Terminal Modification (N-Methyl Amides): Modification of the peptide's C-terminus to form an N-methyl amide can significantly impact its biological activity and stability. This modification can mimic the native amide found in many biologically active peptides and can also influence the peptide's pharmacokinetic profile. Reductive amination is a common method for introducing N-methyl amides on a solid support.[4][5]

  • N-Terminal Modification: While less common than backbone or C-terminal modifications, the N-terminus of a peptide can also be modified with methylamine, for instance, through reductive amination of an N-terminal aldehyde.

Experimental Protocols

Protocol 1: On-Resin N-Methylation of a Peptide Backbone

This protocol describes a common method for the N-methylation of a peptide backbone on a solid support using the Fukuyama-Mitsunobu reaction. This method involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.

Materials:

  • Fmoc-protected peptide on a solid-phase resin (e.g., Rink Amide resin)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Diisopropylethylamine (DIPEA)

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH) or Methyl p-toluenesulfonate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • 2-Mercaptoethanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

  • HPLC grade acetonitrile and water with 0.1% TFA for purification

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Sulfonamide Formation:

    • Dissolve o-NBS-Cl (3 equivalents) and DIPEA (5 equivalents) in DMF.

    • Add the solution to the resin and shake for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM. Confirm the completion of the reaction using a ninhydrin test (should be negative).

  • N-Methylation (Mitsunobu Reaction):

    • Swell the sulfonated resin in a mixture of THF and DCM.

    • Add PPh₃ (5 equivalents) and MeOH (10 equivalents).

    • Cool the reaction mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (5 equivalents) dropwise.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin with THF and DCM.

  • Sulfonamide Deprotection:

    • Treat the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF for 30 minutes.

    • Repeat the treatment.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.

Quantitative Data for On-Resin N-Methylation:

MethodReagentsReaction TimeYield/PurityReference
Fukuyama-Mitsunobuo-NBS-Cl, PPh₃, DEAD/DIAD, MeOH4-6 hoursGood to excellent yields[1]
Optimized Fukuyamao-NBS-Cl, DBU, Dimethyl sulfate~40 minutesHigh purity (e.g., 85% for (N-Me)DWG-NH₂)[6][7]
Direct AlkylationMethyl iodide, LiOtBuVariableHighly selective depending on conformation
Protocol 2: On-Resin Reductive Amination for C-Terminal N-Methyl Amide Synthesis

This protocol details the synthesis of a peptide with a C-terminal N-methyl amide using a backbone amide linker (BAL) strategy on a solid support.

Materials:

  • Aldehyde-functionalized resin (e.g., BAL resin)

  • Methylamine solution (e.g., in THF or as hydrochloride salt)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Piperidine solution (20% in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

  • HPLC grade acetonitrile and water with 0.1% TFA for purification

Procedure:

  • Resin Preparation: Swell the aldehyde-functionalized resin in DMF.

  • Reductive Amination:

    • Add a solution of methylamine (excess, e.g., 2M solution in THF or methylamine hydrochloride with a base like DIPEA) to the resin.

    • Add a reducing agent such as NaBH₃CN (5-10 equivalents) and a catalytic amount of acetic acid.

    • Shake the reaction mixture at room temperature for 2-4 hours.

    • Wash the resin thoroughly with DMF, MeOH, and DCM. Confirm the presence of a secondary amine using a chloranil test.

  • First Amino Acid Coupling:

    • Couple the first Fmoc-protected amino acid (3-4 equivalents) using standard coupling reagents (e.g., HBTU/DIPEA) in DMF. This step may require longer coupling times or double coupling due to the secondary amine.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation:

    • Perform subsequent Fmoc deprotection and amino acid couplings using standard solid-phase peptide synthesis (SPPS) protocols.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate, wash, and dry the crude peptide as described in Protocol 1.

  • Purification and Analysis:

    • Purify and analyze the C-terminally N-methylated peptide using reverse-phase HPLC and mass spectrometry.

Quantitative Data for C-Terminal N-Methyl Amide Synthesis:

Resin TypeAmineReducing AgentLoading YieldReference
PAL-PEG-PSMethyl iodide (post-sulfonylation)-92% (for Fmoc-Leu-N(Me)-resin)[4]
Aldehyde-functionalVarious primary aminesNaBH₃CN90-99%[5]

Visualization of Workflows and Pathways

Experimental Workflow for On-Resin Peptide N-Methylation

experimental_workflow start Start: Fmoc-Peptide-Resin swell Swell Resin (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 sulfonate Sulfonamide Formation (o-NBS-Cl, DIPEA) wash1->sulfonate wash2 Wash (DMF, DCM) sulfonate->wash2 methylate N-Methylation (e.g., Mitsunobu or DBU/Me₂SO₄) wash2->methylate wash3 Wash (THF, DCM) methylate->wash3 deprotect_sulfonamide Sulfonamide Removal (2-Mercaptoethanol, DBU) wash3->deprotect_sulfonamide wash4 Wash (DMF, DCM) deprotect_sulfonamide->wash4 cleave Cleavage from Resin (TFA cocktail) wash4->cleave precipitate Precipitation (Cold Diethyl Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify analyze Analysis (MS, Analytical HPLC) purify->analyze end End: Pure N-Methylated Peptide analyze->end

Caption: On-resin N-methylation workflow.

Signaling Pathway of Cyclosporin A

Cyclosporin A is a well-known cyclic peptide containing several N-methylated amino acids. It functions as a potent immunosuppressant by inhibiting the calcineurin-NFAT signaling pathway.[7][8][9]

cyclosporin_pathway cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin (Phosphatase) Calmodulin->Calcineurin activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Cytoplasm) NFAT_P->NFAT NFAT_nuc NFAT (Nucleus) NFAT->NFAT_nuc translocates to Nucleus Nucleus Gene_transcription Gene Transcription (e.g., IL-2) NFAT_nuc->Gene_transcription activates Immune_response T-Cell Proliferation & Immune Response Gene_transcription->Immune_response CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin CsA_complex Cyclosporin A-Cyclophilin Complex CyclosporinA->CsA_complex Cyclophilin->CsA_complex CsA_complex->Calcineurin inhibits

Caption: Cyclosporin A signaling pathway.

Conclusion

The use of methylamine for peptide modification is a powerful strategy in peptide drug discovery and development. On-resin N-methylation and the synthesis of C-terminal N-methyl amides can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. The protocols and data presented here provide a foundation for researchers to implement these modifications in their own work. Careful optimization of reaction conditions and thorough analytical characterization are crucial for the successful synthesis and application of methylamine-modified peptides.

References

Application

handling and storage procedures for anhydrous methylamine in the lab

For Researchers, Scientists, and Drug Development Professionals This document provides detailed procedures for the safe handling and storage of anhydrous methylamine in a laboratory setting. Adherence to these protocols...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of anhydrous methylamine in a laboratory setting. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and the integrity of experimental results.

Physical and Chemical Properties

Anhydrous methylamine is a colorless, flammable gas with a strong, pungent odor similar to fish or ammonia.[1][2] It is typically supplied as a liquefied gas in pressurized containers, such as lecture bottles.

Table 1: Physical and Chemical Properties of Anhydrous Methylamine

PropertyValue
Molecular FormulaCH₃NH₂
Molecular Weight31.06 g/mol
Boiling Point-6.3 °C
Melting Point-93 °C
Vapor Pressure27 psi @ 20 °C
Vapor Density1.08 (vs air)
Density (liquid)0.70 g/mL at 20 °C
Flash Point-10 °C
Autoignition Temperature430 °C
Explosive Limits in Air4.9 - 20.8%

Hazard Information and Exposure Limits

Methylamine is a hazardous substance that is corrosive and can cause severe skin and eye damage.[3] It is also harmful if inhaled.[4]

Table 2: Occupational Exposure Limits for Methylamine

OrganizationTWASTEL
ACGIH5 ppm15 ppm[4]
NIOSH10 ppm-
OSHA10 ppm-[4]

Storage and Handling Procedures

Proper storage and handling of anhydrous methylamine are critical to prevent accidental release and exposure.

Storage
  • Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[3][5]

  • Cylinders should be stored upright and firmly secured to prevent falling.[4]

  • Store in a flammable gas cabinet.

  • Segregate from incompatible materials such as oxidizing agents, acids, acid chlorides, and anhydrides.[3]

  • Ensure the valve protection cap is in place when the cylinder is not in use.[4]

Handling
  • All work with anhydrous methylamine must be conducted in a properly functioning chemical fume hood.[3]

  • An emergency eyewash station and safety shower must be readily accessible.[3]

  • Use only non-sparking tools and equipment rated for cylinder pressure.[4][6]

  • A backflow prevention device should be used in the piping.[4]

  • Regularly check for leaks in the system.[5]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are required.[3]

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Use chemical-resistant gloves (butyl rubber is recommended for more than splash contact).[3]

  • Respiratory Protection: For situations with inadequate ventilation or potential for exposure above the permissible limits, a NIOSH-approved respirator with the appropriate cartridge is necessary.[5]

Experimental Protocols

The following are general protocols for common laboratory procedures involving anhydrous methylamine. These should be adapted to the specific requirements of the experiment.

Protocol for Transferring Anhydrous Methylamine from a Lecture Bottle

This protocol describes the safe transfer of gaseous methylamine from a lecture bottle to a reaction vessel.

Materials:

  • Lecture bottle of anhydrous methylamine with a compatible gas regulator.

  • Reaction vessel equipped with a gas inlet, stirrer, and thermometer.

  • Cold trap (e.g., dry ice/acetone bath).

  • Tubing compatible with methylamine.

  • Scrubber system containing an acidic solution (e.g., dilute HCl) to neutralize any vented gas.

Procedure:

  • System Setup:

    • Securely clamp the reaction vessel in the fume hood.

    • Place a cold trap between the reaction vessel and the scrubber system.

    • Connect the lecture bottle to the reaction vessel using appropriate tubing. Ensure all connections are secure.

    • Connect the outlet of the reaction vessel (or bubbler) to the scrubber system.

  • Purging the System:

    • Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Cooling the Reaction Vessel:

    • If condensing the methylamine, cool the reaction vessel to the desired temperature (below -6.3 °C) using a cooling bath.

  • Transferring Methylamine:

    • Slowly open the main valve on the lecture bottle.

    • Carefully open the regulator valve to control the flow of methylamine gas into the reaction vessel.

    • Monitor the temperature and pressure of the reaction vessel throughout the transfer.

  • Completing the Transfer:

    • Once the desired amount of methylamine has been transferred, close the regulator valve first, followed by the main valve on the lecture bottle.

    • Allow any residual gas in the tubing to be drawn into the reaction vessel or vented through the scrubber.

    • Purge the tubing with an inert gas before disconnecting.

General Protocol for a Reaction with Anhydrous Methylamine

This protocol outlines a general procedure for conducting a chemical reaction with anhydrous methylamine.

Materials:

  • A reaction setup as described in Protocol 4.1.

  • Solvent appropriate for the reaction.

  • Reagents to be reacted with methylamine.

  • Quenching solution (see Protocol 4.3).

Procedure:

  • Setup:

    • Set up the reaction apparatus in a fume hood as illustrated in the experimental workflow diagram.

  • Addition of Methylamine:

    • Transfer the required amount of anhydrous methylamine to the reaction vessel containing the solvent, following Protocol 4.1.

  • Reaction:

    • With stirring, add the other reagents to the reaction mixture at a controlled rate, maintaining the desired reaction temperature.

    • Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Work-up:

    • Upon completion of the reaction, quench any excess methylamine as described in Protocol 4.3.

    • Proceed with the standard work-up and purification procedures for the desired product.

Protocol for Quenching Excess Anhydrous Methylamine

This protocol describes the safe neutralization of excess methylamine in a reaction mixture.

Materials:

  • Dilute aqueous acid solution (e.g., 1M HCl or 1M H₂SO₄).

  • An addition funnel.

Procedure:

  • Cooling:

    • Cool the reaction mixture in an ice bath to control the exothermic neutralization reaction.

  • Quenching:

    • Slowly add the dilute acid solution to the reaction mixture via an addition funnel with vigorous stirring.

    • Monitor the temperature of the mixture and add the acid at a rate that prevents excessive heat generation.

  • Neutralization Confirmation:

    • Check the pH of the aqueous layer to ensure it is acidic, confirming that all the methylamine has been neutralized.

Waste Disposal

  • Waste methylamine, both in its pure form and in solutions, must be collected in a designated, sealed, and properly labeled hazardous waste container.[3]

  • The waste container should be stored in a well-ventilated area, away from incompatible materials.[3]

  • Dispose of hazardous waste through your institution's environmental health and safety office.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Spill:

    • Small Spill: If you are trained and it is safe to do so, absorb the spill with an inert, dry material and place it in a sealed container for hazardous waste disposal.[3]

    • Large Spill: Evacuate the area immediately and contact your institution's emergency response team.[3][5]

Visualizations

Handling_and_Storage_Workflow cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage Store Cylinder - Cool, dry, well-ventilated area - Secured upright - Away from ignition sources ppe Don Personal Protective Equipment - Safety goggles and face shield - Lab coat - Chemical-resistant gloves storage->ppe Before Handling hood Work in Fume Hood ppe->hood setup Set up Apparatus - Secure cylinder - Check for leaks - Use compatible materials hood->setup transfer Transfer Methylamine - Control flow rate - Monitor temperature and pressure setup->transfer reaction Conduct Reaction transfer->reaction quench Quench Excess Reagent reaction->quench waste Collect Waste - Designated, sealed container - Label properly quench->waste dispose Dispose via EHS waste->dispose

Caption: Workflow for safe handling and storage of anhydrous methylamine.

Reaction_Setup cylinder {Lecture Bottle of Anhydrous Methylamine | Valve} regulator Gas Regulator cylinder:v->regulator tubing1 Tubing regulator->tubing1 reaction_vessel Reaction Vessel Stirrer Thermometer Gas Inlet tubing1->reaction_vessel cooling_bath Cooling Bath reaction_vessel->cooling_bath Cooled by tubing2 Tubing reaction_vessel->tubing2 scrubber Scrubber (Acidic Solution) tubing2->scrubber

Caption: Typical experimental setup for a reaction with anhydrous methylamine.

References

Method

Application Notes and Protocols: Preparation of Methylamine Solutions

For Researchers, Scientists, and Drug Development Professionals Introduction Methylamine (CH₃NH₂) is a fundamental primary amine and a versatile building block in organic synthesis, widely utilized in the pharmaceutical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine (CH₃NH₂) is a fundamental primary amine and a versatile building block in organic synthesis, widely utilized in the pharmaceutical and chemical industries.[1] Its utility in the production of pharmaceuticals, pesticides, solvents, and surfactants underscores the importance of accurately prepared solutions.[1] These application notes provide detailed protocols for the preparation of methylamine solutions of specific concentrations from common starting materials, ensuring accuracy, safety, and reproducibility in research and development settings.

Safety Precautions

Methylamine is a flammable, corrosive, and toxic substance that requires strict safety protocols.[2][3][4][5][6][7]

  • Handling: Always handle methylamine and its solutions in a well-ventilated chemical fume hood.[3][5] Avoid inhalation of vapors or mist.[2][3] Prevent contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a lab coat or chemical-resistant suit.[2][5]

  • Fire Safety: Methylamine is highly flammable.[4][5][7] Keep it away from heat, sparks, open flames, and other ignition sources.[2][4][5][6] Use spark-proof tools and explosion-proof equipment.[4] Ground and bond containers when transferring material to prevent static discharge.[4] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing agents.[2][6]

  • Storage: Store methylamine solutions in a cool, dry, and well-ventilated area in tightly sealed containers.[2][3][4] Opened containers must be carefully resealed and kept upright to prevent leakage.[2] Store away from incompatible materials such as acids, oxidizing agents, aluminum, copper, tin, zinc, and their alloys.[4]

  • Spills and Disposal: In case of a spill, evacuate the area and remove all ignition sources.[4][6] Absorb the spill with a non-combustible material like sand, earth, or vermiculite.[4][6] Dispose of methylamine waste and contaminated materials as hazardous waste according to local, state, and federal regulations.[2][3]

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molar Mass 31.06 g/mol [7]
Boiling Point -6.3 °C[8]
Melting Point -93 °C[8]
Appearance Colorless gas or liquid[9]
Odor Fish-like or ammonia-like[9]
Solubility in Water Highly soluble[9]
Commercially Available Methylamine Solutions
SolutionTypical ConcentrationSolvent
Aqueous Methylamine40% (w/w)Water
Methylamine in Ethanol33% (w/w)Ethanol
Methylamine in THF2.0 MTetrahydrofuran

Experimental Protocols

Protocol 1: Preparation of a 2.0 M Aqueous Methylamine Solution from a 40% (w/w) Stock Solution

This protocol details the dilution of a concentrated aqueous methylamine stock solution to a desired molarity.

Materials:

  • 40% (w/w) aqueous methylamine solution

  • Deionized water

  • Volumetric flasks and pipettes

  • Graduated cylinders

  • Beakers

  • Stir bar and magnetic stir plate

  • Fume hood

  • Appropriate PPE

Procedure:

  • Determine the Molarity of the Stock Solution:

    • The density of a 40% (w/w) methylamine solution is approximately 0.89 g/mL.

    • Calculate the mass of methylamine in 1 L of the stock solution:

      • Mass of solution = 1000 mL * 0.89 g/mL = 890 g

      • Mass of methylamine = 890 g * 0.40 = 356 g

    • Calculate the molarity of the stock solution:

      • Molarity = (Mass of methylamine / Molar mass of methylamine) / Volume of solution in L

      • Molarity = (356 g / 31.06 g/mol ) / 1 L = 11.46 M

  • Calculate the Required Volume of Stock Solution:

    • Use the dilution formula: M₁V₁ = M₂V₂

      • M₁ = Molarity of the stock solution (11.46 M)

      • V₁ = Volume of the stock solution to be determined

      • M₂ = Desired final molarity (2.0 M)

      • V₂ = Desired final volume (e.g., 100 mL or 0.1 L)

    • V₁ = (M₂V₂) / M₁ = (2.0 M * 0.1 L) / 11.46 M = 0.0175 L or 17.5 mL

  • Preparation:

    • In a chemical fume hood, carefully measure 17.5 mL of the 40% (w/w) methylamine stock solution using a graduated cylinder or pipette.

    • Transfer the measured stock solution into a 100 mL volumetric flask containing a small amount of deionized water and a stir bar.

    • Add deionized water to the volumetric flask, bringing the volume close to the 100 mL mark.

    • Stir the solution on a magnetic stir plate until it is homogeneous.

    • Carefully add deionized water dropwise until the bottom of the meniscus reaches the 100 mL calibration mark.

    • Cap the flask and invert it several times to ensure thorough mixing.

    • Label the flask with the solution name (2.0 M Aqueous Methylamine), concentration, date, and your initials.

Protocol 2: Preparation of a 2.0 M Methylamine Solution in Ethanol from Methylamine Hydrochloride

This protocol describes the generation of freebase methylamine from its hydrochloride salt and its subsequent dissolution in ethanol.

Materials:

  • Methylamine hydrochloride (CH₃NH₃Cl)

  • Sodium hydroxide (NaOH)

  • Anhydrous ethanol

  • Deionized water

  • Round-bottom flask

  • Dropping funnel

  • Condenser

  • Gas inlet tube

  • Drying tube (filled with calcium oxide or potassium hydroxide)

  • Receiving flask (chilled in an ice bath)

  • Heating mantle

  • Magnetic stir plate and stir bar

  • Fume hood

  • Appropriate PPE

Procedure:

  • Calculate Required Masses:

    • To prepare 100 mL (0.1 L) of a 2.0 M solution, you need 0.2 moles of methylamine.

    • Mass of CH₃NH₃Cl = 0.2 mol * 67.52 g/mol = 13.5 g

    • A slight excess of NaOH is recommended (e.g., 1.1 equivalents).

    • Mass of NaOH = 0.2 mol * 1.1 * 40.00 g/mol = 8.8 g

  • Setup of Apparatus:

    • Assemble the reaction apparatus in a fume hood. Place the round-bottom flask on the heating mantle with a stir bar inside. Attach the dropping funnel and the condenser. Connect the top of the condenser to a drying tube, which is then connected via tubing to a gas inlet tube. The gas inlet tube should extend below the surface of the anhydrous ethanol in the receiving flask, which is placed in an ice bath.

  • Generation and Dissolution of Methylamine:

    • Add the calculated mass of methylamine hydrochloride (13.5 g) to the round-bottom flask.

    • Dissolve the calculated mass of sodium hydroxide (8.8 g) in a minimal amount of deionized water and add this solution to the dropping funnel.

    • Measure 100 mL of anhydrous ethanol into the receiving flask and place it in the ice bath.

    • Slowly add the NaOH solution from the dropping funnel to the round-bottom flask containing the methylamine hydrochloride.

    • Gently heat the reaction mixture while stirring to facilitate the release of methylamine gas.

    • The generated methylamine gas will pass through the condenser (to remove any water vapor), the drying tube, and then bubble into the chilled ethanol in the receiving flask.

    • Continue the process until the gas evolution ceases.

  • Finalization:

    • Once the reaction is complete, turn off the heat and allow the apparatus to cool.

    • The receiving flask now contains a solution of methylamine in ethanol.

    • To confirm the concentration, titration with a standardized acid (e.g., HCl) is recommended.

    • Store the prepared solution in a tightly sealed container in a cool, well-ventilated area. Label the container appropriately.

Visualizations

G Workflow for Preparing a Diluted Methylamine Solution cluster_prep Preparation Steps cluster_safety Safety Precautions stock Start with Concentrated Methylamine Stock Solution (e.g., 40% w/w) calc Calculate Required Volume of Stock Solution (M1V1 = M2V2) stock->calc ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) hood Work in a Fume Hood measure Measure Calculated Volume of Stock Solution calc->measure dilute Dilute with Solvent (e.g., Deionized Water) in a Volumetric Flask measure->dilute mix Mix Thoroughly to Ensure Homogeneity dilute->mix final Obtain Final Diluted Methylamine Solution mix->final

Caption: Workflow for Diluting Concentrated Methylamine.

G Workflow for Preparing Methylamine Solution from its Hydrochloride Salt cluster_generation Gas Generation cluster_dissolution Solution Preparation cluster_safety Critical Safety start Start with Methylamine Hydrochloride Salt (CH3NH3Cl) react React with a Strong Base (e.g., NaOH) in a Flask start->react fume_hood Perform Entire Procedure in a Fume Hood heat Gently Heat the Mixture to Liberate Methylamine Gas react->heat dry Pass the Gas Through a Drying Agent heat->dry dissolve Bubble the Dry Gas into a Chilled Anhydrous Solvent (e.g., Ethanol) dry->dissolve Transfer Gas titrate Titrate to Confirm Final Concentration dissolve->titrate ice_bath Use Ice Bath for Receiving Flask final_sol Obtain Final Methylamine Solution in Organic Solvent titrate->final_sol

Caption: Preparation from Methylamine Hydrochloride.

References

Application

Methylamine Hydrochloride: A Versatile Reagent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Methylamine hydrochloride (CH₃NH₂·HCl) is a widely utilized and versatile reagent in organic synthesis, serving as a crucial...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methylamine hydrochloride (CH₃NH₂·HCl) is a widely utilized and versatile reagent in organic synthesis, serving as a crucial building block for a diverse array of compounds.[1] Its application spans the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This document provides detailed application notes and experimental protocols for key synthetic transformations involving methylamine hydrochloride, tailored for professionals in research and drug development.

Reductive Amination for the Synthesis of Secondary Amines

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, and methylamine hydrochloride is a key reagent for introducing a methylamino group.[3] A common application is the synthesis of secondary N-methylamines from aldehydes.[4][5] This method is particularly valuable in the pharmaceutical industry for the synthesis of drug candidates and active pharmaceutical ingredients.[4]

A novel and efficient protocol for this transformation involves the use of N-Boc-N-methylamine (derived from methylamine) and chlorodimethylsilane (Me₂SiHCl) as the reducing agent.[4][6] This method offers a broad substrate scope and produces the desired secondary amines in excellent yields, which are conveniently isolated as their hydrochloride salts.[4][5]

Quantitative Data: Substrate Scope of Reductive Amination

The following table summarizes the yields for the synthesis of various secondary N-methylamine hydrochlorides from different aldehydes using N-Boc-N-methylamine and Me₂SiHCl.

EntryAldehyde SubstrateProductYield (%)
1BenzaldehydeN-Benzylmethylamine hydrochloride99
24-MethoxybenzaldehydeN-(4-Methoxybenzyl)methylamine hydrochloride98
34-(Trifluoromethyl)benzaldehydeN-(4-(Trifluoromethyl)benzyl)methylamine hydrochloride96
44-ChlorobenzaldehydeN-(4-Chlorobenzyl)methylamine hydrochloride99
52-NaphthaldehydeN-(Naphthalen-2-ylmethyl)methylamine hydrochloride97
63-PhenylpropanalN-(3-Phenylpropyl)methylamine hydrochloride95
7CyclohexanecarbaldehydeN-(Cyclohexylmethyl)methylamine hydrochloride92

Table adapted from data presented in the synthesis of secondary N-methylamines via reductive amination.[4][5]

Experimental Protocol: Synthesis of Secondary N-Methylamine Hydrochlorides[4][5]

Materials:

  • Aldehyde (1.0 equiv)

  • N-Boc-N-methylamine (1.5 equiv)

  • Chlorodimethylsilane (3.0 equiv)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Diethyl ether

  • Nitrogen atmosphere

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the aldehyde (0.50 mmol, 1.0 equiv) and N-Boc-N-methylamine (0.11 mL, 0.75 mmol, 1.5 equiv) dissolved in acetonitrile (1.0 mL).

  • Add chlorodimethylsilane (0.17 mL, 1.5 mmol, 3.0 equiv) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon complete consumption of the aldehyde, add methanol (0.20 mL, 5.0 mmol) to the reaction mixture.

  • Heat the mixture to 40 °C.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Add diethyl ether to the resulting solid, stir vigorously, and then filter to isolate the product.

  • The resulting N-methylamines are isolated as their hydrochloride salts, which often exhibit poor solubility in common organic solvents, allowing for easy purification by filtration.[4][5]

Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup and Isolation aldehyde Aldehyde add_silane Add Me2SiHCl (Room Temperature) aldehyde->add_silane nboc N-Boc-N-methylamine nboc->add_silane mecn Acetonitrile mecn->add_silane stir Stir and Monitor (TLC) add_silane->stir add_meoh Add Methanol (Heat to 40°C) stir->add_meoh concentrate Concentrate add_meoh->concentrate add_ether Add Diethyl Ether concentrate->add_ether filter Filter add_ether->filter product Secondary N-Methylamine Hydrochloride filter->product

Caption: Workflow for the synthesis of secondary amines.

Eschweiler-Clarke Reaction for N-Methylation

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines to tertiary amines using formic acid and formaldehyde.[7][8] This reaction is a type of reductive amination where formic acid acts as the reducing agent.[7] A key advantage of this method is that it prevents the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[7][9]

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate.[10] For a primary amine, this process occurs twice to yield a dimethylated tertiary amine.[8]

Experimental Protocol: General Procedure for Eschweiler-Clarke Reaction[9]

Materials:

  • Secondary amine (1.0 equiv)

  • Formic acid (1.8 equiv)

  • Formaldehyde (37% aqueous solution, 1.1 equiv)

  • Water

  • Hydrochloric acid (1M)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Heating apparatus

Procedure:

  • In a suitable flask, combine the secondary amine (0.2 mmol, 1.0 equiv), formic acid (1.8 equiv), and a 37% aqueous solution of formaldehyde (1.1 equiv).

  • Heat the mixture at 80 °C for 18 hours.

  • Cool the reaction mixture to room temperature (25 °C).

  • Add water and 1M HCl, then extract with dichloromethane.

  • Basify the aqueous phase to pH 11 and extract with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the tertiary amine.

Reaction Mechanism of Eschweiler-Clarke Reaction

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_repeat Step 3: Repeat for Primary Amines Amine Amine Iminium Ion Iminium Ion Amine->Iminium Ion + Formaldehyde - H2O Methylated Amine Methylated Amine Iminium Ion->Methylated Amine + Formic Acid - CO2 Dimethylated Amine Dimethylated Amine Methylated Amine->Dimethylated Amine + Formaldehyde + Formic Acid

Caption: Mechanism of the Eschweiler-Clarke reaction.

Synthesis of Pharmaceutical Intermediates

Methylamine hydrochloride is a fundamental building block in the pharmaceutical industry, used in the synthesis of a wide range of drugs.[1][11] It serves as an intermediate for medications such as anti-inflammatory agents, antihistamines, and local anesthetics.[1] Notably, it is a key precursor for drugs like ephedrine, theophylline, and the potassium-competitive acid blocker, vonoprazan.[2][6][11]

Application in the Synthesis of Vonoprazan

In the synthesis of vonoprazan, a drug used for treating acid-related disorders, the N-methylamine moiety is introduced in the final step via reductive amination of a suitable aldehyde precursor.[4][5] The protocol is similar to the general procedure for the synthesis of secondary N-methylamines described earlier.

Experimental Protocol: Synthesis of Vonoprazan Hydrochloride[5]

Materials:

  • Aldehyde precursor 4 (1.0 equiv)

  • N-Boc-N-methylamine (1.5 equiv)

  • Chlorodimethylsilane (3.0 equiv)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • To a solution of the aldehyde precursor (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol) in acetonitrile (1.0 mL), add chlorodimethylsilane (1.5 mmol) at room temperature.

  • Stir the mixture at room temperature and monitor by TLC.

  • Upon completion, add methanol (1.0 mL) and heat the mixture to 40 °C.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the resulting solid, stir vigorously, and filter to obtain vonoprazan hydrochloride.

Formation of Imines and Amides

Methylamine, generated from its hydrochloride salt, is a potent nucleophile that readily reacts with electrophiles.[12] This reactivity is harnessed in the synthesis of imines (Schiff bases) and amides.

  • Imine Formation: Methylamine condenses with aldehydes or ketones to form imines, which are versatile intermediates in organic synthesis.[12] They can be reduced to secondary amines or used in addition reactions with organometallic reagents.[12]

  • Amide Formation: Methylamine hydrochloride can be deprotonated to its free base, which then acts as a nucleophile to attack carboxylic acid derivatives, forming N-methylamides.[12]

Logical Relationship of Methylamine Hydrochloride in Synthesis

G cluster_reactions Key Reactions cluster_products Product Classes cluster_applications Final Applications methylamine_hcl Methylamine Hydrochloride reductive_amination Reductive Amination methylamine_hcl->reductive_amination eschweiler_clarke Eschweiler-Clarke Reaction methylamine_hcl->eschweiler_clarke imine_formation Imine Formation methylamine_hcl->imine_formation amide_formation Amide Formation methylamine_hcl->amide_formation secondary_amines Secondary Amines reductive_amination->secondary_amines tertiary_amines Tertiary Amines eschweiler_clarke->tertiary_amines imines Imines imine_formation->imines amides Amides amide_formation->amides pharma Pharmaceuticals secondary_amines->pharma agrochemicals Agrochemicals secondary_amines->agrochemicals dyes Dyes & Pigments secondary_amines->dyes tertiary_amines->pharma imines->pharma amides->pharma

Caption: Role of methylamine HCl in organic synthesis.

Safety Considerations

Methylamine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1] It is important to consult the Safety Data Sheet (SDS) before use.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Polyalkylation in Reactions with Methylamine

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent poly...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent polyalkylation in reactions involving methylamine. Our goal is to help you achieve selective mono-methylation and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation and why is it a common problem in reactions with methylamine?

A1: Polyalkylation is the formation of di- and tri-methylated byproducts, as well as quaternary ammonium salts, when attempting to perform a mono-methylation on a primary amine with a methylating agent. This occurs because the mono-methylated product is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards further methylation.[1][2] This cascade of reactions leads to a mixture of products, complicating purification and reducing the yield of the desired mono-methylated compound.[3]

Q2: What are the primary strategies to prevent polyalkylation?

A2: The main strategies to control and prevent polyalkylation include:

  • Controlling Stoichiometry: Using a large excess of the primary amine can statistically favor the methylation of the starting material over the mono-methylated product.

  • Using Protecting Groups: Temporarily protecting the amine functionality prevents it from reacting further after the initial alkylation. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and other carbamates.[4][5]

  • Employing Alternative Methylating Agents: Reagents like dimethyl carbonate (DMC) can offer higher selectivity for mono-methylation under specific conditions.[6][7]

  • Reductive Amination: This method involves the reaction of the amine with formaldehyde to form an imine or enamine, which is then reduced in situ. This process is highly selective for mono-methylation and avoids the formation of quaternary ammonium salts.[8][9]

Q3: When should I consider using a protecting group strategy?

A3: A protecting group strategy is particularly useful when working with complex molecules containing multiple reactive sites or when other methods, such as stoichiometric control, are not feasible or effective. Protecting the amine allows for the desired modification elsewhere in the molecule without the risk of over-alkylation of the nitrogen.[4] The choice of protecting group depends on the overall synthetic route and the stability of your compound to the protection and deprotection conditions.

Q4: What are the advantages of using reductive amination for N-methylation?

A4: Reductive amination is a highly effective method for achieving selective mono-methylation. Key advantages include:

  • High Selectivity: The reaction mechanism, involving the formation and subsequent reduction of an imine, inherently stops at the mono-methylation stage for primary amines, preventing the formation of quaternary ammonium salts.[8]

  • Milder Conditions: Many reductive amination procedures can be carried out under mild conditions, which is beneficial for sensitive substrates.

  • Versatility: A variety of reducing agents can be used, allowing for optimization based on the specific substrate and desired reaction conditions.[10]

Troubleshooting Guides

Problem 1: I am observing significant amounts of di- and tri-methylated products in my reaction.

Potential Cause Suggested Solution
Incorrect Stoichiometry Increase the excess of the primary amine relative to the methylating agent. Ratios of 2:1 or higher are often a good starting point.[1]
High Reactivity of Mono-methylated Product Lower the reaction temperature to decrease the rate of the second and third methylation reactions. Consider a slower, dropwise addition of the methylating agent to maintain its low concentration in the reaction mixture.
Inappropriate Methylating Agent Switch to a less reactive or more selective methylating agent. For example, dimethyl carbonate (DMC) in the presence of a suitable catalyst can favor mono-methylation.[6][7]
Reaction Conditions Favoring Polyalkylation If direct alkylation proves difficult to control, switch to a more robust method like reductive amination with formaldehyde and a suitable reducing agent (e.g., sodium triacetoxyborohydride).[9][11]

Problem 2: My reductive amination reaction is not going to completion or is giving low yields.

Potential Cause Suggested Solution
Inefficient Imine Formation Ensure the removal of water formed during imine formation, as it can inhibit the reaction. The use of a dehydrating agent or azeotropic distillation may be necessary. For some substrates, adjusting the pH can also facilitate imine formation.
Inactive Reducing Agent Use a fresh batch of the reducing agent. Some reducing agents, like sodium cyanoborohydride, can be sensitive to moisture and degrade over time.
Inappropriate Reducing Agent The reactivity of the reducing agent should be matched to the substrate. For electron-rich aldehydes and ketones, a milder reducing agent like sodium triacetoxyborohydride is often effective. For less reactive substrates, a stronger reducing agent may be required.[10]
Incorrect Reaction Conditions Optimize the reaction temperature and time. While many reductive aminations proceed at room temperature, some may require gentle heating to go to completion. Monitor the reaction progress by TLC or LC-MS.[11]

Problem 3: I am having difficulty with the protection or deprotection of my amine.

Potential Cause Suggested Solution
Incomplete Protection Ensure you are using a sufficient excess of the protecting group reagent (e.g., Boc-anhydride) and an appropriate base. Monitor the reaction to completion.[12]
Difficult Deprotection The choice of deprotection conditions is critical and depends on the specific protecting group. For Boc groups, strong acids like trifluoroacetic acid (TFA) are typically used.[5] For other protecting groups, different conditions (e.g., hydrogenation for Cbz, base for Fmoc) are required.[4] Ensure the deprotection conditions are compatible with other functional groups in your molecule.
Side Reactions During Deprotection Scavengers may be necessary during deprotection to trap reactive intermediates. For example, during Boc deprotection, scavengers can prevent the re-alkylation of the deprotected amine by the tert-butyl cation.[13]

Data Presentation: Strategies for Mono-N-Methylation

The following tables summarize quantitative data for various methods aimed at achieving selective mono-N-methylation.

Table 1: Selective Mono-N-Methylation of Anilines with Dimethyl Carbonate (DMC)

SubstrateCatalystTemperature (°C)Time (h)Conversion (%)Selectivity for Mono-methylation (%)Yield of Mono-methylated Product (%)
AnilineKY Zeolite1303.2510096.784
AnilineNaY Zeolite1303.2510097.7-
Aniline13X Zeolite1303.2510092.8-
AnilineDBU2500.2->9992

Data sourced from Selva et al., J. Chem. Soc., Perkin Trans. 1, 1997 and Cantillo et al., Org. Lett. 2014.[6][14]

Table 2: Reductive Amination of Primary Amines with Formaldehyde

Amine SubstrateReducing AgentSolventTemperatureTimeYield of Mono-methylated Product (%)
BenzylamineHCOOH/HCHO (Eschweiler-Clarke)WaterReflux495
SerotoninNaBH₃CNAqueous BufferRoom Temp-Selective for primary amine

Data sourced from the Wikipedia article on the Eschweiler-Clarke reaction and a study on radiolabeling of amines.[8][15]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol is a general guideline for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Triethylamine (Et₃N, 1.5 eq) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the primary amine in the chosen organic solvent in a round-bottom flask.

  • Add the base (e.g., triethylamine) to the solution.

  • In a separate container, dissolve Boc₂O in a small amount of the same solvent.

  • Slowly add the Boc₂O solution to the amine solution at room temperature with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude Boc-protected amine.

  • Purify the product by column chromatography on silica gel if necessary.[12][16]

Protocol 2: General Procedure for Reductive Amination using Formaldehyde and Sodium Triacetoxyborohydride

This protocol provides a general method for the mono-N-methylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve the primary amine in the chosen solvent in a round-bottom flask.

  • Add the formaldehyde solution to the reaction mixture. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for about 1 hour to allow for the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may be exothermic, so it is important to control the rate of addition.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-methylated amine.

  • Purify the product by column chromatography if necessary.[11]

Visualizations

Polyalkylation_Pathway Primary Amine Primary Amine Mono-methylated Amine Mono-methylated Amine Primary Amine->Mono-methylated Amine + Me-X Di-methylated Amine Di-methylated Amine Mono-methylated Amine->Di-methylated Amine + Me-X Tri-methylated Amine Tri-methylated Amine Di-methylated Amine->Tri-methylated Amine + Me-X Quaternary Salt Quaternary Salt Tri-methylated Amine->Quaternary Salt + Me-X

Caption: The cascade of reactions leading to polyalkylation.

Troubleshooting_Workflow start Polyalkylation Observed q1 Is controlling stoichiometry feasible? start->q1 a3 Switch to Reductive Amination start->a3 Direct Alternative a1_yes Increase excess of amine Lower temperature Slow addition of alkylating agent q1->a1_yes Yes q2 Is the substrate complex or sensitive? q1->q2 No end Mono-methylation Achieved a1_yes->end a2_yes Use a protecting group strategy (e.g., Boc) q2->a2_yes Yes a2_no Consider alternative methylating agents (e.g., DMC) q2->a2_no No a2_yes->end a2_no->end a3->end

Caption: A decision-making workflow for troubleshooting polyalkylation.

References

Optimization

Technical Support Center: Optimizing Methylamine Nucleophilic Substitution

Welcome to the technical support center for optimizing reaction conditions for methylamine nucleophilic substitution. This resource is designed for researchers, scientists, and drug development professionals to provide t...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for methylamine nucleophilic substitution. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic substitution reaction with methylamine?

The reaction of methylamine with an alkyl halide typically proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. This involves a backside attack by the lone pair of electrons on the nitrogen atom of methylamine on the electrophilic carbon atom of the alkyl halide. This attack leads to the displacement of the leaving group (halide) and the formation of a new carbon-nitrogen bond.

Q2: Why is my reaction yielding a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium salt?

This is a very common issue known as over-alkylation or multiple substitutions.[1][2][3][4][5][6] The primary amine formed in the initial substitution is also a nucleophile, and it can compete with methylamine to react with the remaining alkyl halide.[1][3] This subsequent reaction forms a secondary amine, which can then react to form a tertiary amine, and finally a quaternary ammonium salt.[1][2][5][6] The reactivity of the resulting amines is often higher than the starting amine, making this a significant challenge.[4]

Q3: How can I favor the formation of the primary amine and avoid over-alkylation?

Q4: What are the most suitable solvents for this reaction?

Polar aprotic solvents are generally preferred for S_N2 reactions involving amines.[8][9] These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents, thus preserving its nucleophilicity.[8] Suitable solvents include:

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Acetone

  • Dimethyl sulfoxide (DMSO)

Q5: Is a base required for the reaction?

Yes, a base is often necessary when using a neutral nucleophile like methylamine.[8] The initial reaction forms an ammonium salt. A non-nucleophilic base is required to deprotonate the ammonium salt and regenerate the neutral amine, which can then act as a nucleophile.[3] Using a base also neutralizes the acid (HX) generated during the reaction.[8] Common bases include:

  • Potassium carbonate (K₂CO₃)

  • Triethylamine (Et₃N)

  • Diisopropylethylamine (DIPEA)

Troubleshooting Guide

Problem: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Nucleophilicity of Methylamine Ensure the methylamine solution is fresh and has not degraded. Consider using a more concentrated solution of methylamine.
Inappropriate Solvent If using a polar protic solvent (e.g., ethanol, water), it may be deactivating the nucleophile through solvation. Switch to a polar aprotic solvent like DMF, acetonitrile, or acetone.[8]
Low Reaction Temperature The reaction may be too slow at room temperature. Try moderately heating the reaction mixture (e.g., to 50-80 °C).[8]
Poor Leaving Group The reactivity of the leaving group is crucial. The general order of reactivity for halides is I > Br > Cl > F.[7] If using a chloride, consider switching to a bromide or iodide.
Steric Hindrance S_N2 reactions are sensitive to steric hindrance at the electrophilic carbon.[10] The reaction is fastest for methyl and primary alkyl halides and slowest for tertiary alkyl halides.[10] If possible, use a less sterically hindered substrate.
Problem: Predominance of Side Products
Side Product Potential Cause Troubleshooting Steps
Elimination Product (Alkene) The use of a strong, sterically hindered base can promote the E2 elimination side reaction.[8] Methylamine itself is a weak base, but if a stronger, bulkier base is used, this can be an issue.Use a weaker, non-nucleophilic base like potassium carbonate or triethylamine.[8] Running the reaction at a lower temperature can also favor substitution over elimination.[8]
Over-alkylation Products (Secondary/Tertiary Amines, Quaternary Salt) The product primary amine is reacting further with the alkyl halide.[1][3]Use a large excess of methylamine to outcompete the product amine for the alkyl halide.[1]
Reaction at Other Functional Groups If your substrate contains other electrophilic sites, such as carbonyl groups, methylamine may react there.This is generally less of an issue with amines compared to stronger nucleophiles. If this is suspected, consider protecting the other functional groups.[8]

Experimental Protocols

General Protocol for Nucleophilic Substitution of an Alkyl Halide with Methylamine

Materials:

  • Alkyl halide (1.0 eq)

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF) (at least 10 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.

  • Add potassium carbonate to the mixture.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the methylamine solution to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or heat to 50-80 °C if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature if heated.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired primary amine.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add alkyl halide and solvent to flask B 2. Add K2CO3 A->B C 3. Cool to 0°C B->C D 4. Slowly add methylamine solution C->D E 5. Stir at RT or heat (50-80°C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool to RT F->G H 8. Filter inorganic salts G->H I 9. Concentrate filtrate H->I J 10. Purify by column chromatography I->J troubleshooting_low_yield Start Low or No Product Yield Check_Reagents Are reagents fresh and correct stoichiometry? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Check_Substrate Is the substrate suitable? Check_Conditions->Check_Substrate Yes Solvent Switch to polar aprotic solvent (DMF, ACN) Check_Conditions->Solvent No (Solvent?) Temperature Increase reaction temperature (50-80°C) Check_Conditions->Temperature No (Temp?) Leaving_Group Use a better leaving group (I > Br > Cl) Check_Substrate->Leaving_Group No (LG?) Steric_Hindrance Consider a less hindered substrate Check_Substrate->Steric_Hindrance No (Sterics?) over_alkylation_pathway Methylamine CH3NH2 (Methylamine) Primary_Amine R-NHCH3 (Primary Amine) Methylamine->Primary_Amine + R-X Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Primary_Amine Secondary_Amine R2NCH3 (Secondary Amine) Primary_Amine->Secondary_Amine + R-X Tertiary_Amine R3N+CH3 X- (Quaternary Salt) Secondary_Amine->Tertiary_Amine + R-X

References

Troubleshooting

Methylamine Distillation and Purification Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methylamine distillation and purification. Troub...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methylamine distillation and purification.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the distillation and purification of methylamine in a question-and-answer format.

Q1: My distillation column is experiencing flooding, leading to product contamination. What could be the cause and how can I resolve it?

A1: A common cause of flooding in methylamine distillation columns is the accumulation of higher amine impurities.[1][2][3][4] These impurities can become trapped in the refining train, and when their concentration becomes high enough to restrict vapor-liquid traffic, the column floods.[1][2][3][4]

Troubleshooting Steps:

  • Purge the Column: Implement a purge stream at the point in the column where the impurities are most concentrated.[1][2] The purge rate should be sufficient to keep the impurity level below that which causes flooding, typically less than 2% of the total feed to the column.[1][2]

  • Phase Separation: Mix the purge stream with water. This will cause the formation of two liquid phases: a lighter phase containing the majority of the impurities and a heavier aqueous phase containing the methylamines.[1] The amount of water added should be controlled to keep the methylamine concentration in the water phase below 25% by weight, with a preferred range of 10-20%.[1]

  • Separation and Recycling: The two phases can then be separated. The impurity-rich organic phase can be removed, and the aqueous phase containing the methylamines can be recycled back into the distillation process for recovery.[1][2] This method allows for the continuous removal of impurities, maintaining column stability and product quality with minimal yield loss.[1][2]

Q2: I am having difficulty separating methylamine from di- and trimethylamine by distillation. What is the problem and what is the recommended approach?

A2: The separation of methylamines by fractional distillation can be challenging due to the close boiling points and the formation of azeotropes. Specifically, monomethylamine and trimethylamine can form a constant boiling mixture.[5]

Recommended Approach:

  • Ammonia Addition: The addition of ammonia to the mixture of amines facilitates their separation. Trimethylamine forms a constant boiling mixture with ammonia.[5] By adding a sufficient amount of ammonia, the trimethylamine can be removed as the first fraction during distillation.[5]

  • Fractional Distillation: After the removal of the trimethylamine-ammonia azeotrope, the remaining monomethylamine and dimethylamine can be more readily separated by fractional distillation due to their larger boiling point difference.[5]

Q3: My purified methylamine contains residual water. What are effective drying methods?

A3: For drying methylamine, it is crucial to use a drying agent that does not react with the amine.

Effective Drying Agents:

  • Potassium Hydroxide (KOH): KOH is a suitable drying agent for methylamine as it is a strong base and will not react with the basic methylamine.[6]

  • Molecular Sieves: Molecular sieves, such as type 3A, are also effective for drying methylamine.

Methods to Avoid:

  • Acidic Drying Agents: Avoid using acidic drying agents like calcium chloride, as they will react with the basic methylamine to form salts.

For drying methylamine hydrochloride salts, azeotropic removal of water using a suitable solvent in an alcohol solution can be an effective method.[6]

Q4: How can I remove ammonium chloride impurity from my methylamine hydrochloride?

A4: Ammonium chloride is a common byproduct in methylamine synthesis, particularly from the reaction of formaldehyde and ammonium chloride.[7][8] It can be separated from methylamine hydrochloride based on their differential solubility in certain organic solvents.

Purification Protocol:

  • Solvent Selection: Absolute ethanol or n-butyl alcohol can be used for this separation.[7] Ammonium chloride has very low solubility in boiling absolute ethanol and is negligibly soluble in hot n-butyl alcohol.[7]

  • Extraction/Recrystallization: The crude mixture of methylamine hydrochloride and ammonium chloride is heated to boiling in the chosen alcohol. The hot solution is then separated from the undissolved ammonium chloride.[7]

  • Crystallization: Upon cooling the alcoholic solution, the purified methylamine hydrochloride will crystallize out.[7] The crystals can then be collected by filtration. This process may need to be repeated to achieve the desired purity.[7]

Q5: What are the key safety precautions I should take when distilling methylamine?

A5: Methylamine is a flammable and corrosive gas or liquid with a pungent odor.[9][10] Strict adherence to safety protocols is essential.

Key Safety Measures:

  • Ventilation: All work with methylamine should be conducted in a well-ventilated fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][12] In case of potential exposure to high concentrations, a self-contained breathing apparatus may be necessary.[13]

  • Ignition Sources: Methylamine is highly flammable. Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the work area.[12][14] Use explosion-proof electrical equipment.[12]

  • Material Compatibility: Avoid contact with copper, zinc, aluminum, and their alloys, as well as galvanized surfaces.[12][15]

  • Emergency Preparedness: Have an emergency plan in place. This should include access to a safety shower, eyewash station, and appropriate fire extinguishing media (dry chemical, CO2, water spray, or alcohol-resistant foam).[12]

Data Presentation

Table 1: Physical Properties of Methylamine

PropertyValue
Molecular FormulaCH₃NH₂
Molecular Weight31.06 g/mol [16][17]
Boiling Point (at 1 atm)-6.3 °C (20.7 °F)[16][17]
Melting Point-93.5 °C (-136.3 °F)[17]
Flash Point0 °C (32 °F)[17]
Density (liquid at -10.8 °C)0.699 g/cm³[17]
Solubility in Water (at 12.5 °C)1154 volumes of gas per 1 volume of water[17]

Table 2: Physical Properties of Methylamine Hydrochloride

PropertyValue
Molecular FormulaCH₅N·HCl
Molecular Weight67.52 g/mol [18]
Melting Point227-228 °C (with sublimation)[17]
SolubilitySoluble in water and absolute alcohol; Insoluble in chloroform, acetone, ether, and ethyl acetate[17]
AppearanceDeliquescent tetragonal tablets[17]

Experimental Protocols

Protocol 1: Purification of Methylamine Hydrochloride by Recrystallization from Absolute Ethanol

This protocol is adapted from a procedure for separating methylamine hydrochloride from ammonium chloride.[7]

Objective: To purify crude methylamine hydrochloride containing ammonium chloride.

Materials:

  • Crude methylamine hydrochloride

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Centrifuge (optional, but recommended for efficient drying)[7]

Procedure:

  • Place the crude methylamine hydrochloride in a round-bottom flask.

  • Add absolute ethanol (approximately 2.5 mL per gram of crude product).

  • Fit the flask with a reflux condenser protected by a drying tube.

  • Heat the mixture to boiling using a heating mantle.

  • Allow the mixture to reflux for about 30 minutes.

  • Turn off the heat and let the undissolved ammonium chloride settle.

  • While still hot, carefully decant or filter the clear alcoholic solution into a clean, dry flask.

  • Allow the alcoholic solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the methylamine hydrochloride.

  • Collect the crystals by vacuum filtration.

  • The collected crystals can be washed with a small amount of cold absolute ethanol.

  • For efficient drying, centrifuge the crystals.[7] Otherwise, dry the crystals in a vacuum desiccator.

  • The mother liquor can be concentrated to obtain further crops of crystals. The remaining solid in the original flask is primarily ammonium chloride.[7]

Protocol 2: Analysis of Methylamine Purity by HPLC

Several HPLC methods can be employed for the analysis of methylamine. A common approach involves derivatization to allow for UV or fluorescence detection.[19][20] Another approach is mixed-mode chromatography.[21]

Objective: To determine the purity of a methylamine sample.

Method Overview (Mixed-Mode Chromatography): [21]

  • Column: A mixed-mode column, such as Coresep 100, that utilizes both reversed-phase and cation-exchange mechanisms.[21]

  • Mobile Phase: A simple mobile phase, for example, 5% acetonitrile with 0.1% trifluoroacetic acid (TFA). The retention time can be adjusted by modifying the acetonitrile concentration and the buffer pH and concentration.[21]

  • Detection: As methylamine lacks a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is suitable.[21]

  • Standard Preparation: Prepare a series of methylamine standards of known concentrations to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the methylamine sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the standards and the sample onto the HPLC system and record the chromatograms.

  • Quantification: Determine the peak area of methylamine in the sample chromatogram and calculate the concentration and purity based on the calibration curve.

Visualizations

Distillation_Troubleshooting start Distillation Column Flooding? cause Cause: Accumulation of Higher Amine Impurities start->cause solution Solution: Purge Column cause->solution step1 Mix Purge with Water (to form two phases) solution->step1 step2 Separate Phases step1->step2 step3 Recycle Aqueous Phase (contains Methylamine) step2->step3 end Stable Column Operation & Improved Product Purity step3->end

Caption: Troubleshooting workflow for distillation column flooding.

Purification_Workflow start Crude Methylamine HCl (with NH4Cl impurity) step1 Add Absolute Ethanol and Heat to Reflux start->step1 step2 Hot Filtration or Decantation (separates insoluble NH4Cl) step1->step2 step3 Cool Filtrate to Crystallize Methylamine HCl step2->step3 impurity Ammonium Chloride (solid) step2->impurity step4 Collect Crystals (Filtration) step3->step4 end Pure Methylamine HCl step4->end

Caption: Purification of Methylamine HCl from Ammonium Chloride.

References

Optimization

managing pressure and temperature in methylamine gas reactions

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing pressure and temperature in experiments involving methylamine gas. Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing pressure and temperature in experiments involving methylamine gas.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with methylamine gas? A1: Methylamine is an extremely flammable gas that can form explosive mixtures with air.[1][2] It is also corrosive and can cause severe skin and eye burns, as well as respiratory tract irritation.[3][4][5] The gas is heavier than air and can accumulate in low-lying areas, posing an ignition risk.[2][6] Cylinders may rupture violently or rocket if exposed to prolonged, intense heat.[2][7] Therefore, it is crucial to work in a well-ventilated area, use explosion-proof equipment, and prevent contact with ignition sources.[8][9]

Q2: How should methylamine gas cylinders be stored and handled? A2: Cylinders should be stored upright and firmly secured in a cool, well-ventilated area, away from heat, sparks, and open flames.[3][8] The storage temperature should not exceed 52°C (125°F).[10] Store cylinders segregated from incompatible materials such as oxidizers, acids, mercury, and certain metals like copper, zinc, and aluminum.[1][8] Always ensure the valve protection cap is in place when the cylinder is not in use.[3] Use only non-sparking tools when handling containers.[8]

Q3: What is a critical first step before introducing methylamine gas into a reaction system? A3: Before introducing the gas, the entire system must be purged of air to prevent the formation of a potentially explosive atmosphere.[11] It is also essential to check the complete gas system for leaks.[11] An installation of a cross purge assembly between the gas container and the regulator is recommended.[11]

Q4: How does temperature affect the synthesis of methylamines from methanol and ammonia? A4: The industrial synthesis of methylamine is an exothermic reaction typically conducted over a silica-alumina catalyst at temperatures between 350–450°C.[12][13] Temperature is a critical factor in controlling the product distribution between mono-, di-, and trimethylamine.[12][14] Higher temperatures generally favor the formation of more substituted amines.[15]

Q5: Can pressure influence the outcome of methylamine reactions? A5: Yes, pressure is a key parameter. For instance, in the gas-phase conversion of methylamine to dimethylamine, the reaction is conducted at an entering pressure of 16 atm.[16] In the industrial production from methanol and ammonia, the reaction is kept at an optimum temperature of 400°C at 20 atm.[13] Proper pressure control is vital to maintain reaction rates and prevent dangerous over-pressurization.[17]

Troubleshooting Guides

Issue 1: Unstable or Rapidly Increasing Pressure in the Reactor

  • Question: My system pressure is fluctuating wildly or rising uncontrollably. What are the likely causes and solutions?

  • Answer:

    • Runaway Exothermic Reaction: Methylamine reactions are often exothermic.[2][7][18] Poor temperature control can lead to a rapid increase in reaction rate, generating gas faster than the system can handle, causing a pressure spike.

      • Solution: Immediately cool the reaction vessel using an ice bath or other cooling system. If possible, safely stop the flow of methylamine gas.[8] Ensure your experimental setup includes an adequate cooling capacity and a system for monitoring the internal temperature.

    • Gas Generation from Side Reactions: Unintended side reactions can produce non-condensable gases, leading to pressure buildup. For example, decomposition at high temperatures can produce hydrogen and methane.[19]

      • Solution: Review your reaction conditions. Lowering the temperature may minimize side reactions. Ensure all reagents are pure and free from contaminants that could catalyze unwanted pathways.

    • System Blockage: A blockage in the outlet, vent, or scrubber system can cause a dangerous pressure increase.

      • Solution: Safely stop the reaction and gas flow. Once the system is inert, carefully inspect for any obstructions in the gas outlet path. Never heat a sealed or blocked system.[2]

Issue 2: Reaction Temperature is Too High or Uncontrollable

  • Question: The temperature of my reaction is exceeding the target range, even with cooling. What should I do?

  • Answer:

    • Excessive Reagent Addition Rate: Adding methylamine gas or another reactant too quickly to an exothermic process will generate heat faster than the cooling system can remove it.

      • Solution: Reduce the addition rate of the gas. For highly exothermic reactions, pre-cooling the solvent and adding reagents slowly at a low temperature (e.g., 0°C) is recommended.[15]

    • Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction, or there may be poor thermal contact between the bath and the reactor.

      • Solution: Use a larger or colder cooling bath. Ensure the reactor is sufficiently immersed and that the heat transfer fluid is circulating effectively.

    • Runaway Reaction: This is a critical safety issue. The introduction of water into a tank of methyl isocyanate (a derivative of methylamine) led to a catastrophic runaway exothermic reaction in the Bhopal disaster.[18]

      • Solution: Implement emergency procedures. This may involve quenching the reaction with a suitable agent (if established for your process) or evacuating the area.[8] All high-risk reactions should have a pre-planned emergency shutdown procedure.

Issue 3: Low or No Product Yield

  • Question: My reaction is not proceeding as expected, and the yield is very low. Could temperature or pressure be the cause?

  • Answer:

    • Reaction Temperature Too Low: If the temperature is too low, the reaction rate may be too slow for the reaction to complete in a reasonable timeframe.[15]

      • Solution: Monitor the reaction progress (e.g., by TLC or LC-MS). If starting material remains after an extended period, consider allowing the reaction to warm slowly to room temperature or gently heating it while monitoring for byproduct formation.[15]

    • Incorrect Pressure: Some gas-phase reactions require a specific pressure to proceed efficiently.

      • Solution: Verify the required pressure for your specific protocol. Ensure your gas regulator is functioning correctly and that there are no leaks in the system that would prevent it from reaching the target pressure.

    • Poor Gas Dispersion: The methylamine gas may not be dissolving or dispersing effectively in the reaction medium.

      • Solution: Ensure efficient stirring or agitation of the reaction mixture. Use a gas dispersion tube to introduce the gas as fine bubbles below the liquid surface to maximize the gas-liquid interface.

Quantitative Data

The following table summarizes key physical properties and reaction parameters for methylamine.

PropertyValueSource(s)
Physical Properties
Molecular Weight31.057 g/mol [20][21]
Boiling Point-6.3°C (20.3°F)[2]
Melting Point-93.5°C (-136.3°F)[2]
Vapor Pressure1973 mmHg @ 15.6°C (60°F)[2]
Vapor Density (Air=1)1.1[2]
Autoignition Temperature430°C (806°F)[2][10]
Lower Explosive Limit (LEL)4.9%[2][10]
Upper Explosive Limit (UEL)20.7%[2][10]
Critical Temperature156.9°C (314.4°F)[22][23]
Critical Pressure73.6 atm (1080 psia)[22][23]
Industrial Synthesis Parameters
Methanol + Ammonia Temp.350 - 450°C[12]
Methanol + Ammonia Pressure~20 atm[13]
Methylamine to Dimethylamine Temp.130°C[16]
Methylamine to Dimethylamine Pressure16 atm[16]

Experimental Protocols

Protocol: General Procedure for N-Alkylation using Methylamine Gas

This protocol outlines a general method for the N-alkylation of a substrate in solution, with a focus on temperature and pressure management.

  • System Setup and Inerting:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer, a gas inlet adapter connected to the methylamine cylinder via a regulator and flow meter, and a gas outlet leading to a scrubber system (e.g., an acid bath to neutralize excess methylamine).

    • Ensure all connections are secure and leak-proof.

    • Purge the entire apparatus with an inert gas (e.g., nitrogen or argon) to remove all air and moisture.[11]

  • Reagent Preparation and Initial Cooling:

    • Dissolve the substrate and any base (e.g., triethylamine) in a suitable anhydrous solvent in the reaction flask.

    • Cool the stirred solution to 0°C using an ice-water bath. For reactions known to be highly exothermic, a dry ice/acetone bath may be necessary to achieve lower starting temperatures.[15]

  • Methylamine Gas Introduction:

    • Set the gas regulator to a low output pressure (e.g., 1-2 psi above atmospheric).

    • Slowly begin bubbling methylamine gas into the cooled, stirred reaction mixture.

    • Monitor the internal reaction temperature closely. The rate of gas addition should be controlled to ensure the temperature does not rise significantly above the target.

    • Maintain a slight positive pressure of inert gas in the headspace to prevent backflow into the gas line.

  • Reaction Monitoring and Completion:

    • Continue the gas addition until stoichiometric requirements are met or until reaction monitoring (e.g., TLC, GC-MS) indicates the consumption of the starting material.

    • Once the addition is complete, close the valve on the methylamine cylinder and continue stirring at the controlled temperature for a specified period.

    • The reaction may then be allowed to slowly warm to room temperature if required by the protocol.

  • Workup and Quenching:

    • Before dismantling the apparatus, purge the system thoroughly with inert gas to remove any residual methylamine, directing the outflow to the scrubber.

    • Proceed with the appropriate aqueous workup to quench the reaction and remove byproducts.

Visualizations

Pressure_Troubleshooting_Workflow start High or Unstable Pressure Detected check_temp Is reaction temperature also rising rapidly? start->check_temp runaway Likely Runaway Reaction or Exotherm check_temp->runaway Yes check_outlet Is temperature stable? check_temp->check_outlet No emergency_cool Action: Initiate Emergency Cooling & Stop Gas Flow runaway->emergency_cool blockage Possible Outlet or Scrubber Blockage check_outlet->blockage Yes side_reaction Possible Side Reaction Generating Gas check_outlet->side_reaction No stop_flow Action: Safely Stop Reaction & Gas Flow blockage->stop_flow inspect_system Action: Inspect Gas Outlet Path for Obstructions stop_flow->inspect_system review_params Action: Review and Adjust Reaction Parameters (e.g., Temp) side_reaction->review_params

Caption: Troubleshooting workflow for high-pressure events.

Temperature_Troubleshooting_Workflow start Temperature Exceeds Target Range check_addition Is gas/reagent being added? start->check_addition reduce_rate Cause: Addition Rate Too High check_addition->reduce_rate Yes check_cooling Is addition stopped or complete? check_addition->check_cooling No action_reduce Action: Immediately Reduce or Stop Addition Rate reduce_rate->action_reduce cooling_issue Cause: Inadequate Cooling System check_cooling->cooling_issue Yes, but Temp still high critical_runaway CRITICAL: Potential Runaway Reaction check_cooling->critical_runaway No, Temp still rising uncontrollably action_enhance Action: Enhance Cooling (e.g., Colder Bath, Better Circulation) cooling_issue->action_enhance action_emergency Action: Execute Emergency Shutdown Procedure critical_runaway->action_emergency

Caption: Troubleshooting workflow for temperature control issues.

Runaway_Reaction_Pathway cluster_initiators Initiating Factors cluster_cycle Positive Feedback Loop cluster_consequences Consequences initiator1 Loss of Cooling temp_rise Rapid Temperature Increase initiator1->temp_rise initiator2 Rapid Reagent Addition initiator2->temp_rise initiator3 Contaminant (e.g., Water) initiator3->temp_rise exotherm Increased Exothermic Reaction Rate exotherm->temp_rise Generates Heat temp_rise->exotherm Further Accelerates Reaction (Arrhenius Law) decomposition Thermal Decomposition temp_rise->decomposition pressure_rise Rapid Pressure Increase rupture Vessel Rupture / Loss of Containment pressure_rise->rupture decomposition->pressure_rise Gas Generation

References

Troubleshooting

common impurities in commercial methylamine and their removal

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial methylamine. Below are solutions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial methylamine. Below are solutions to common issues related to impurities and their removal during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial methylamine?

A1: Commercial methylamine, depending on its grade and manufacturing process, can contain several impurities. The most common ones include dimethylamine (DMA), trimethylamine (TMA), ammonia, and water.[1][2] Other trace impurities can include higher amines such as higher alkylamines and diamines, alkyl-substituted pyridines, pyrroles, and aliphatic amides, which are often byproducts of the synthesis process.[3][4] If the methylamine is generated from its hydrochloride salt, residual ammonium chloride from the synthesis can also be a significant impurity.[5][6]

Q2: How do impurities in methylamine affect experimental outcomes?

A2: Impurities in methylamine can have significant consequences in sensitive applications like pharmaceutical synthesis. For instance, dimethylamine and trimethylamine can participate in side reactions, leading to the formation of undesired byproducts and reducing the yield of the target molecule. Ammonia can interfere with reaction stoichiometry and pH control. Water content is critical in reactions that require anhydrous conditions.

Q3: What is the typical purity of commercial anhydrous methylamine?

A3: The purity of commercial anhydrous methylamine can vary between suppliers. However, a typical specification for high-purity anhydrous methylamine is provided in the table below.

ImpuritySpecification (Wt%)
Monomethylamine99.5% minimum[1]
Dimethylamine0.1% maximum[1]
Trimethylamine0.1% maximum[1]
Ammonia0.05% maximum[2]
Water0.3% maximum[2]

Another source provides the following specifications for an anhydrous liquefied gas form:

ImpuritySpecification (Wt%)
Methylamine99.3% minimum[2]
Dimethylamine0.5% maximum[2]
Trimethylamine0.2% maximum[2]

Q4: How can I remove water from a methylamine solution?

A4: For laboratory-scale operations, drying a methylamine solution (for example, in an organic solvent) can be achieved using standard drying agents like potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄). Distillation can also be employed to separate water from methylamine, although azeotrope formation may need to be considered. For anhydrous methylamine gas, passing it through a column packed with a suitable desiccant is effective.

Troubleshooting Guides

Issue 1: Presence of Ammonia in Methylamine
  • Problem: My reaction is sensitive to ammonia, and I suspect its presence in my methylamine reagent. How can I confirm and remove it?

  • Troubleshooting Workflow:

    start Suspected Ammonia Contamination detection Detection: GC-MS or Titration start->detection Confirm Presence removal Removal Method detection->removal Ammonia Detected distillation Fractional Distillation removal->distillation For larger scales chemical Chemical Treatment (e.g., Mercuric Oxide) removal->chemical For lab-scale verification Purity Verification: Repeat Detection Method distillation->verification chemical->verification

    Workflow for Ammonia Removal
  • Detailed Steps:

    • Detection: The presence of ammonia can be confirmed using gas chromatography (GC) with a suitable column, such as an Agilent PoraPLOT Amines column.[7]

    • Removal:

      • Fractional Distillation: In industrial processes, ammonia is typically the first component to be separated by distillation under pressure.[3][8] This is also applicable on a laboratory scale for skilled practitioners.

      • Chemical Treatment: A classic laboratory method involves the use of mercuric oxide, which reacts with and removes ammonia from aqueous solutions of methylamines.[9] However, due to the toxicity of mercury compounds, this method should be handled with extreme caution and as a last resort.

      • Acid Salt Formation and Crystallization: Another approach involves converting the amines to their salts (e.g., sulfates or hydrochlorides). Ammonium salts are often less soluble in certain solvents than methylamine salts, allowing for separation by crystallization.[10]

Issue 2: Cross-Contamination with Dimethylamine (DMA) and Trimethylamine (TMA)
  • Problem: My product is contaminated with byproducts derived from dimethylamine and trimethylamine present in the methylamine starting material. How can I purify the methylamine?

  • Troubleshooting Workflow:

    start DMA/TMA Contamination separation_method Choose Separation Method start->separation_method fractional_distillation Fractional Distillation separation_method->fractional_distillation Physical Separation hoffmans_method Hofmann's Exhaustive Methylation separation_method->hoffmans_method Chemical Separation verification Verify Purity (GC) fractional_distillation->verification hoffmans_method->verification

    Separation of Methylamine from DMA/TMA
  • Detailed Steps:

    • Fractional Distillation: This is the primary industrial method for separating methylamines.[3][11] The success of this technique relies on the differences in boiling points. However, monomethylamine and trimethylamine can form a constant boiling mixture (azeotrope), which can complicate the separation.[12] Varying the distillation pressure can alter the composition of the azeotrope, facilitating separation.[12]

    • Hofmann's Exhaustive Methylation: This chemical method can be used to separate primary (methylamine) and secondary (dimethylamine) amines.[13] The mixture is treated with excess methyl iodide. Methylamine is converted to trimethylamine, while dimethylamine is converted to a quaternary ammonium salt (tetramethylammonium iodide). The salt can then be separated from the trimethylamine.[13]

Issue 3: Ammonium Chloride Impurity in Methylamine Hydrochloride
  • Problem: I have synthesized methylamine hydrochloride, but it is contaminated with ammonium chloride. How can I purify it?

  • Troubleshooting Workflow:

    start Crude Methylamine HCl (with NH4Cl) solvent_choice Select Solvent (e.g., Ethanol, Butanol) start->solvent_choice recrystallization Recrystallization procedure Dissolve in Hot Solvent, Cool to Crystallize recrystallization->procedure solvent_choice->recrystallization filtration Filter and Dry Pure Crystals procedure->filtration end Pure Methylamine HCl filtration->end

    Purification of Methylamine HCl
  • Detailed Steps:

    • Recrystallization from Alcohol: Ammonium chloride has very low solubility in certain alcohols compared to methylamine hydrochloride.

      • Ethanol: Crude methylamine hydrochloride can be recrystallized from absolute ethanol.[6] However, since ammonium chloride is slightly soluble in ethanol, traces may remain.[14]

      • Butanol: Recrystallization from n-butyl alcohol provides a purer product as the solubility of ammonium chloride in boiling butanol is negligible.[14]

      • Isopropanol: Recrystallization from isopropanol is also reported to be effective for separating methylamine hydrochloride from ammonium chloride.[15]

Experimental Protocols

Protocol 1: Purification of Methylamine Hydrochloride by Recrystallization from n-Butyl Alcohol

This protocol is adapted from procedures described for the removal of ammonium chloride.[14]

  • Dissolution: Place the crude methylamine hydrochloride in a flask. For each part of the crude salt, add 4-6 parts of n-butyl alcohol.

  • Heating: Heat the mixture to 90-100°C with stirring to dissolve the methylamine hydrochloride. The ammonium chloride will remain largely undissolved.

  • Decantation/Filtration: While hot, carefully decant or filter the solution to separate the dissolved methylamine hydrochloride from the insoluble ammonium chloride.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the purified methylamine hydrochloride.

  • Isolation: Collect the crystals by filtration (e.g., using a Buchner funnel) and wash them with a small amount of cold n-butyl alcohol.

  • Drying: Dry the crystals under vacuum to remove residual solvent. For very high purity, the recrystallized material can be dissolved in a minimal amount of water, and the solution distilled to remove the last traces of butanol before re-crystallization from water.[14]

Protocol 2: Gas Chromatography for Impurity Analysis

This is a general guideline based on an application note for analyzing impurities in methylamines.[7]

  • Instrumentation: Use a gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Column: An Agilent PoraPLOT Amines fused silica PLOT column (e.g., 0.32 mm x 25 m, 10 µm film thickness) is suitable for this separation.[7]

  • GC Conditions:

    • Temperature: Isothermal at 150°C.

    • Carrier Gas: Helium.

    • Injector: Split injector.

    • Detector: FID.

  • Sample Preparation: Prepare a dilute solution of the methylamine in a suitable solvent or inject the gas directly if equipped with a gas sampling valve.

  • Analysis: Inject the sample and record the chromatogram. Identify and quantify impurities by comparing retention times and peak areas with those of known standards. For monomethylamine, expected impurities like dimethylamine and trimethylamine will have distinct retention times under these conditions.[7]

References

Optimization

safety protocols for accidental methylamine spills and exposure

This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with methylamine. It offers clear, actionable steps for handling accidental spills and exposure incid...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with methylamine. It offers clear, actionable steps for handling accidental spills and exposure incidents in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first aid measures for methylamine exposure?

A1: The immediate response depends on the route of exposure. Symptoms may be delayed for up to 48 hours.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of warm water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][3][4] Seek immediate medical attention.[1][2]

  • Skin Contact: Quickly remove all contaminated clothing.[2][5] To avoid static discharge with flammable materials, thoroughly soak contaminated clothing with water before removal.[1][4] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][3][5] Seek immediate medical attention.[1][2] For contact with liquefied methylamine, submerge the affected area in warm water.[2]

  • Inhalation: Move the individual to fresh air immediately.[1][3] If breathing is difficult, administer oxygen.[1] If breathing has stopped, perform cardiopulmonary resuscitation (CPR).[3] Call a poison center or seek immediate medical attention.[1]

  • Ingestion: Ingestion is not a likely route of exposure for methylamine gas.[1] However, if a solution is ingested, seek immediate medical attention.[6]

Q2: What Personal Protective Equipment (PPE) is required when handling methylamine?

A2: Appropriate PPE is crucial for preventing exposure. The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1][7] A face shield may also be required for additional protection.[1][7]

  • Hand Protection: Wear chemically resistant gloves.[1][3] Specific glove materials to consider are butyl, neoprene, or PVC gloves.[7] Always consult the manufacturer's glove compatibility chart.[7]

  • Body Protection: Wear a fully-buttoned lab coat.[7] For situations with a higher risk of exposure, anti-static and flame-resistant clothing is recommended.[1]

  • Respiratory Protection: Work should be conducted in a properly functioning chemical fume hood.[1][7] If ventilation is inadequate, a NIOSH-approved respirator with cartridges specifically for methylamine should be used.[2] For concentrations above 100 ppm, a self-contained breathing apparatus (SCBA) is necessary.[2][8] Note that personnel must be medically cleared, fit-tested, and enrolled in a respiratory protection program to use a respirator.[7]

Q3: How should I handle a small methylamine spill?

A3: A small spill is generally defined as an amount that can be cleaned up in approximately 10 minutes by trained personnel.[7]

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area.[2] Ensure adequate ventilation, and if the spill is outside a fume hood, open windows if it is safe to do so, being mindful of exposing others.[9]

  • Eliminate Ignition Sources: Shut off all nearby ignition sources such as open flames, sparks, and hot surfaces.[1][4]

  • Contain the Spill: Use non-combustible absorbent materials like sand, earth, diatomaceous earth, or vermiculite to contain the spill.[10] Do not use paper towels, as they can increase evaporation.[10]

  • Clean-up: Wearing the appropriate PPE, collect the absorbed material using spark-proof tools and place it in a tightly sealed, compatible waste container.[1][7][11]

  • Decontaminate: Clean the spill area with soap and water.[12]

Q4: What constitutes a large methylamine spill and what is the proper response?

A4: A spill is considered large if it is greater than one liter, presents a fire or environmental hazard, or is in a public area.[10][11][12] In the event of a large spill, or if you are not trained or equipped to handle a smaller spill, the following steps should be taken:

  • Evacuate Immediately: Evacuate the entire area and secure it to prevent entry.[1][7]

  • Activate Emergency Services: Call 911 or your institution's emergency response number.[1][7]

  • Isolate the Area: If it can be done safely, close doors to the affected area to contain vapors.[11]

Troubleshooting Guides

Problem: I can smell a fishy or ammonia-like odor, but I don't see a spill.

  • Possible Cause: There may be a small leak from a gas cylinder, tubing, or a container that is not properly sealed. Methylamine has a low odor threshold, meaning it can be detected at concentrations below the permissible exposure limit.[2]

  • Solution:

    • Do not attempt to locate the leak yourself without proper respiratory protection.

    • If the odor is strong, evacuate the area immediately and follow the large spill protocol.

    • If the odor is faint, ensure the fume hood is operating correctly and that all containers are tightly sealed.

    • If the odor persists, notify your supervisor or environmental health and safety department.

Problem: While handling a methylamine solution, some of it splashed onto my lab coat.

  • Solution:

    • Immediately proceed to an emergency shower.[7]

    • While under the shower, remove the contaminated lab coat and any other affected clothing.[7] To prevent static discharge, ensure the clothing is thoroughly wet before removal.[1][4]

    • Continue to shower for at least 15 minutes.[7]

    • Seek medical attention after showering.[7]

Quantitative Data Summary

The following table summarizes the occupational exposure limits for methylamine from various regulatory agencies. These values represent the maximum concentration of methylamine in the air to which a worker can be exposed over a specified period.

AgencyExposure Limit TypeConcentration (ppm)Concentration (mg/m³)Notes
OSHA Permissible Exposure Limit (PEL) - 8-hour Time-Weighted Average (TWA)10 ppm12 mg/m³Legal airborne permissible exposure limit.[2][4][6]
NIOSH Recommended Exposure Limit (REL) - 10-hour TWA10 ppm12 mg/m³Recommended airborne exposure limit.[2][4][6]
ACGIH Threshold Limit Value (TLV) - 8-hour TWA5 ppm6.4 mg/m³Recommended airborne exposure limit.[4]
ACGIH Short-Term Exposure Limit (STEL)15 ppm19 mg/m³A 15-minute TWA exposure that should not be exceeded at any time during a workday.[2][4]

Detailed Experimental Protocol: Small Methylamine Spill Clean-up

This protocol outlines the step-by-step procedure for cleaning up a small spill of aqueous methylamine solution (less than 1 liter) inside a certified chemical fume hood.

Materials:

  • Appropriate PPE (chemical safety goggles, face shield, chemically resistant gloves, lab coat)

  • Non-combustible absorbent material (e.g., vermiculite, sand)

  • Two pairs of chemically resistant gloves

  • Spark-proof scoop or tongs

  • Sealable, compatible hazardous waste container

  • Hazardous waste labels

  • Soap and water solution

  • Paper towels

Procedure:

  • Don PPE: Before beginning the clean-up, put on all required personal protective equipment.

  • Containment: Gently cover the spill with a sufficient amount of non-combustible absorbent material, starting from the outside of the spill and working inwards to prevent spreading.[13]

  • Absorption: Allow the absorbent material to fully absorb the methylamine solution.

  • Collection: Using a spark-proof scoop or tongs, carefully collect the saturated absorbent material.[11]

  • Waste Disposal: Place the collected material into a designated hazardous waste container.[7]

  • Decontamination: Wipe down the spill area with a soap and water solution, followed by clean water.

  • Final Disposal: Place all used cleaning materials (paper towels, gloves) into the hazardous waste container.

  • Seal and Label: Securely seal the hazardous waste container and affix a completed hazardous waste label.

  • Contact for Pickup: Contact your institution's environmental health and safety department for waste pickup.[1]

  • Remove PPE: Remove personal protective equipment, washing hands thoroughly afterward.

Visualizations

Spill_Response_Workflow start Methylamine Spill Occurs assess_spill Assess Spill Size and Location start->assess_spill is_small Is the spill small (<1L) and contained? assess_spill->is_small is_trained Are you trained and equipped for cleanup? is_small->is_trained Yes evacuate_area Evacuate Immediate Area is_small->evacuate_area No cleanup_procedure Follow Small Spill Cleanup Protocol is_trained->cleanup_procedure Yes is_trained->evacuate_area No end Spill Managed cleanup_procedure->end call_emergency Call Emergency Services (911/EH&S) evacuate_area->call_emergency secure_area Secure Area and Prevent Entry call_emergency->secure_area secure_area->end

Caption: Decision workflow for responding to a methylamine spill.

Exposure_First_Aid exposure Accidental Exposure Occurs route Route of Exposure? exposure->route skin Skin Contact route->skin Skin eyes Eye Contact route->eyes Eyes inhalation Inhalation route->inhalation Inhalation remove_clothing Remove Contaminated Clothing skin->remove_clothing flush_eyes Flush Eyes with Water (15-30 min) eyes->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash Skin with Soap & Water (15 min) remove_clothing->wash_skin medical Seek Immediate Medical Attention wash_skin->medical flush_eyes->medical fresh_air->medical

Caption: First aid procedures following methylamine exposure.

References

Troubleshooting

Technical Support Center: Synthesis of Secondary Amines from Methylamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of secondary amines from methyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of secondary amines from methylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing secondary amines from methylamine?

A1: The most prevalent methods include:

  • Reductive Amination: This is a widely used method that involves the reaction of an aldehyde or ketone with methylamine in the presence of a reducing agent. It is often a one-pot reaction.[1][2]

  • N-Alkylation: This involves the direct reaction of methylamine with an alkyl halide. However, this method is often difficult to control and can lead to over-alkylation, producing tertiary amines and quaternary ammonium salts.[2]

  • Eschweiler-Clarke Reaction: This specific type of reductive amination is used for the methylation of primary or secondary amines using formaldehyde and formic acid. When starting with a primary amine, it typically yields a tertiary amine.[3][4]

  • Leuckart-Wallach Reaction: This reaction also involves reductive amination of carbonyl compounds, using formic acid or its derivatives as the reducing agent. It can, however, produce N-formylated byproducts.[5][6]

Q2: How can I prevent the formation of tertiary amines and other byproducts?

A2: Preventing over-alkylation to tertiary amines is a common challenge. Strategies to improve selectivity for the secondary amine include:

  • Using a large excess of the primary amine (methylamine): This increases the probability of the carbonyl compound reacting with methylamine rather than the newly formed secondary amine.

  • Stepwise procedure: First, form the imine intermediate, and then add the reducing agent in a separate step.[7]

  • Using a protecting group: A notable strategy is the use of N-Boc-N-methylamine in reductive amination. The Boc (tert-butoxycarbonyl) group is cleaved in situ or in a subsequent step to yield the secondary amine.[8][9][10][11][12]

  • Choice of reducing agent: Milder and more selective reducing agents can help minimize side reactions. Sodium triacetoxyborohydride is often preferred over sodium borohydride as it is more selective for the imine.[1][13]

Q3: What are the common challenges in purifying secondary amines?

A3: The basic nature of amines can complicate purification:

  • Column Chromatography: Amines can interact strongly with acidic silica gel, leading to poor separation and streaking. This can sometimes be mitigated by adding a small amount of a competing amine, like triethylamine, to the eluent or by using an amine-functionalized stationary phase.

  • Separation from other amines: Mixtures of primary, secondary, and tertiary amines can be challenging to separate. Buffer-assisted extraction, which exploits the different pKa values of the amines, is an effective, non-chromatographic method for separation.[14][15]

  • Isolation as salts: Secondary amines can be isolated as their hydrochloride salts, which are often crystalline and less soluble in organic solvents, facilitating purification by filtration.[8][9][10][11][12]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Secondary Amine

This is a frequent issue that can stem from various factors in the reaction setup and execution.

Low_Yield_Troubleshooting start Low or No Yield check_reagents Are reagents and solvents pure and dry? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions check_reducing_agent Is the reducing agent active and appropriate? start->check_reducing_agent check_workup Was the workup and purification procedure correct? start->check_workup solution_reagents Purify/dry reagents and solvents. Use fresh materials. check_reagents->solution_reagents No solution_conditions Optimize temperature, reaction time, and pH (typically mildly acidic for imine formation). check_conditions->solution_conditions No solution_reducing_agent Use a fresh batch of reducing agent. Consider a more selective agent like NaBH(OAc)3. check_reducing_agent->solution_reducing_agent No solution_workup Ensure complete extraction. Check pH during acid/base washes. Consider alternative purification like salt precipitation. check_workup->solution_workup No

Potential Cause Suggested Solution
Impure or wet reagents/solvents Ensure all starting materials and solvents are pure and anhydrous, as water can interfere with imine formation. Flame-dry or oven-dry glassware before use.[16]
Suboptimal reaction conditions Optimize reaction temperature and time. For reductive amination, imine formation is often favored under mildly acidic conditions (pH 4-6).
Ineffective reducing agent Use a fresh bottle of the reducing agent. Consider a milder, more selective agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) which are less likely to reduce the starting aldehyde/ketone.[1][2][13]
Incomplete reaction Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a small addition of fresh reducing agent might be necessary.
Product loss during workup Ensure proper pH adjustment during acid-base extractions to ensure the amine is in its desired form (salt or free base) for the extraction. Thoroughly back-extract all aqueous layers.
Problem 2: Presence of Significant Side Products

The formation of side products, primarily tertiary amines and alcohols from the reduction of the starting carbonyl, is a common issue affecting yield and purity.

Side Product Potential Cause Suggested Solution
Tertiary Amine The secondary amine product is reacting with the starting aldehyde/ketone.Use a large excess of methylamine. Alternatively, employ a protecting group strategy, such as using N-Boc-N-methylamine.[7][8]
Alcohol (from starting carbonyl) The reducing agent is reducing the aldehyde/ketone before it can form an imine.Use a more selective reducing agent that preferentially reduces the imine/iminium ion, such as NaBH(OAc)₃.[7][13] Perform the reaction in a stepwise manner: allow the imine to form completely before adding the reducing agent.
Unreacted Aldehyde/Ketone Incomplete imine formation.Ensure anhydrous conditions. A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.[13]
Unreacted Imine Incomplete reduction of the imine intermediate.Increase the amount of reducing agent or the reaction time. Ensure the reducing agent is active.

Data Presentation

Table 1: Yields of Secondary N-Methylamines via Reductive Amination with N-Boc-N-Methylamine

This table summarizes the isolated yields of various secondary N-methylamines synthesized from different aldehydes using N-Boc-N-methylamine and Me₂SiHCl as the reductant. The products were isolated as their HCl salts.[8]

EntryAldehydeProductYield (%)
14-MethoxybenzaldehydeN-Methyl-1-(4-methoxyphenyl)methanamine99
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-N-methylmethanamine97
34-(Trifluoromethyl)benzaldehydeN-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine99
42-NaphthaldehydeN-Methyl-1-(naphthalen-2-yl)methanamine99
53-PhenylpropanalN-Methyl-3-phenylpropan-1-amine98
6CyclohexanecarbaldehydeN-(Cyclohexylmethyl)methanamine99
Table 2: Comparison of Reducing Agents in Reductive Amination

This table compares the yields of a model reductive amination reaction using sodium cyanoborohydride (NaCNBH₃) versus α-picoline borane (Pic-BH₃).

Reducing AgentAcid CatalystYield (%)
NaCNBH₃Acetic Acid~95
Pic-BH₃None~95

Data adapted from a study on reductive amination for protein immobilization, illustrating comparable yields between the two reducing agents under their respective optimal conditions.[17]

Experimental Protocols

Protocol 1: Synthesis of Secondary N-Methylamine via Reductive Amination using N-Boc-N-Methylamine

This protocol is adapted from a literature procedure for the synthesis of N-methyl-1-(4-methoxyphenyl)methanamine.[8]

Materials:

  • 4-Methoxybenzaldehyde

  • N-Boc-N-methylamine

  • Chlorodimethylsilane (Me₂SiHCl)

  • Acetonitrile (MeCN), anhydrous

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzaldehyde (0.50 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (1.0 mL) to dissolve the aldehyde.

  • Add N-Boc-N-methylamine (0.75 mmol, 1.5 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chlorodimethylsilane (1.5 mmol, 3.0 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 8 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, add methanol (0.20 mL) to quench the reaction.

  • Stir the mixture for an additional 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue. The product, as its HCl salt, will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure secondary amine hydrochloride.

Reductive_Amination_Workflow start Start: Aldehyde + N-Boc-N-methylamine in MeCN add_reductant Add Me2SiHCl at 0°C start->add_reductant react Stir at 25°C for 8h add_reductant->react quench Quench with MeOH react->quench concentrate Concentrate under reduced pressure quench->concentrate precipitate Precipitate product with Et2O concentrate->precipitate filtrate Filter and dry the product (HCl salt) precipitate->filtrate end End: Pure Secondary Amine HCl filtrate->end

Protocol 2: Purification of an Amine Mixture by Buffer-Assisted Extraction

This is a general protocol for separating a mixture of primary, secondary, and tertiary amines based on their differential basicity.[14][15]

Materials:

  • Crude reaction mixture containing primary, secondary, and tertiary amines, dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • 1.0 M HCl solution.

  • 1.0 M NaOH solution.

  • Buffer solution pH ~3 (e.g., NaH₂PO₄ buffer).

  • Buffer solution pH ~8 (e.g., Na₂HPO₄/NaH₂PO₄ buffer).

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate).

  • Saturated NaCl solution (brine).

  • Anhydrous sodium sulfate (Na₂SO₄).

Procedure:

  • Dissolve the crude mixture: Dissolve the crude amine mixture in an appropriate organic solvent.

  • Remove Tertiary Amine:

    • Extract the organic solution with a pH ~3 buffer. The primary and secondary amines will be protonated and move to the aqueous phase, while the more sterically hindered and less basic tertiary amine may remain in the organic phase.

    • Separate the layers. The organic layer contains the tertiary amine. Wash it with brine, dry over Na₂SO₄, and concentrate to isolate the tertiary amine.

  • Separate Primary and Secondary Amines:

    • Take the aqueous layer from the previous step (containing protonated primary and secondary amines) and adjust the pH to ~8 using 1.0 M NaOH.

    • Extract this pH-adjusted aqueous solution with an organic solvent. The secondary amine, being more basic than the primary amine, will be deprotonated to a greater extent at this pH and will be extracted into the organic layer.

    • The primary amine will largely remain in the aqueous phase as its ammonium salt.

  • Isolate Secondary Amine:

    • Separate the layers. The organic layer now contains the desired secondary amine.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the secondary amine.

  • Isolate Primary Amine:

    • Take the remaining aqueous layer and basify it to pH > 11 with 1.0 M NaOH to deprotonate the primary amine fully.

    • Extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to isolate the primary amine.

Note: The optimal pH values for separation may vary depending on the specific structures of the amines and should be optimized for each specific mixture.

References

Optimization

stability of methylamine solutions over time and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methylamine solutions. Below you will find troubleshooting guides and fre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methylamine solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for aqueous methylamine solutions?

A1: To ensure the stability of aqueous methylamine solutions, they should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The recommended storage temperature is typically below 25°C (77°F).[1] For long-term storage, refrigeration may be considered, but it is crucial to prevent condensation when bringing the solution to room temperature before use.[1] Containers should be tightly sealed to prevent the ingress of moisture and carbon dioxide from the atmosphere, as well as the escape of methylamine vapor.

Q2: What is the expected shelf life of a methylamine solution?

A2: The shelf life of a methylamine solution is highly dependent on storage conditions and the initial purity of the solution.[1] While specific expiration dates should be obtained from the manufacturer's certificate of analysis, properly stored solutions can be stable for extended periods. Anecdotal evidence suggests that if the solution remains clear, colorless, and retains its characteristic fishy odor, it is likely still viable.[2] However, for quantitative applications, it is recommended to re-standardize the solution if it has been stored for a long time or if there are any doubts about its concentration.

Q3: What are the common degradation products of methylamine in aqueous solutions?

A3: Under various conditions, methylamine can degrade into several products. In the presence of UV light and a photocatalyst like TiO2, degradation products include ammonium (NH₄⁺), nitrite (NO₂⁻), which is rapidly oxidized to nitrate (NO₃⁻), and formic acid (HCOOH).[3] Atmospheric degradation by OH radicals can lead to the formation of methanimine and formamide.[4] In aqueous solutions, absorption of atmospheric carbon dioxide can lead to the formation of methylammonium carbamate. While not a degradation product in the traditional sense, this can affect the solution's pH and the availability of free methylamine.

Q4: Can I use a methylamine solution that has turned yellow or brown?

A4: A yellowish or brownish discoloration may indicate that the methylamine solution has degraded over time.[2] Such discoloration could be due to the formation of impurities or degradation products. It is strongly recommended to use a fresh, colorless solution for experiments where purity and concentration are critical. If the use of a discolored solution is unavoidable, its concentration should be verified by titration or chromatography, and the potential impact of impurities on the experiment should be carefully considered.

Q5: What materials are compatible and incompatible with methylamine solutions?

A5: Methylamine solutions are corrosive to some materials. They can attack copper, copper alloys, aluminum, zinc, and galvanized surfaces. Therefore, storage in containers made of these materials should be avoided. Glass, particularly amber glass to protect from light, and certain types of polymers like polyethylene and polypropylene are generally considered compatible for storing methylamine solutions. It is always best to consult the manufacturer's safety data sheet (SDS) for specific material compatibility information.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Symptom: Poor reproducibility of experimental results, lower than expected reaction yields, or unexpected side products when using a methylamine solution.

Possible Cause: The concentration of the methylamine solution may have decreased due to degradation or improper storage.

Troubleshooting Steps:

  • Verify Concentration: The most crucial step is to determine the current concentration of your methylamine solution. This can be done using a simple acid-base titration or a more sophisticated analytical method like HPLC or GC.

  • Inspect Solution: Visually inspect the solution for any signs of degradation, such as discoloration (yellowing or browning) or the presence of precipitates.[2]

  • Review Storage Conditions: Ensure that the solution has been stored according to the manufacturer's recommendations (cool, dark, tightly sealed).

  • Use a Fresh Stock: If possible, repeat the experiment with a fresh, unopened bottle of methylamine solution to see if the issue is resolved.

Issue 2: Problems with Analytical Quantification (HPLC/GC)

Symptom: No peak, a very small peak, or broad, tailing peaks for methylamine during HPLC or GC analysis.

Possible Cause: Methylamine is a small, polar, and volatile compound, which can make it challenging to analyze chromatographically without a proper method.[5]

Troubleshooting Steps:

  • Derivatization: For HPLC with UV or fluorescence detection, methylamine requires derivatization to be detectable. Common derivatizing agents include 9-fluorenylmethylchloroformate (FMOC-Cl) or 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).[6][7] Ensure the derivatization reaction conditions (pH, reaction time, temperature) are optimal.

  • Column Choice: For direct analysis, standard reversed-phase columns are often ineffective.[5] Consider using a mixed-mode column (reversed-phase/cation-exchange) or a HILIC column.[5] For GC, a column specifically designed for volatile amines, such as a CP-Volamine column, is recommended to achieve good peak shape.[8][9]

  • Sample Preparation: Ensure that the sample is handled in a way that minimizes the loss of volatile methylamine. Keep samples sealed and cool before injection.

  • System Inertness: For GC analysis, the entire system (injector, column, detector) should be highly inert to prevent the adsorption of basic analytes like methylamine, which can cause peak tailing.[8]

Quantitative Data on Methylamine Stability

Storage ConditionTemperatureContainerLight ExposureHeadspaceExpected StabilityPotential Degradation Products
Optimal 2-8°CTightly sealed amber glassDarkInert gas (e.g., Nitrogen)HighMinimal
Standard Lab 15-25°CTightly sealed polymerAmbient lightAirModerateMethylammonium carbamate, oxidation products
Poor >25°CLoosely sealed containerDirect sunlightAirLowAmmonium, Nitrite, Nitrate, Formic Acid

Experimental Protocols

Protocol 1: Determination of Methylamine Concentration by Acid-Base Titration

This protocol provides a straightforward method to determine the concentration of an aqueous methylamine solution.

Materials:

  • Methylamine solution of unknown concentration

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Bromocresol green indicator

  • Burette, pipette, and conical flask

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately pipette a known volume (e.g., 5.00 mL) of the methylamine solution into a conical flask.

  • Add approximately 50 mL of deionized water.

  • Add 2-3 drops of bromocresol green indicator. The solution should be blue.

  • Fill a burette with the standardized HCl solution and record the initial volume.

  • Titrate the methylamine solution with the HCl, stirring continuously.

  • The endpoint is reached when the solution color changes from blue to green/yellow.

  • Record the final volume of HCl used.

  • Repeat the titration at least two more times for accuracy.

  • Calculate the molarity of the methylamine solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the HCl solution, and M₂ and V₂ are the molarity and volume of the methylamine solution.

Protocol 2: HPLC Analysis of Methylamine with FMOC Derivatization

This protocol is adapted from methods for the analysis of short-chain amines and is suitable for stability studies.[6][10]

Materials:

  • Methylamine solution

  • 9-fluorenylmethylchloroformate (FMOC-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Boric acid buffer

  • HPLC system with a fluorescence or UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Dilute the methylamine solution to an appropriate concentration with deionized water.

  • Derivatization:

    • In a vial, mix a known volume of the diluted methylamine sample with boric acid buffer (to maintain alkaline pH).

    • Add a solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture and allow it to react for a specified time (e.g., 40 minutes) at a controlled temperature.[10]

  • Quenching: Quench the reaction by adding an acid (e.g., phosphoric acid) to lower the pH.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer).

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: Fluorescence (Excitation: ~265 nm, Emission: ~315 nm) or UV (~265 nm).

  • Quantification: Create a calibration curve using methylamine standards of known concentrations that have been subjected to the same derivatization procedure.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Start Methylamine Solution Sample Sample Aliquot (Time Zero) Start->Sample Store Store Solution under Defined Conditions Start->Store Analyze Analyze (e.g., HPLC, Titration) Sample->Analyze Pull_Sample Pull Aliquot at Time 't' Store->Pull_Sample Periodic Sampling Pull_Sample->Analyze Data Record Concentration Analyze->Data Compare Compare T₀ vs Tt Data->Compare Decision Stability Acceptable? Compare->Decision Decision->Pull_Sample No, Continue Study End End of Study Decision->End Yes

Caption: Workflow for a typical methylamine solution stability study.

Troubleshooting_Tree cluster_derivatization Derivatization Issues cluster_chromatography Chromatography Issues cluster_solution Solution Integrity Start Low/No Methylamine Peak in Chromatography? Check_Reagent Is Derivatization Reagent Fresh? Start->Check_Reagent Yes Check_Column Is Column Appropriate? (e.g., Mixed-Mode, Amine-Specific) Start->Check_Column No, Derivatization OK Check_pH Is Reaction pH Alkaline? Check_Reagent->Check_pH Yes Check_Time_Temp Reaction Time/Temp Sufficient? Check_pH->Check_Time_Temp Yes Check_System Is GC System Inert? Check_Column->Check_System Yes Check_Volatility Sample Handling Minimizing Volatility Loss? Check_System->Check_Volatility Yes Check_Conc Solution Degraded? Verify with Titration Check_Volatility->Check_Conc Yes, Chromatography OK

Caption: Decision tree for troubleshooting low methylamine signals in chromatography.

References

Troubleshooting

Technical Support Center: Quantifying Trace Levels of Methylamine

Welcome to the technical support center for the analytical challenges in quantifying trace levels of methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troub...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in quantifying trace levels of methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying trace levels of methylamine?

A1: The primary challenges in quantifying trace levels of methylamine stem from its high polarity, volatility, and low molecular weight. These characteristics can lead to poor retention in reversed-phase chromatography, analyte loss during sample preparation, and difficulties in achieving high sensitivity. Furthermore, methylamine is prone to interfering substances in complex matrices, such as those encountered in pharmaceutical and biological samples.

Q2: Why is derivatization often necessary for methylamine analysis?

A2: Derivatization is a common strategy to overcome the analytical challenges associated with methylamine.[1] By chemically modifying the methylamine molecule, its volatility can be decreased, and its chromatographic retention can be improved.[1] Furthermore, derivatization can introduce a chromophore or fluorophore, enabling sensitive detection by UV or fluorescence detectors in HPLC.[1] For GC analysis, derivatization improves volatility and thermal stability.

Q3: What are some common derivatization reagents for methylamine?

A3: Several reagents are used to derivatize methylamine for chromatographic analysis. Some of the most common include:

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives suitable for HPLC with fluorescence detection.[2][3][4]

  • Benzenesulfonyl chloride (BSC): Used for derivatization prior to GC-MS analysis.

  • o-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent derivatives for HPLC analysis.[1]

  • 4-nitro-7-chloro-benzofurazan (NBD-Cl): A labeling agent for HPLC with fluorescence or visible detection.

Q4: Which analytical technique is most suitable for trace methylamine quantification?

A4: The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, especially when coupled with a derivatization step to improve methylamine's chromatographic properties.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: Often requires derivatization to achieve sufficient sensitivity and retention. It is a robust and widely available technique.

  • Ion Chromatography (IC): Can be used for the direct analysis of methylamine without derivatization, but may lack the sensitivity required for very low trace levels.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)

Q: My methylamine peak is showing significant tailing in my chromatogram. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in amine analysis and can lead to inaccurate quantification.[5] Here are the likely causes and solutions:

  • Cause A: Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the basic methylamine, causing peak tailing.[5]

    • Solution:

      • Use a highly deactivated or "end-capped" column to minimize silanol interactions.[5]

      • Add a mobile phase modifier, such as a small amount of a competing amine like triethylamine (TEA), to block the active sites on the stationary phase.[6]

      • Adjust the mobile phase pH to suppress the ionization of silanol groups (lower pH) or the amine (higher pH), depending on the column chemistry.[5]

  • Cause B: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution:

      • Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.

      • Use a column with a higher loading capacity (e.g., larger diameter or thicker film).[5]

  • Cause C: Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[7]

    • Solution:

      • Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter and length.[5]

      • Check for and eliminate any voids in the column packing.[7]

Issue 2: Low or Inconsistent Recovery

Q: I am experiencing low and variable recovery of methylamine from my samples. What are the potential reasons and how can I improve it?

A: Low recovery is a critical issue that compromises the accuracy of your quantitative results. Here’s how to troubleshoot it:

  • Cause A: Analyte Loss During Sample Preparation: Methylamine's volatility can lead to its loss during evaporation or concentration steps. It can also adsorb to glass or plastic surfaces.

    • Solution:

      • Minimize or avoid sample heating during evaporation. Use a gentle stream of nitrogen at room temperature if concentration is necessary.

      • Consider using silanized glassware or low-binding plasticware to reduce adsorption.[8]

      • Optimize the pH of your sample solution. Keeping methylamine in its protonated (salt) form by acidification can reduce its volatility.

  • Cause B: Inefficient Extraction: The chosen extraction method may not be effectively isolating methylamine from the sample matrix.

    • Solution:

      • Adjust the polarity of the extraction solvent to better match that of methylamine or its derivative.[9]

      • For liquid-liquid extraction, perform multiple extractions with smaller volumes of solvent.

      • For solid-phase extraction (SPE), ensure the sorbent is appropriate for methylamine's polarity and that the elution solvent is strong enough for complete desorption.[8]

  • Cause C: Incomplete Derivatization: The derivatization reaction may not be going to completion, resulting in a lower than expected signal.

    • Solution:

      • Optimize reaction conditions such as pH, temperature, reaction time, and reagent concentration.

      • Ensure that the derivatizing reagent is fresh and has not degraded.

      • Matrix components can sometimes interfere with the derivatization reaction. A more thorough sample cleanup prior to derivatization may be necessary.

Issue 3: Matrix Effects in LC-MS Analysis

Q: I suspect matrix effects are impacting my methylamine quantification by LC-MS. How can I confirm and mitigate this?

A: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS analysis.[10][11]

  • Confirmation of Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of a methylamine standard solution into the MS while injecting a blank, extracted sample matrix. Dips or rises in the baseline signal at the retention time of methylamine indicate ion suppression or enhancement, respectively.[12]

    • Post-Extraction Spike: Compare the response of a methylamine standard spiked into a blank matrix extract to the response of the same standard in a clean solvent. A significant difference in response indicates a matrix effect.[12]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11]

    • Chromatographic Separation: Modify your LC method to chromatographically separate methylamine from the co-eluting matrix components that are causing the interference.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as ¹³C- or ¹⁵N-labeled methylamine, will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing.[10]

    • Standard Addition: Prepare a calibration curve for each sample by spiking known amounts of methylamine into aliquots of the sample itself. This method is accurate but can be time-consuming.[12]

Quantitative Data Summary

Analytical MethodDerivatization ReagentDetection MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLCFMOC-ClUV0.12 ngNot Specified[2]
HPLCNBD-ClFluorescence/Visible1.9 ng (per injection)0.35 µg (per sample)[1]
ICNoneSuppressed Conductivity1.2 µg/L (MDL)Not Specified[12]
GC-MSBenzenesulfonyl chlorideMS0.0408 - 0.421 µg/mL0.163 - 1.68 µg/mL
GC-MS/MSIodinated derivativesMS/MS0.9 - 3.9 pg/LNot Specified[13]

Note: LOD and LOQ values can vary significantly based on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Protocol 1: Methylamine Quantification by GC-MS with Benzenesulfonyl Chloride Derivatization

This protocol is adapted for the analysis of methylamine in aqueous samples.

  • Sample Preparation:

    • To 20 mL of the aqueous sample, add a suitable internal standard.

  • Derivatization:

    • Add 200 µL of 10 M NaOH solution and 200 µL of benzenesulfonyl chloride (BSC) to the sample in a sealed vial.

    • Agitate the mixture using a magnetic stirrer at room temperature for 30 minutes.

    • Add an additional 0.5 mL of 10 M NaOH solution and continue agitation at 80°C for another 30 minutes.

  • Extraction:

    • After cooling, extract the derivatized sample with a suitable organic solvent (e.g., n-hexane).

    • Wash the organic phase with 3 mL of 0.05 M Na₂CO₃ solution.

    • Dry the organic phase with anhydrous sodium sulfate.

    • Add an internal standard indicator if not already added.

    • Adjust the final volume for GC-MS analysis.

  • GC-MS Analysis:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Injector: Splitless mode at 290°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 min.

      • Ramp to 180°C at 5°C/min.

      • Ramp to 240°C at 10°C/min.

      • Ramp to 290°C at 25°C/min, hold for 10 min.

    • MS Transfer Line: 290°C.

    • MS Detection: Scan mode or Selected Ion Monitoring (SIM) for increased sensitivity.

Protocol 2: Methylamine Quantification by HPLC with FMOC-Cl Derivatization

This protocol provides a general framework for the derivatization and analysis of methylamine. Optimization may be required for specific sample types.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M borate buffer and adjust the pH to 9.0.

    • FMOC-Cl Reagent: Dissolve FMOC-Cl in acetonitrile to a concentration of approximately 3 x 10⁻⁷ M. Prepare this solution fresh.

  • Derivatization Procedure:

    • In a reaction vial, mix 150 µL of the sample (or standard) with 150 µL of the 0.4 M borate buffer (pH 9.0).[4]

    • Add 300 µL of the FMOC-Cl reagent solution.[4]

    • Vortex the mixture and allow it to react at room temperature for a minimum of 40 minutes in the dark.[2]

    • To stop the reaction and consume excess FMOC-Cl, add 50 µL of a primary amine solution (e.g., 9-anthrylazomethane or glycine).[4]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at ~265 nm and emission at ~315 nm.

    • Injection Volume: 20 µL.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation & Derivatization cluster_extraction Extraction cluster_analysis GC-MS Analysis sample Aqueous Sample add_naoh_bsc Add NaOH & BSC sample->add_naoh_bsc react_rt React at RT (30 min) add_naoh_bsc->react_rt add_naoh_heat Add NaOH & Heat (80°C, 30 min) react_rt->add_naoh_heat extract LLE with Organic Solvent add_naoh_heat->extract wash Wash with Na2CO3 extract->wash dry Dry with Na2SO4 wash->dry gcms Inject into GC-MS dry->gcms data Data Acquisition & Quantification gcms->data

Caption: Workflow for GC-MS analysis of methylamine.

troubleshooting_peak_tailing cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Peak Tailing cause1 Secondary Interactions problem->cause1 cause2 Column Overload problem->cause2 cause3 Extra-Column Dead Volume problem->cause3 solution1a Use End-Capped Column cause1->solution1a solution1b Add Mobile Phase Modifier (TEA) cause1->solution1b solution1c Adjust Mobile Phase pH cause1->solution1c solution2a Dilute Sample cause2->solution2a solution2b Use Higher Capacity Column cause2->solution2b solution3a Check Fittings & Tubing cause3->solution3a

Caption: Troubleshooting logic for peak tailing issues.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Nucleophilicity of Methylamine and Dimethylamine

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis and drug development, the selection of an appropriate nucleophile is a critical decision that can significantly impact rea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of an appropriate nucleophile is a critical decision that can significantly impact reaction efficiency and product yield. Among the vast array of nucleophiles, primary and secondary amines, such as methylamine and dimethylamine, are fundamental building blocks. This guide provides an objective comparison of the nucleophilicity of methylamine and dimethylamine, supported by quantitative data and detailed experimental methodologies, to aid researchers in making informed decisions for their synthetic strategies.

Factors Influencing Nucleophilicity: A Theoretical Overview

The nucleophilicity of an amine is primarily governed by a combination of electronic and steric factors, as well as the solvent environment.

  • Inductive Effect: Alkyl groups, such as the methyl group, are electron-donating. They increase the electron density on the nitrogen atom, making the lone pair of electrons more available for donation to an electrophile. Consequently, dimethylamine, with two methyl groups, is expected to have a higher electron density on the nitrogen atom compared to methylamine, which has only one. This increased electron density generally leads to greater basicity and nucleophilicity.[1][2]

  • Steric Hindrance: While the addition of alkyl groups enhances electron density, it also increases steric bulk around the nitrogen atom. This steric hindrance can impede the approach of the nucleophile to the electrophilic center, thereby reducing its reactivity. In the case of dimethylamine, the presence of two methyl groups creates more steric hindrance than the single methyl group in methylamine.[1]

  • Solvent Effects: The nature of the solvent plays a crucial role in modulating nucleophilicity. In polar protic solvents (e.g., water, methanol), the amine can form hydrogen bonds with the solvent molecules. This solvation shell can stabilize the nucleophile but also hinders its ability to attack the electrophile. Polar aprotic solvents (e.g., acetonitrile, DMSO), on the other hand, do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.

Quantitative Comparison of Nucleophilicity

To provide a quantitative comparison, we can utilize Mayr's nucleophilicity parameters, N and sN. The parameter N represents the intrinsic nucleophilicity of a species, while sN is a sensitivity parameter that accounts for the response of the nucleophile to changes in the electrophile. A higher N value indicates a stronger nucleophile.

The following table summarizes the pKa values of the conjugate acids and Mayr's nucleophilicity parameters for methylamine and dimethylamine in both water and acetonitrile.

CompoundStructurepKa of Conjugate Acid (in water)Mayr's Nucleophilicity Parameter (N) in WaterMayr's Nucleophilicity Parameter (N) in Acetonitrile
Methylamine CH₃NH₂10.6613.8515.19
Dimethylamine (CH₃)₂NH10.7317.1217.96

Data Interpretation:

The data clearly indicates that dimethylamine is a more potent nucleophile than methylamine in both aqueous and non-aqueous environments, as evidenced by its consistently higher N value.[3] The inductive effect of the second methyl group in dimethylamine outweighs the increased steric hindrance in these cases, leading to enhanced nucleophilicity. The slightly higher pKa of dimethylamine's conjugate acid also aligns with its greater electron-donating character and basicity.

Experimental Determination of Nucleophilicity

A common and robust method for determining the nucleophilicity of amines involves measuring the kinetics of their reactions with well-defined electrophiles, such as benzhydrylium ions, using photometric techniques.

Experimental Protocol: Photometric Determination of Amine Nucleophilicity

Objective: To determine the second-order rate constants for the reaction of methylamine and dimethylamine with a reference electrophile (e.g., a substituted benzhydrylium ion) in a given solvent at a constant temperature.

Materials:

  • Methylamine solution of known concentration

  • Dimethylamine solution of known concentration

  • A stock solution of a suitable benzhydrylium salt (e.g., in acetonitrile)

  • Anhydrous solvent (e.g., acetonitrile or water)

  • UV-Vis spectrophotometer with a thermostated cell holder

  • Stopped-flow apparatus (for fast reactions) or standard quartz cuvettes

  • Syringes and other standard laboratory glassware

Procedure:

  • Preparation of Amine Solutions: Prepare a series of solutions of methylamine and dimethylamine of varying concentrations in the chosen solvent. To maintain a constant pH in aqueous solutions, a buffer system may be employed.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the benzhydrylium ion. Thermostat the cell holder to the desired reaction temperature (e.g., 20 °C).

  • Kinetic Measurements:

    • For reactions with half-lives greater than 10 seconds, the reaction can be monitored in a standard cuvette. A small volume of the benzhydrylium ion stock solution is injected into the cuvette containing the amine solution, and the decrease in absorbance at λmax is recorded over time.

    • For faster reactions, a stopped-flow instrument is used. Equal volumes of the amine solution and the benzhydrylium ion solution are rapidly mixed, and the change in absorbance is monitored.

  • Data Analysis: The observed pseudo-first-order rate constants (kobs) are determined by fitting the absorbance versus time data to a first-order exponential decay function.

  • Determination of Second-Order Rate Constants: The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the concentration of the amine. This is repeated for both methylamine and dimethylamine.

  • Calculation of Mayr's Nucleophilicity Parameter (N): The nucleophilicity parameter N is then calculated using the Mayr equation: log k = sN(N + E) where E is the known electrophilicity parameter of the reference benzhydrylium ion. By plotting log k for the reactions of the amine with a series of benzhydrylium ions (with known E values), a straight line is obtained, from which N and sN can be determined.[4][5]

Reaction Pathway: SN2 Reaction of an Amine with an Alkyl Halide

A classic example illustrating the nucleophilic character of amines is the bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide. The following diagram depicts the general mechanism for this reaction.

SN2_Reaction cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nuc R-NH₂ TS [R-NH₂---CH₃---X]ᵟ⁺ Nuc->TS Nucleophilic Attack Elec CH₃-X Elec->TS plus1 + Prod R-NH₂⁺-CH₃ TS->Prod Bond Formation LG X⁻ TS->LG Leaving Group Departure plus2 +

Caption: SN2 reaction mechanism of a primary amine with a methyl halide.

Logical Relationship: Factors Influencing Amine Nucleophilicity

The interplay of electronic effects, steric hindrance, and solvent properties determines the overall nucleophilic strength of an amine.

Nucleophilicity_Factors Nucleophilicity Amine Nucleophilicity Inductive Inductive Effect (+I) Inductive->Nucleophilicity Increases Methylamine Methylamine (1 R-group) Inductive->Methylamine Dimethylamine Dimethylamine (2 R-groups) Inductive->Dimethylamine Steric Steric Hindrance Steric->Nucleophilicity Decreases Solvent Solvent Effects Solvent->Nucleophilicity Modulates Protic Polar Protic (e.g., H₂O) Solvent->Protic Aprotic Polar Aprotic (e.g., MeCN) Solvent->Aprotic

Caption: Factors governing the nucleophilicity of amines.

Conclusion

Based on the presented data, dimethylamine is a stronger nucleophile than methylamine. The increased electron density on the nitrogen atom due to the inductive effect of two methyl groups is the dominant factor contributing to its higher reactivity. While steric hindrance is greater in dimethylamine, its impact is not sufficient to override the electronic enhancement in the reactions considered. For synthetic applications requiring a potent, small secondary amine nucleophile, dimethylamine represents an excellent choice. However, in sterically demanding environments, the less hindered nature of methylamine might prove advantageous. The choice of solvent will also be a critical parameter to optimize reaction conditions.

References

Comparative

A Comparative Guide to Methylamine Quantification in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of four prominent analytical methods for the quantification of methylamine in biological matrices such as plasma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of four prominent analytical methods for the quantification of methylamine in biological matrices such as plasma, urine, and tissue. The performance of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Chromatography (IC) are evaluated based on key validation parameters to assist in the selection of the most suitable method for your research needs.

Overview of Analytical Methods

The quantification of methylamine, a volatile and low molecular weight compound, in complex biological samples presents several analytical challenges. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique relies on the derivatization of the primary amine group of methylamine with a fluorescent tag, enabling highly sensitive detection. It is a robust and widely accessible method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and specific detection based on mass-to-charge ratio. Derivatization is typically required to improve the volatility and chromatographic behavior of methylamine.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method that often allows for the direct analysis of methylamine without derivatization, offering high throughput capabilities.

  • Ion Chromatography (IC): IC separates ions and polar molecules based on their charge. It can be a simple and direct method for quantifying small, charged molecules like methylamine, often without the need for derivatization.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of each method based on data from various validation studies. It is important to note that performance can vary depending on the specific biological matrix, sample preparation procedure, and instrumentation used.

Table 1: Performance of HPLC-Fluorescence Detection Methods

ParameterPlasmaUrineTissue
Derivatizing Agent FMOC-Cl, OPADansyl Chloride, FMOC-ClFMOC-Cl
Linearity Range 1 - 300 ng/mL0.005 - 1.0 µg/mL[1]Not Reported
Limit of Detection (LOD) ~1 ng/mL0.3 - 75.0 ng/mL[1]Picogram level[1]
Limit of Quantification (LOQ) 1 ng/mL1.0 - 250.0 ng/mL[1]Not Reported
Precision (%RSD) < 15%< 10%Not Reported
Accuracy (Recovery %) 85 - 96%90 - 105%Not Reported

Table 2: Performance of GC-MS Methods

ParameterPlasmaUrineTissue
Derivatizing Agent Propyl chloroformateHeptafluorobutyric anhydride (HFBA)Not Reported
Linearity Range Not ReportedAnalyte dependentNot Reported
Limit of Detection (LOD) Not ReportedAnalyte dependentNot Reported
Limit of Quantification (LOQ) Not ReportedAnalyte dependentNot Reported
Precision (%RSD) < 15%< 20%Not Reported
Accuracy (Recovery %) > 80%80 - 104%Not Reported

Table 3: Performance of LC-MS/MS Methods

ParameterPlasmaUrineTissue
Derivatization Not typically requiredNot typically requiredNot typically required
Linearity Range 0.100-20 µg/ml[2]5-200 ng/mLNot Reported
Limit of Detection (LOD) Sub-ng/mLNot ReportedNot Reported
Limit of Quantification (LOQ) 12.5 ng/mLNot ReportedNot Reported
Precision (%RSD) < 8.0%< 15%Not Reported
Accuracy (Recovery %) 84.9% - 106%> 85%Not Reported

Table 4: Performance of Ion Chromatography Methods

ParameterSerumUrineTissue
Derivatization Not requiredNot requiredNot required
Linearity Range 0.3 - 3.6 µg/mLNot ReportedNot Reported
Limit of Detection (LOD) 0.09 µg/mLNot ReportedNot Reported
Limit of Quantification (LOQ) 0.30 µg/mLNot ReportedNot Reported
Precision (%RSD) < 5%Not ReportedNot Reported
Accuracy (Recovery %) 98.4% - 105.2%Not ReportedNot Reported

Experimental Workflow

The general workflow for the quantification of methylamine in biological matrices involves several key steps, as illustrated in the diagram below. The specific details of each step will vary depending on the chosen analytical method and the biological matrix.

Methylamine Quantification Workflow cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, Tissue) Storage Storage at -80°C Sample->Storage ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Storage->ProteinPrecipitation For Plasma/Serum/ Tissue Homogenates LLE Liquid-Liquid Extraction (LLE) Storage->LLE SPE Solid-Phase Extraction (SPE) Storage->SPE IC Ion Chromatography Storage->IC Direct injection for Urine (sometimes) Derivatization Addition of Derivatizing Agent (e.g., FMOC-Cl, Dansyl-Cl) ProteinPrecipitation->Derivatization For HPLC-FLD, GC-MS LCMSMS LC-MS/MS ProteinPrecipitation->LCMSMS LLE->Derivatization For HPLC-FLD, GC-MS GCMS GC-MS LLE->GCMS SPE->Derivatization For HPLC-FLD, GC-MS HPLC HPLC-FLD SPE->HPLC Incubation Incubation Derivatization->Incubation Incubation->HPLC Incubation->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification LCMSMS->Quantification IC->Quantification

Caption: General experimental workflow for methylamine quantification.

Detailed Experimental Protocols

HPLC-Fluorescence Detection (with FMOC-Cl Derivatization)

This protocol is a representative example for the analysis of methylamine in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • To the supernatant, add 50 µL of borate buffer (pH 9.0).

    • Add 50 µL of 5 mM 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.

    • Vortex immediately and incubate at room temperature for 10 minutes in the dark.

    • Add 50 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with A: 20 mM phosphate buffer (pH 7.0) and B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 265 nm, Emission at 315 nm.

Gas Chromatography-Mass Spectrometry (with Acylation Derivatization)

This protocol provides a general procedure for methylamine analysis in urine.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine, add an internal standard (e.g., deuterated methylamine).

    • Adjust the pH to >11 with 5 M NaOH.

    • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge to separate the phases.

    • Transfer the organic layer to a new tube.

  • Derivatization:

    • Add 50 µL of a derivatizing agent such as heptafluorobutyric anhydride (HFBA).

    • Incubate at 60°C for 30 minutes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, ramp to 280°C.

    • Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range of m/z 50-500 or in selected ion monitoring (SIM) mode for target ions.

Liquid Chromatography-Tandem Mass Spectrometry

This protocol outlines a direct analysis approach for methylamine in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-methylamine).

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining polar compounds like methylamine.

    • Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for methylamine (e.g., m/z 32 -> 15).

Ion Chromatography

This protocol describes a direct method for methylamine in serum.

  • Sample Preparation (Dilution):

    • Dilute 100 µL of serum with 900 µL of deionized water.

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • IC Analysis:

    • Column: A cation-exchange column.

    • Eluent: An acidic buffer (e.g., methanesulfonic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Suppressed conductivity detection.

    • Injection Volume: 20 µL.

Conclusion

The selection of an appropriate method for methylamine quantification should be based on a careful consideration of the specific research requirements.

  • HPLC-FLD offers excellent sensitivity and is a cost-effective option when derivatization is acceptable.

  • GC-MS provides high specificity and is a powerful tool, particularly when coupled with stable isotope-labeled internal standards, though it requires derivatization.

  • LC-MS/MS stands out for its high sensitivity, specificity, and high-throughput capabilities, often without the need for derivatization, making it a preferred method for many clinical and research applications.

  • Ion Chromatography is a simple and direct method suitable for quantifying methylamine in relatively clean samples without the need for derivatization.

Validation of the chosen method in the specific biological matrix of interest is crucial to ensure accurate and reliable results. This guide serves as a starting point for researchers to navigate the available analytical options for methylamine quantification.

References

Validation

A Comparative Analysis of Methylamine Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals Methylamine (CH₃NH₂), the simplest primary amine, serves as a fundamental building block in the synthesis of a vast array of pharmaceuticals, agrochemicals,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylamine (CH₃NH₂), the simplest primary amine, serves as a fundamental building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its industrial production and laboratory-scale synthesis are therefore of significant interest. This guide provides an objective comparison of common methylamine synthesis methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.

Comparative Data of Synthesis Methods

The following table summarizes key quantitative parameters for the industrial-scale catalytic amination of methanol and three common laboratory-scale synthesis methods.

ParameterCatalytic Amination of MethanolHofmann RearrangementReduction of NitromethaneFormaldehyde & Ammonium Chloride
Scale IndustrialLaboratoryLaboratoryLaboratory
Starting Materials Methanol, AmmoniaAcetamide, Bromine, Sodium HydroxideNitromethane, Zinc/Iron, Hydrochloric AcidFormaldehyde, Ammonium Chloride
Catalyst/Reagent Silica-alumina or Zeolite catalystN/AZinc or Iron metalN/A
Reaction Temperature 350–450 °C[2]60–70 °C[3]Reflux (approx. 100 °C)[4]Heating required
Reaction Pressure ~20 atm[5]AtmosphericAtmosphericAtmospheric
Typical Yield Methanol conversion: ~98%[6]~24g from 25g acetamide (crude)[3]High45–51% (recrystallized methylamine HCl)[7]
Product(s) Mixture of mono-, di-, and trimethylamine[1][8]MethylamineMethylamineMethylamine hydrochloride[1][9]
Key Advantages Continuous process, high throughputGood for producing primary amines with one less carbonReadily available starting materialSimple, common reagents
Key Disadvantages Produces a mixture requiring separation, high energy inputUse of hazardous bromine, potential for side reactionsExothermic reaction, use of strong acidsModerate yields, formation of byproducts

Experimental Protocols and Workflows

Industrial Method: Catalytic Amination of Methanol

This is the primary industrial route for producing methylamines.[8] The process involves the vapor-phase reaction of methanol and ammonia over a solid acid catalyst.

Experimental Protocol:

  • A pre-mixed feed of methanol and ammonia vapor is introduced into a fixed-bed reactor.

  • The reactor contains a silica-alumina or zeolite-based catalyst.[1][5][8]

  • The reaction is carried out at a temperature of 350–450 °C and a pressure of approximately 20 atm.[2][5]

  • The exothermic reaction produces a mixture of monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA), along with water.[1][2]

  • The product stream is then sent to a series of distillation columns for separation and purification of the individual amines.[10] Unreacted methanol and ammonia, as well as undesired amine products, are often recycled back to the reactor to improve overall yield and process economics.[5]

Catalytic_Amination_of_Methanol Methanol Methanol Reactor Fixed-Bed Reactor (Silica-Alumina Catalyst) 350-450°C, ~20 atm Methanol->Reactor Ammonia Ammonia Ammonia->Reactor Separation Distillation Columns Reactor->Separation Product Mixture MMA Monomethylamine Separation->MMA DMA Dimethylamine Separation->DMA TMA Trimethylamine Separation->TMA Recycle Recycle Stream Separation->Recycle Recycle->Reactor Unreacted Materials & Undesired Amines Hofmann_Rearrangement Acetamide Acetamide N_Bromoacetamide_Formation Formation of N-Bromoacetamide Acetamide->N_Bromoacetamide_Formation Bromine Bromine Bromine->N_Bromoacetamide_Formation Heated_Reaction Heated Reaction (60-70°C) N_Bromoacetamide_Formation->Heated_Reaction NaOH_Solution NaOH Solution NaOH_Solution->Heated_Reaction Distillation Distillation Heated_Reaction->Distillation Methylamine Vapor HCl_Trap Dilute HCl Trap Distillation->HCl_Trap Methylamine_HCl Methylamine Hydrochloride HCl_Trap->Methylamine_HCl Nitromethane_Reduction Nitromethane Nitromethane Reaction_Mixture Reaction Mixture Nitromethane->Reaction_Mixture Reducing_Metal Reducing Metal (Zn or Fe) Reducing_Metal->Reaction_Mixture Water Water Water->Reaction_Mixture Reflux Reflux (~100°C) Reaction_Mixture->Reflux HCl Hydrochloric Acid HCl->Reflux Portion-wise addition Filtration Filtration Reflux->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Filtrate Methylamine_HCl Methylamine Hydrochloride Evaporation->Methylamine_HCl Formaldehyde_Ammonium_Chloride Formaldehyde Formaldehyde (37% aq.) Heating Heating Formaldehyde->Heating Ammonium_Chloride Ammonium Chloride Ammonium_Chloride->Heating Crude_Product Crude Product Mixture Heating->Crude_Product Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Pure_Methylamine_HCl Pure Methylamine Hydrochloride Recrystallization->Pure_Methylamine_HCl

References

Comparative

A Comprehensive Comparison of HPLC and GC Methods for Methylamine Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of methylamine, a crucial intermediate and potential impurity in pharmaceutical manufacturing, is of paramount importance. The...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methylamine, a crucial intermediate and potential impurity in pharmaceutical manufacturing, is of paramount importance. The selection of an appropriate analytical technique is a critical decision that impacts data quality, sample throughput, and overall analytical workflow efficiency. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of methylamine, supported by experimental data and detailed methodologies.

Methylamine, being a volatile and polar compound, presents unique analytical challenges. Both HPLC and GC have been successfully employed for its determination, each with distinct advantages and limitations. HPLC methods often involve derivatization to enhance detection or employ specialized columns and detectors, while GC methods typically leverage the compound's volatility.

Principle of Separation and Detection

High-Performance Liquid Chromatography (HPLC): In HPLC, methylamine is typically separated based on its polarity. Due to its high polarity and lack of a strong UV chromophore, direct analysis by reversed-phase HPLC with UV detection is challenging. Therefore, common HPLC approaches include:

  • Ion-Exchange Chromatography (IEC): This technique separates analytes based on their charge. Methylamine, being a weak base, is protonated at acidic pH and can be retained on a cation-exchange column.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for highly polar compounds and can be an alternative for methylamine separation.[1]

  • Pre-column or Post-column Derivatization: To enhance detectability, methylamine can be reacted with a derivatizing agent to form a product with strong UV absorbance or fluorescence. Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethylchloroformate (FMOC).[2][3][4]

Detection in HPLC is commonly achieved using UV-Visible, fluorescence, or mass spectrometry (MS) detectors, depending on the chosen methodology.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with the stationary phase of the GC column.[5] As a volatile compound, methylamine is well-suited for GC analysis.[5][6] Common GC approaches include:

  • Headspace GC: This technique is particularly useful for analyzing volatile compounds in solid or liquid matrices. The sample is heated in a sealed vial, and the vapor phase (headspace) containing the volatile analytes is injected into the GC. This minimizes matrix effects and protects the GC system.

  • Direct Injection: Liquid samples containing methylamine can be directly injected into the GC, provided the sample matrix is suitable and does not interfere with the analysis.

Detection in GC is often performed using a Flame Ionization Detector (FID), a Nitrogen-Phosphorus Detector (NPD) which is highly sensitive for nitrogen-containing compounds, or a Mass Spectrometer (MS) for definitive identification.[7][8]

Quantitative Performance Data

The following tables summarize the quantitative performance data for HPLC and GC methods for methylamine analysis, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, column, and experimental conditions.

Table 1: HPLC Method Performance for Methylamine Analysis

ParameterIon Chromatography with Suppressed Conductivity[9]HPLC with Fluorescence Detection (OPA Derivatization)[3]HPLC with UV Detection (FMOC Derivatization)[2][4]
Linearity (R²) 0.9991≥0.99Not explicitly stated, but method was validated
Limit of Detection (LOD) Not explicitly stated0.9 ng0.12 ng
Limit of Quantification (LOQ) 10 µg/LNot explicitly statedNot explicitly stated
Recovery (%) 98.2 - 102.0% (for a similar amine)70 - 109%Not explicitly stated
Precision (%RSD) Not explicitly stated< 2.35%Not explicitly stated

Table 2: GC Method Performance for Methylamine Analysis

ParameterHeadspace GC-FID[10]Headspace SPME-GC-NPD[8]GC with FID/TCD[11]
Linearity (R²) Validated>0.99Not explicitly stated, but method was validated
Limit of Detection (LOD) Quantifiable at low levels19.1 nM10 - 50 ppm
Limit of Quantification (LOQ) ValidatedNot explicitly statedNot explicitly stated
Recovery (%) ValidatedNot explicitly statedNot explicitly stated
Precision (%RSD) Validated<6%Not explicitly stated, but method was validated

Experimental Protocols

HPLC Method: Ion Chromatography with Suppressed Conductivity

This method is suitable for the determination of methylamine in drug products.[9]

  • Instrumentation: Ion Chromatography (IC) system with a suppressed conductivity detector.

  • Column: A cation-exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ CS19.[9]

  • Eluent: Methanesulfonic acid (MSA) generated by an eluent generator.[9]

  • Sample Preparation:

    • Weigh and grind the drug tablet into a fine powder.

    • Dissolve the powder in deionized water to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[9]

  • Calibration: Prepare a series of working standards of methylamine in deionized water and generate a calibration curve.[9]

GC Method: Headspace Gas Chromatography with FID

This method is applicable for the determination of volatile amines in drug substances.[10]

  • Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: A column suitable for amine analysis, such as a DB-624 (30 m x 0.32 mm i.d., 1.8 µm film thickness).[10]

  • Carrier Gas: Nitrogen at a constant flow rate.[10]

  • Sample Preparation:

    • Dissolve the sample in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO) in a headspace vial.

    • Add a reagent such as imidazole to liberate the free amine from its salt form.[10]

    • Seal the vial and incubate at a specific temperature (e.g., 100 °C) for a set time (e.g., 20 min) to allow the volatile amine to partition into the headspace.[10]

  • Injection: The automated headspace autosampler injects a specific volume of the vapor phase from the vial into the GC injector.

  • Oven Program: A temperature gradient program is used to separate the analytes. For example, start at 40°C, hold for 10 minutes, then ramp up to 240°C.[10]

  • Calibration: Prepare a series of calibration standards in the same diluent as the sample and analyze them under the same headspace conditions.

Method Comparison and Recommendations

FeatureHPLCGC
Volatility Requirement Not required. Suitable for non-volatile and thermally labile compounds.[5][7]Requires volatile or semi-volatile analytes.[5][7]
Sample Derivatization Often necessary for methylamine to enhance detection (UV or fluorescence).[1][12]Can often be analyzed directly, though derivatization can improve peak shape and separation.[13]
Sensitivity Highly dependent on the detector and derivatization agent. Can achieve very low detection limits with fluorescence or MS detection.[5]Generally offers high sensitivity for volatile compounds, especially with detectors like NPD or MS.[5]
Sample Throughput Can be lower due to longer run times and potential for complex sample preparation (derivatization).[7]Often provides faster analysis times, particularly for volatile compounds.[7][14]
Instrumentation Cost Can be higher, especially with advanced detectors like mass spectrometers.[14]Generally less expensive to purchase and operate.[14]
Robustness Generally considered very robust for routine analysis of a wide range of compounds.Robust for volatile compound analysis, but can be susceptible to issues with non-volatile residues in the injector and column.

Recommendations:

  • For high-throughput screening of volatile methylamine in relatively clean matrices, Headspace GC-FID or GC-NPD is often the preferred method due to its speed and simplicity.

  • When analyzing methylamine in complex matrices where non-volatile components are present, HPLC with derivatization can be more robust and less prone to matrix interference.

  • For applications requiring the highest sensitivity and specificity, both HPLC-MS and GC-MS are powerful options, with the choice depending on the volatility of the matrix and potential interferences.

  • Ion chromatography offers a direct analysis approach without derivatization, which can simplify the workflow, but may have limitations in terms of sensitivity compared to derivatization-based methods.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC and GC analysis of methylamine.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Weighing & Dissolution Derivatization Derivatization (e.g., with OPA/FMOC) Sample->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Injection Detector Detector (UV/Fluorescence/MS) HPLC->Detector Data Data Acquisition & Processing Detector->Data

Caption: Workflow for HPLC analysis of methylamine with derivatization.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis Sample_GC Sample Dispensing into Headspace Vial Solvent_Add Addition of Solvent (e.g., DMSO) Sample_GC->Solvent_Add Incubation Vial Sealing & Incubation Solvent_Add->Incubation GC GC System (Injector, Column, Oven) Incubation->GC Headspace Injection Detector_GC Detector (FID/NPD/MS) GC->Detector_GC Data_GC Data Acquisition & Processing Detector_GC->Data_GC

Caption: Workflow for Headspace GC analysis of methylamine.

References

Validation

A Comparative Guide to Assessing the Purity of Synthesized Methylamine Hydrochloride

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical step in guaranteeing the validity and reproducibility of experimental results. Methylamine hydroc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical step in guaranteeing the validity and reproducibility of experimental results. Methylamine hydrochloride (CH₃NH₂·HCl), a key building block in the synthesis of numerous pharmaceuticals and other specialty chemicals, is no exception. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized methylamine hydrochloride, complete with experimental protocols and performance data.

Common Impurities in Synthesized Methylamine Hydrochloride

The purity of methylamine hydrochloride can be compromised by byproducts from its synthesis, unreacted starting materials, and degradation products. Common impurities include:

  • Water: Due to the hygroscopic nature of the salt.

  • Ammonium chloride (NH₄Cl): A common unreacted starting material.

  • Dimethylamine hydrochloride ((CH₃)₂NH·HCl): A common byproduct of the methylation process.

  • Trimethylamine hydrochloride ((CH₃)₃N·HCl): Another potential byproduct.

  • Residual solvents: From synthesis and purification steps.

A thorough purity assessment should, therefore, not only quantify the main component but also identify and quantify these potential impurities.

Workflow for Purity Assessment

A logical workflow for the comprehensive purity assessment of synthesized methylamine hydrochloride is outlined below. This workflow ensures that all critical parameters, from identity confirmation to the quantification of the main component and key impurities, are addressed.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Analysis cluster_2 Methodology cluster_3 Final Assessment start Synthesized Methylamine Hydrochloride Sample qualitative Qualitative Analysis (Identity Confirmation) start->qualitative impurities Impurity Profiling qualitative->impurities water Water Content qualitative->water nmr_qual 1H NMR Spectroscopy qualitative->nmr_qual assay Assay (Purity of Main Component) titration Non-Aqueous Titration assay->titration qnmr Quantitative 1H NMR assay->qnmr gc Headspace GC-FID impurities->gc hplc HPLC with Derivatization impurities->hplc kf Karl Fischer Titration water->kf nmr_qual->assay data_analysis Data Compilation & Analysis titration->data_analysis qnmr->data_analysis gc->data_analysis hplc->data_analysis kf->data_analysis final_purity Final Purity Calculation data_analysis->final_purity

Caption: Workflow for the comprehensive purity assessment of methylamine hydrochloride.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for a quantitative assay, the detection of trace impurities, or the determination of water content. The following table summarizes and compares the key analytical techniques for assessing the purity of methylamine hydrochloride.

Technique Purpose Principle Pros Cons Typical Performance
Non-Aqueous Titration Assay (Purity) Acid-base titration in a non-aqueous solvent where the hydrochloride salt is treated as a weak acid and titrated with a strong base, or the amine is liberated and titrated with a strong acid.- High precision and accuracy- Cost-effective- Follows established pharmacopeial methods- Not specific for the analyte; titrates all basic/acidic species- Requires careful handling of reagentsAccuracy: 98.5-101.5%Precision (RSD): < 1%
Quantitative ¹H NMR (qNMR) Assay (Purity) & Impurity Quantification The integral of a specific proton signal of methylamine hydrochloride is compared to the integral of a certified internal standard of known concentration.- Highly specific and provides structural information- Can simultaneously quantify impurities- Primary ratio method- Requires a high-field NMR spectrometer- Higher cost per sample- Potential for signal overlapAccuracy: ± 2%Precision (RSD): < 2%
Headspace Gas Chromatography (GC-FID) Volatile Impurity Quantification (e.g., Dimethylamine) Volatile amines are partitioned into the headspace of a sealed vial and injected into a GC system for separation and detection by a Flame Ionization Detector (FID).- High sensitivity for volatile impurities- Excellent separation of similar amines- Does not require derivatization for volatile amines- Not suitable for non-volatile impurities- Requires careful method development for sample preparationLOD/LOQ: In the µg/mL range[1][2]Precision (RSD): < 5%
High-Performance Liquid Chromatography (HPLC) with Derivatization Assay (Purity) & Impurity Quantification Methylamine and other primary/secondary amines are reacted with a derivatizing agent to form a UV-active or fluorescent product, which is then separated and quantified by HPLC.- High sensitivity and specificity- Applicable to a wide range of amine impurities- Well-established technique- Derivatization step can introduce errors and increase sample preparation time- Methylamine itself is not UV-activeLOD: In the ng to pg range[3][4]Precision (RSD): < 5%
Karl Fischer Titration Water Content A coulometric or volumetric titration based on the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.- Specific for water- High accuracy and precision- Can measure a wide range of water content- Requires specialized equipment- Reagents are moisture-sensitiveAccuracy: ± 5%Precision (RSD): < 2%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Non-Aqueous Titration for Assay

This method is based on the titration of the hydrochloride salt of the amine in a non-aqueous medium.

  • Principle: The hydrochloride salt of a weak base like methylamine can be titrated as a protic acid in a suitable non-aqueous solvent. Alternatively, in the presence of mercuric acetate, the chloride ion is complexed, and the liberated amine can be titrated with a strong acid like perchloric acid.[5][6]

  • Reagents:

    • Glacial Acetic Acid

    • 0.1 N Perchloric Acid in Glacial Acetic Acid

    • Crystal Violet Indicator Solution

    • Mercuric Acetate Solution (5% w/v in glacial acetic acid)

  • Procedure:

    • Accurately weigh about 150 mg of the synthesized methylamine hydrochloride into a clean, dry 100 mL beaker.

    • Dissolve the sample in 25 mL of glacial acetic acid.

    • Add 10 mL of mercuric acetate solution.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with 0.1 N perchloric acid to a blue-green endpoint.[6]

    • Perform a blank titration under the same conditions and make any necessary corrections.

  • Calculation:

    • Each mL of 0.1 N perchloric acid is equivalent to 6.752 mg of methylamine hydrochloride (CH₅N·HCl).

    • Purity (%) = (Volume of Titrant (mL) × Normality of Titrant × 6.752) / (Weight of Sample (mg)) × 100

Quantitative ¹H NMR (qNMR) for Assay and Impurity Profiling

This method provides an absolute quantification of methylamine hydrochloride and can also be used to identify and quantify proton-containing impurities.

  • Principle: The purity of the analyte is determined by comparing the integrated area of a specific resonance signal from the analyte with that of a certified internal standard of known purity and concentration.[7][8]

  • Reagents and Materials:

    • Deuterated solvent (e.g., D₂O or DMSO-d₆)

    • Certified Internal Standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP))

    • NMR tubes

  • Procedure:

    • Accurately weigh a specific amount of the synthesized methylamine hydrochloride and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate the characteristic signal of methylamine (singlet for the methyl protons) and a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula:[7] P_analyte = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (m_std / m_analyte) × P_std Where:

      • P = Purity

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

Headspace GC-FID for Volatile Amine Impurities

This method is particularly useful for the detection and quantification of volatile impurities such as dimethylamine.

  • Principle: The sample is dissolved in a suitable solvent in a sealed headspace vial. Upon heating, volatile analytes partition into the gas phase (headspace) above the liquid. A portion of the headspace is then injected into the GC for separation and quantification.[1][9][10]

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • Headspace autosampler

    • Capillary column (e.g., DB-624)

  • Procedure:

    • Accurately weigh about 100 mg of the methylamine hydrochloride sample into a headspace vial.

    • Add a suitable solvent (e.g., DMSO) and a base (e.g., imidazole) to liberate the free amines.[1][10]

    • Seal the vial and place it in the headspace autosampler.

    • The vial is heated to a specific temperature (e.g., 100 °C) for a set time to allow for equilibration.[1][10]

    • A portion of the headspace is automatically injected into the GC.

    • Quantify the impurities by comparing their peak areas to those of a standard solution containing known concentrations of the target impurities.

HPLC with Pre-column Derivatization

Since methylamine lacks a chromophore, derivatization is necessary for UV or fluorescence detection in HPLC.

  • Principle: The primary amine group of methylamine reacts with a derivatizing agent (e.g., 9-fluorenylmethylchloroformate (FMOC-Cl) or o-phthalaldehyde (OPA)) to form a derivative that can be detected by a UV or fluorescence detector.[3][4] The derivatives are then separated by reverse-phase HPLC.

  • Reagents:

    • Derivatizing agent solution (e.g., FMOC-Cl in acetonitrile)

    • Buffer solution (e.g., borate buffer)

    • Mobile phase (e.g., acetonitrile and water gradient)

  • Procedure:

    • Prepare a standard solution of methylamine hydrochloride and a solution of the synthesized sample in a suitable diluent.

    • In a vial, mix a specific volume of the sample or standard solution with the buffer and the derivatizing agent solution.

    • Allow the reaction to proceed for a specified time (e.g., 40 minutes for FMOC-Cl).[11]

    • Inject a portion of the reaction mixture into the HPLC system.

    • Quantify the methylamine derivative by comparing its peak area to that of the standard.

Karl Fischer Titration for Water Content

This is the standard method for determining the water content in a solid sample.

  • Principle: This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer that reacts with the hydrogen iodide formed. The endpoint is detected potentiometrically.[12][13]

  • Instrumentation:

    • Karl Fischer titrator (volumetric or coulometric)

  • Procedure:

    • The titration vessel of the Karl Fischer apparatus is filled with a suitable solvent (e.g., anhydrous methanol) and pre-titrated to a stable endpoint to eliminate any residual moisture.

    • A known weight of the methylamine hydrochloride sample is accurately introduced into the vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

    • The water content is calculated based on the volume of titrant consumed and the titer of the reagent.[12]

Conclusion

A comprehensive assessment of the purity of synthesized methylamine hydrochloride requires a multi-faceted approach. While a simple non-aqueous titration can provide a quick and cost-effective measure of the overall assay, it lacks specificity. For a more detailed and accurate purity profile, quantitative ¹H NMR is a powerful tool that can simultaneously provide an accurate assay and identify and quantify proton-containing impurities. To address specific impurities, headspace GC-FID is highly effective for volatile amines like dimethylamine, while HPLC with derivatization offers high sensitivity for a broader range of amine impurities. Finally, Karl Fischer titration is the gold standard for accurately determining the water content. By selecting the appropriate combination of these methods, researchers can confidently establish the purity of their synthesized methylamine hydrochloride, ensuring the integrity of their subsequent research and development activities.

References

Validation

Reactivity of Methylamine with Ammonium Salts: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the reactivity of methylamine (MA) with various inorganic ammonium salts, including ammonium sulfate ((NH₄)₂SO₄...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of methylamine (MA) with various inorganic ammonium salts, including ammonium sulfate ((NH₄)₂SO₄), ammonium bisulfate (NH₄HSO₄), ammonium nitrate (NH₄NO₃), and ammonium chloride (NH₄Cl). The information presented is derived from experimental data to assist researchers in understanding and predicting the behavior of methylamine in the presence of these common salts.

Quantitative Reactivity Comparison

The reactivity of methylamine with different ammonium salts can be quantified by examining their heterogeneous uptake coefficients. These coefficients represent the probability of a gas-phase molecule reacting upon collision with the surface of the salt particle. The following table summarizes the observed uptake coefficients for methylamine on the specified ammonium salts at 298 K.[1][2]

Ammonium SaltFormulaObserved Uptake Coefficient (γ) at 298 K
Ammonium BisulfateNH₄HSO₄(1.78 ± 0.36) × 10⁻²
Ammonium NitrateNH₄NO₃(8.79 ± 1.99) × 10⁻³
Ammonium Sulfate(NH₄)₂SO₄(6.30 ± 1.03) × 10⁻³
Ammonium ChlorideNH₄Cl(2.29 ± 0.28) × 10⁻³

Analysis of Reactivity:

The data indicates that methylamine exhibits the highest reactivity with ammonium bisulfate, followed by ammonium nitrate, ammonium sulfate, and ammonium chloride.[1][2] The reaction with ammonium bisulfate is notably faster, suggesting a different reaction mechanism compared to the other salts.[1][2]

Reaction Mechanisms and Pathways

The interaction between methylamine and ammonium salts proceeds via two primary pathways: a simple acid-base reaction and an exchange reaction. The dominant pathway is dependent on the nature of the ammonium salt.

Acid-Base Reaction with Ammonium Bisulfate

In the case of ammonium bisulfate, a simple acid-base reaction occurs.[1][2] The acidic proton from the bisulfate ion (HSO₄⁻) is transferred to the basic methylamine molecule, forming the methylammonium cation (CH₃NH₃⁺) and the sulfate dianion (SO₄²⁻).

AcidBaseReaction MA Methylamine (CH₃NH₂) Products Methylammonium Sulfate ((CH₃NH₃)₂SO₄) MA->Products + ABS Ammonium Bisulfate (NH₄HSO₄) ABS->Products + ExchangeReaction cluster_reactants Reactants cluster_products Products MA Methylamine (CH₃NH₂) MAS Methylammonium Salt (CH₃NH₃X) MA->MAS Displaces NH₃ AS Ammonium Salt (NH₄X) AS->MAS Amm Ammonia (NH₃) AS->Amm ExperimentalWorkflow cluster_setup Experimental Setup cluster_procedure Procedure KC Knudsen Cell Reactor QMS Quadrupole Mass Spectrometer KC->QMS Coupled Raman In Situ Raman Spectrometer KC->Raman Integrated Data Data Acquisition (Mass Spectra / Raman Spectra) KC->Data Sample Ammonium Salt Sample Preparation Sample->KC MA_Intro Methylamine Gas Introduction MA_Intro->KC Analysis Data Analysis (Uptake Coefficients / Species Identification) Data->Analysis

References

Comparative

Distinguishing Methylamine from Trimethylamine: A Comparative Guide for Researchers

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of amines are crucial for ensuring the purity of reactants and the integrity of synthetic pathways. This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of amines are crucial for ensuring the purity of reactants and the integrity of synthetic pathways. This guide provides a comprehensive comparison of established methods for distinguishing between methylamine, a primary amine, and trimethylamine, a tertiary amine. We will delve into the experimental protocols of key chemical tests and spectroscopic techniques, presenting quantitative data in clear, comparative tables and illustrating reaction mechanisms and workflows with detailed diagrams.

Chemical Differentiation Methods

Several classical chemical tests provide a straightforward and visually distinct means of differentiating between primary and tertiary amines. These tests are based on the differential reactivity of the amine's nitrogen atom and the presence or absence of protons on the nitrogen.

Hinsberg Test

The Hinsberg test is a reliable method for distinguishing between primary, secondary, and tertiary amines.[1][2][3][4][5][6] It utilizes benzenesulfonyl chloride as the reagent in the presence of an aqueous alkali.[1][2][3][4][5][6]

  • Methylamine (Primary Amine): Reacts with benzenesulfonyl chloride to form N-methylbenzenesulfonamide.[7] The resulting sulfonamide has an acidic proton on the nitrogen, which allows it to dissolve in the alkaline solution (e.g., aqueous KOH or NaOH) to form a soluble salt.[1][5] Subsequent acidification of this solution will precipitate the sulfonamide.[1][5]

  • Trimethylamine (Tertiary Amine): Does not react with benzenesulfonyl chloride as it lacks a hydrogen atom on the nitrogen.[1][5][7][8] It will remain as an insoluble phase. Upon acidification, the tertiary amine will dissolve to form a soluble ammonium salt.[1]

Carbylamine Test (Isocyanide Test)

This test is highly specific for primary amines.[2][8][9]

Reaction with Nitrous Acid

The reaction of amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a mineral acid, also yields different products depending on the class of the amine.[2][9]

  • Methylamine (Primary Amine): Reacts with nitrous acid to form an unstable diazonium salt, which then decomposes to produce nitrogen gas (N₂), which is observed as effervescence, along with methanol and water.[2][9]

  • Trimethylamine (Tertiary Amine): Reacts with nitrous acid to form a soluble trimethylammonium salt.[2]

Summary of Chemical Test Observations

TestReagentsMethylamine (Primary Amine) ObservationTrimethylamine (Tertiary Amine) Observation
Hinsberg Test Benzenesulfonyl chloride, aq. KOH/NaOH, then HClForms a clear solution, precipitate forms upon acidification.[1]Remains insoluble, dissolves upon acidification.[1]
Carbylamine Test Chloroform (CHCl₃), alcoholic KOHProduction of a foul-smelling isocyanide.[1][8][10][11][12][13][14][15]No reaction, no foul odor.[8][11][13][15]
Nitrous Acid Test Sodium nitrite (NaNO₂), HClEvolution of nitrogen gas (effervescence).[2][9]Forms a soluble salt, no gas evolution.[2]

Spectroscopic Analysis

Spectroscopic methods offer a non-destructive and highly informative way to distinguish between methylamine and trimethylamine.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of N-H bonds.[16]

  • Methylamine (Primary Amine): The IR spectrum of methylamine exhibits two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[16][17] These correspond to the symmetric and asymmetric stretching vibrations of the -NH₂ group. An N-H bending vibration is also observed around 1600 cm⁻¹.[16][17]

  • Trimethylamine (Tertiary Amine): The IR spectrum of trimethylamine lacks the N-H stretching bands in the 3300-3500 cm⁻¹ region because it has no N-H bonds.[16][17][18] The presence of C-H stretching and bending vibrations will be observed.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can definitively distinguish between the two amines based on their molecular symmetry and the chemical environment of the nuclei.

  • Methylamine (¹H NMR): The ¹H NMR spectrum will show two signals: a singlet for the three protons of the methyl group (CH₃) and a broad singlet for the two protons of the amino group (NH₂). The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.[19]

  • Trimethylamine (¹H NMR): Due to the high symmetry of the molecule, all nine protons of the three methyl groups are chemically equivalent.[20] This results in a single, sharp singlet in the ¹H NMR spectrum.[20]

Summary of Spectroscopic Data

Spectroscopic MethodMethylamine (CH₃NH₂)Trimethylamine ((CH₃)₃N)
IR Spectroscopy Two N-H stretching bands (3300-3500 cm⁻¹), N-H bend (~1600 cm⁻¹).[16][17]No N-H stretching bands.[16][17][18]
¹H NMR Spectroscopy Two signals: CH₃ singlet and a broad NH₂ singlet.[19]One sharp singlet for all nine equivalent CH₃ protons.[20]
¹³C NMR Spectroscopy One signal for the methyl carbon.One signal for the three equivalent methyl carbons.

Experimental Protocols

Hinsberg Test Protocol
  • To a small amount of the amine sample in a test tube, add 5 mL of 10% aqueous potassium hydroxide solution.

  • Add 0.5 mL of benzenesulfonyl chloride.

  • Stopper the test tube and shake vigorously for 5-10 minutes.

  • Observe if a precipitate forms. If a clear solution results, it indicates a primary amine (methylamine). If an insoluble material persists, it suggests a tertiary amine (trimethylamine).

  • To the clear solution from a positive primary amine test, add concentrated hydrochloric acid dropwise until the solution is acidic. The formation of a precipitate confirms the presence of the sulfonamide from the primary amine.

  • To the insoluble material from the tertiary amine test, add 5 mL of 10% hydrochloric acid. The insoluble amine should dissolve.

Carbylamine Test Protocol

Caution: This experiment should be performed in a well-ventilated fume hood as isocyanides are toxic and have a very unpleasant smell.

  • In a test tube, take 2-3 drops of the amine sample.

  • Add 2 mL of alcoholic potassium hydroxide solution.

  • Add 2-3 drops of chloroform.

  • Warm the mixture gently.

  • Carefully note any odor produced. A highly offensive smell indicates the formation of an isocyanide and the presence of a primary amine (methylamine).

Diagrams

Hinsberg_Test_Workflow cluster_methylamine Methylamine (Primary Amine) cluster_trimethylamine Trimethylamine (Tertiary Amine) MA_start Methylamine + Hinsberg's Reagent + KOH MA_reaction Forms Soluble N-methylbenzenesulfonamide Salt MA_start->MA_reaction MA_acidify Acidify with HCl MA_reaction->MA_acidify MA_precipitate Precipitate of N-methylbenzenesulfonamide Forms MA_acidify->MA_precipitate TMA_start Trimethylamine + Hinsberg's Reagent + KOH TMA_no_reaction No Reaction, Remains Insoluble TMA_start->TMA_no_reaction TMA_acidify Acidify with HCl TMA_no_reaction->TMA_acidify TMA_dissolves Insoluble Amine Dissolves to Form Soluble Salt TMA_acidify->TMA_dissolves

Caption: Workflow of the Hinsberg test for methylamine and trimethylamine.

Carbylamine_Reaction cluster_reaction Carbylamine Reaction with Methylamine cluster_no_reaction Reaction with Trimethylamine MA CH₃NH₂ (Methylamine) Reagents + CHCl₃ + 3KOH (Chloroform & Alcoholic KOH) Product CH₃NC (Methyl Isocyanide) Foul Smell Byproducts + 3KCl + 3H₂O TMA (CH₃)₃N (Trimethylamine) NoReagents + CHCl₃ + 3KOH NoProduct No Reaction No Foul Smell

Caption: Comparison of the Carbylamine reaction for the two amines.

IR_Spectra_Comparison cluster_methylamine_ir IR Spectrum: Methylamine cluster_trimethylamine_ir IR Spectrum: Trimethylamine MA_IR Methylamine Sample IR_Spec_MA IR Spectrometer MA_IR->IR_Spec_MA MA_Spectrum Spectrum Shows: - Two N-H Stretches (3300-3500 cm⁻¹) - N-H Bend (~1600 cm⁻¹) IR_Spec_MA->MA_Spectrum TMA_IR Trimethylamine Sample IR_Spec_TMA IR Spectrometer TMA_IR->IR_Spec_TMA TMA_Spectrum Spectrum Shows: - No N-H Stretches IR_Spec_TMA->TMA_Spectrum

Caption: Distinguishing amines using characteristic IR spectral features.

References

Validation

Methylamine in Pharmaceutical Synthesis: A Comparative Guide to Core Synthetic Applications

Methylamine, the simplest primary amine, serves as a versatile and fundamental building block in organic chemistry. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a potent nu...

Author: BenchChem Technical Support Team. Date: December 2025

Methylamine, the simplest primary amine, serves as a versatile and fundamental building block in organic chemistry. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a potent nucleophile and a key precursor for introducing the essential methylamino group found in numerous active pharmaceutical ingredients (APIs).[1] Commercially significant pharmaceuticals produced from methylamine include the bronchodilator theophylline and the decongestant ephedrine.[1]

This guide provides a comparative analysis of synthetic routes for these two prominent drugs, evaluating methodologies that utilize methylamine against common alternative pathways. The comparison focuses on reaction workflows, experimental protocols, and quantitative performance metrics to offer researchers and drug development professionals a clear perspective on the strategic application of methylamine in pharmaceutical synthesis.

The Synthesis of Theophylline

Theophylline is a dimethylxanthine derivative used in the treatment of respiratory diseases like asthma and COPD.[2][3] While methylamine is a fundamental precursor for the methylated reagents used in its synthesis, the most established industrial method, the Traube purine synthesis, typically employs intermediates where the methyl groups are already incorporated.[2][4][5]

Primary Method: The Traube Purine Synthesis

The Traube synthesis, first introduced in 1900, is a versatile method for creating the purine ring system.[2] The process involves building the imidazole ring onto a substituted pyrimidine ring.[5]

The workflow for the Traube synthesis of theophylline typically starts from N,N'-dimethylurea and cyanoacetic acid, proceeding through a 6-amino-1,3-dimethyluracil intermediate.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product node_R1 N,N'-Dimethylurea node_I1 Cyanoacetyldimethylurea node_R1->node_I1 Acetic Anhydride (Cyclization) node_R2 Cyanoacetic Acid node_R2->node_I1 node_I2 6-Amino-1,3-dimethyluracil node_I1->node_I2 NaOH (Ring Closure) node_I3 5-Nitroso-6-amino- 1,3-dimethyluracil node_I2->node_I3 Nitrous Acid (Nitrosation) node_I4 5,6-Diamino-1,3-dimethyluracil node_I3->node_I4 (NH4)2S (Reduction) node_P1 Theophylline node_I4->node_P1 Formamide (Cyclization)

Figure 1. Workflow for the Traube synthesis of Theophylline.
Experimental Protocol: Traube Synthesis

The following protocol is a representative summary of the multi-step Traube synthesis.

Step 1: Synthesis of 6-Amino-1,3-dimethyluracil

  • N,N'-dimethylurea is reacted with cyanoacetic acid in the presence of acetic anhydride.

  • The resulting cyanoacetylmethylurea is cyclized using a base such as sodium hydroxide to form 6-amino-1,3-dimethyluracil.[4]

Step 2: Synthesis of 5,6-Diamino-1,3-dimethyluracil

  • 6-Amino-1,3-dimethyluracil is dissolved in a mixture of acetic acid and water.[6]

  • The solution is treated with an aqueous solution of sodium nitrite via controlled addition to yield 5-nitroso-6-amino-1,3-dimethyluracil.[4][6]

  • The nitroso group is then reduced to an amino group using a reducing agent like ammonium sulfide or iron powder to produce 5,6-diamino-1,3-dimethyluracil.[7][8]

Step 3: Synthesis of Theophylline

  • 5,6-Diamino-1,3-dimethyluracil is heated with formamide, which serves as the source for the final carbon atom to close the imidazole ring.[4]

  • The reaction mixture is processed to isolate the crude theophylline, which is then purified by recrystallization.

Performance Data

The overall yield of the Traube synthesis is dependent on the efficiency of each step. Data from patent literature for a specific execution of this process provides the following step-wise yields.

StepProductReported Yield
Cyclization & Nitrosation5-Nitroso-6-amino-1,3-dimethyluracil71.3%
Reduction & Final CyclizationTheophylline78.2%
Data sourced from patent CN104744470A.[6]

The Synthesis of Ephedrine

Ephedrine is a sympathomimetic amine commonly used as a stimulant, appetite suppressant, and decongestant.[9][10] Its synthesis is a classic example of reductive amination, where methylamine is a primary reagent. An alternative approach involves the reduction of an N-methylated ketone precursor.

Method 1: Reductive Amination of (R)-Phenylacetylcarbinol (PAC) with Methylamine

This is the most common commercial method for producing optically active l-ephedrine.[11][12] It begins with the biotransformation of benzaldehyde by yeast to produce (R)-phenylacetylcarbinol (PAC), which is then reacted with methylamine and reduced.[13]

G node_R1 (R)-Phenylacetylcarbinol (PAC) node_I1 Imine Intermediate node_R1->node_I1 Condensation node_R2 Methylamine node_R2->node_I1 node_P1 (1R,2S)-Ephedrine node_I1->node_P1 H2, Pt/C (Catalytic Hydrogenation)

Figure 2. Synthesis of Ephedrine via Reductive Amination of PAC.
Experimental Protocol: Reductive Amination of PAC

  • A 40% aqueous solution of methylamine (62 g) is added to a toluene solution containing (R)-phenylacetylcarbinol.[14]

  • The mixture is hydrogenated in the presence of a 5% platinum on carbon catalyst (8 g).[14]

  • The reaction is maintained at a temperature of 30-55°C and a hydrogen pressure of 2-4 kg/cm ².[14]

  • After the reaction is complete (monitored by GC), the catalyst is filtered off.[14]

  • Water is added to the filtrate, and the pH is adjusted to ~2.0 with hydrochloric acid to form the hydrochloride salt.[14]

  • The aqueous layer is separated, concentrated under reduced pressure, and the product is precipitated and washed with acetone to yield (1R,2S)-Ephedrine hydrochloride.[14]

Method 2: Reduction of α-Methylamino Propiophenone Hydrochloride

An alternative route involves the direct reduction of α-methylamino propiophenone, which is itself synthesized from propiophenone and methylamine. This method changes the reduction step, using a chemical reducing agent instead of catalytic hydrogenation.

G node_R1 α-Methylamino Propiophenone HCl node_P1 (±)-Ephedrine & (±)-Pseudoephedrine Mixture node_R1->node_P1 NaBH4 or KBH4 in Methanol (Carbonyl Reduction)

Figure 3. Synthesis of Ephedrine via Ketone Reduction.
Experimental Protocol: Ketone Reduction

  • α-Methylamino propiophenone hydrochloride (10 g) is dissolved in methanol (40-50 mL).[15][16]

  • Sodium borohydride (NaBH₄, 5.5 g) is added slowly over 15-30 minutes, maintaining the reaction temperature below 30°C.[15]

  • The mixture is stirred for an additional 30 minutes after the addition is complete.[15]

  • Methanol is removed by distillation under reduced pressure.[15]

  • The concentrate is dissolved in a 10% NaOH solution, adjusting the pH to >11 to precipitate the free base.[15]

  • The solid product, a mixture of (±)-ephedrine and (±)-pseudoephedrine, is isolated by filtration and dried.[15]

Comparative Analysis of Ephedrine Syntheses

The two primary methods for synthesizing ephedrine offer different advantages regarding stereoselectivity, reagent handling, and final product composition.

ParameterMethod 1: Reductive Amination of PACMethod 2: Reduction of Propiophenone Derivative
Key Reagents (R)-PAC, Methylamine, H₂, Pt/C Catalystα-Methylamino Propiophenone HCl, NaBH₄ or KBH₄
Stereocontrol High (produces specific l-ephedrine isomer from (R)-PAC)Low (produces a racemic mixture of ephedrine and pseudoephedrine)
Reported Yield ~74% (of purified hydrochloride salt)[14]93.8% - 96.0% (of mixed isomers)[15][16]
Advantages Direct route to optically pure product, avoiding chiral resolution steps.[17]High reaction yield, avoids handling gaseous hydrogen and high-pressure equipment.
Disadvantages Requires a biosynthetic step for the PAC precursor, handling of flammable H₂ gas under pressure.Produces a mixture of stereoisomers requiring subsequent separation/resolution steps.[15]

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methylamine

Essential Safety and Handling Guide for Methylamine For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling volatile and hazardous chemicals like...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methylamine

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling volatile and hazardous chemicals like methylamine. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans to minimize risks and ensure operational safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling methylamine to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles are mandatory.[1][2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2][3] Contact lenses should not be worn.[3]
Skin Protection Wear chemical-resistant gloves.[1][2] Recommended materials include Viton, Nitrile, Neoprene, and Butyl.[2][3] Always consult the manufacturer's glove compatibility chart.[2] Anti-static and flame-resistant clothing, long pants, and closed-toe shoes are also necessary.[1] For potential large-scale exposure, an emergency shower should be readily accessible.[2][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood with adequate exhaust.[1] If ventilation is insufficient, a NIOSH-approved respirator is required.[1] For concentrations exceeding 100 ppm, which is immediately dangerous to life and health, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is mandatory.[3]
Exposure Limits

Adherence to established exposure limits is crucial for personnel safety.

Exposure LimitValue
OSHA PEL (Permissible Exposure Limit) TWA 10 ppm (12 mg/m³)[1][4]
ACGIH TLV (Threshold Limit Value) TWA 5 ppm; STEL 15 ppm[1][4]
NIOSH REL (Recommended Exposure Limit) TWA 10 ppm (12 mg/m³)[1][4]
IDLH (Immediately Dangerous to Life or Health) 100 ppm[3][5]
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling:

  • Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2]

  • Use non-sparking tools and explosion-proof electrical equipment.[3]

  • Ground and bond metal containers during transfer to prevent static discharge.[3]

  • Avoid contact with incompatible materials such as mercury, strong oxidizers, acids, and certain metals like copper, zinc, and aluminum alloys.[2][3]

Storage:

  • Store cylinders upright in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][4]

  • Ensure valve protection caps are in place and cylinders are firmly secured.[1]

  • Store in a designated flammable materials cabinet.[1]

Disposal Plan

Methylamine and its containers must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[3][6]

  • Waste Collection: Collect waste methylamine, including any contaminated materials, in a designated, sealed, and properly labeled hazardous waste container.[1][2]

  • Container Management: Ensure waste containers are stored in a secondary containment area within a fume hood, away from incompatible materials.[1][2]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup and disposal.[1][7] Empty gas cylinders should be returned to the supplier with the valve protection cap secured.[1]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

Exposure Response

The following diagram outlines the initial steps to take in case of accidental exposure to methylamine.

Emergency_Exposure_Response cluster_exposure Methylamine Exposure Event cluster_actions Immediate Actions exposure Exposure Occurs skin_contact Skin Contact: Immediately flush with water for 15 minutes. Remove contaminated clothing. exposure->skin_contact Skin eye_contact Eye Contact: Immediately flush eyes with water for 15 minutes. Remove contact lenses if present. exposure->eye_contact Eyes inhalation Inhalation: Move to fresh air immediately. Provide oxygen if breathing is difficult. exposure->inhalation Inhalation seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical report Report incident to supervisor and EHS seek_medical->report

Caption: Immediate first aid procedures for methylamine exposure.

Spill Response

In the event of a methylamine spill, the following workflow should be initiated.

Spill_Response_Workflow spill Methylamine Spill Detected evacuate Evacuate immediate area spill->evacuate ignition Remove all ignition sources evacuate->ignition ventilate Increase ventilation to the area ignition->ventilate assess Assess Spill Size ventilate->assess small_spill Small Spill: Trained personnel with appropriate PPE can clean up with absorbent material. assess->small_spill Small large_spill Large Spill: Evacuate the lab. Contact EHS or emergency services. assess->large_spill Large disposal Collect waste in a sealed container for hazardous waste disposal. small_spill->disposal

Caption: Step-by-step workflow for responding to a methylamine spill.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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